Technical Documentation Center

4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
  • CAS: 898783-54-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone

Executive Summary In the fields of medicinal chemistry and advanced photochemistry, bifunctional molecular scaffolds are highly sought after for their versatility. 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of medicinal chemistry and advanced photochemistry, bifunctional molecular scaffolds are highly sought after for their versatility. 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone (CAS No. 898783-54-5) is a highly specialized, synthetically valuable compound[1]. Also identified by its IUPAC synonym, ethyl 4-{4-[(4-methyl-1-piperazinyl)methyl]benzoyl}benzoate[2], this molecule integrates a photoactive and rigid benzophenone core with a lipophilic ester and a basic, solubilizing piperazine moiety.

This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, and a self-validating synthetic workflow for this compound, designed specifically for researchers in drug development and materials science.

Physicochemical Properties & Molecular Structure

Understanding the baseline quantitative data of a compound is the first step in assay development and synthetic planning. Table 1 summarizes the core physicochemical metrics of the compound.

Table 1: Quantitative Chemical Data
PropertyValueSource / Significance
Chemical Name 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenoneStandard nomenclature[1]
CAS Registry Number 898783-54-5Unique identifier[2]
Molecular Formula C₂₂H₂₆N₂O₃Carbon-rich organic framework[1]
Molecular Weight 366.45 g/mol Optimal for small-molecule drug rules[1][3]
InChI Key SBHJDRLVEKXTHD-UHFFFAOYSA-NStructural hash for database querying
Purity Standard ≥96% - 97%Typical commercial research grade[4]
Structural Rationale (Causality of Design)

The architecture of this molecule is not arbitrary; it is a deliberate fusion of three functional domains:

  • The Benzophenone Core: Acts as a rigid, planar pharmacophore in biological systems. In photochemistry, it readily undergoes intersystem crossing to a triplet state upon UV irradiation, making it a potent Type II photoinitiator.

  • The 4-Carboethoxy Group (-COOCH₂CH₃): A lipophilic ester handle that increases the overall logP of the molecule, facilitating cell membrane permeability. It also serves as a protected carboxylic acid for downstream synthetic functionalization.

  • The 4'-(4-Methylpiperazinomethyl) Group: The tertiary amines in the piperazine ring act as intrinsic hydrogen donors (amine synergists) in photopolymerization. In pharmacology, this basic moiety (pKa ~8.5) ensures the molecule can form water-soluble salts (e.g., hydrochloride salts) and participate in critical hydrogen-bonding interactions with target proteins (such as kinases or GPCRs).

Structure Core Benzophenone Core (Rigid Scaffold / Photoactive) R1 4-Carboethoxy Group (Lipophilic Ester Handle) Core->R1 Para Substitution R2 4'-(4-Methylpiperazinomethyl) (Basic Solubilizing Moiety) Core->R2 Para' Substitution

Caption: Functional group architecture of 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone.

Synthetic Workflow & Mechanistic Insights

To ensure reproducibility and trustworthiness, the following protocol describes a highly efficient, two-step synthetic route starting from commercially available ethyl 4-(4-methylbenzoyl)benzoate. The methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to prevent the propagation of errors.

Step 1: Radical Benzylic Bromination
  • Objective: Activate the inert methyl group for nucleophilic attack.

  • Causality of Reagents: N-Bromosuccinimide (NBS) is used as a steady, low-concentration source of bromine radicals. Azobisisobutyronitrile (AIBN) is selected as the radical initiator because its thermal decomposition at 80°C perfectly matches the reflux temperature of the chosen solvent, Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 1.0 eq of ethyl 4-(4-methylbenzoyl)benzoate in anhydrous MeCN.

    • Add 1.05 eq of NBS and 0.05 eq of AIBN.

    • Reflux the mixture at 80°C for 4 hours under an inert argon atmosphere.

  • Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the starting material spot disappears, replaced by a slightly more polar spot (the bromomethyl intermediate).

Step 2: Bimolecular Nucleophilic Substitution (SN2)
  • Objective: Install the 4-methylpiperazine moiety.

  • Causality of Reagents: Acetonitrile is maintained as the solvent; its polar aprotic nature poorly solvates the nucleophile (1-methylpiperazine), drastically increasing its effective nucleophilicity. Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the generated hydrobromic acid (HBr). Unlike soluble organic bases (e.g., triethylamine), K₂CO₃ prevents the protonation of the piperazine without complicating purification, as the byproduct (KBr) can be easily filtered out.

  • Protocol:

    • Cool the crude mixture from Step 1 to room temperature and filter to remove succinimide.

    • To the filtrate, add 2.0 eq of K₂CO₃ and 1.2 eq of 1-methylpiperazine dropwise.

    • Stir at 40°C for 6 hours.

  • Self-Validation (IPC 2): Extract an aliquot and run LC-MS. The protocol validates itself when the intermediate mass (m/z ~347/349) is entirely replaced by the target mass (m/z 367.2 [M+H]⁺).

  • Workup: Filter the inorganic salts, concentrate the solvent in vacuo, and purify via silica gel chromatography (Dichloromethane/Methanol 95:5) to yield the pure target compound.

Synthesis A Ethyl 4-(4-methylbenzoyl)benzoate (Starting Material) B Radical Bromination (NBS, AIBN, MeCN, 80°C) A->B C Ethyl 4-(4-bromomethylbenzoyl)benzoate (Electrophilic Intermediate) B->C IPC 1: TLC Validation D Bimolecular Nucleophilic Substitution (SN2) (1-Methylpiperazine, K2CO3, MeCN) C->D E Target Compound (CAS: 898783-54-5) D->E IPC 2: LC-MS Validation

Caption: Step-by-step synthetic workflow for 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone.

Analytical Characterization Protocol

To ensure the highest tier of scientific integrity, any synthesized or procured batch of 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone[1][3] must undergo rigorous analytical characterization.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) to account for the basic piperazine ring.

    • Detection: UV absorbance at 254 nm (optimal for the conjugated benzophenone system).

    • Acceptance Criteria: A single sharp peak accounting for ≥96% Area Under Curve (AUC)[4].

  • Proton Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):

    • Look for the distinct triplet (~1.4 ppm) and quartet (~4.4 ppm) corresponding to the ethyl ester protons.

    • The singlet for the benzylic CH₂ protons connecting the piperazine ring should appear around 3.6 ppm.

    • The complex multiplet in the aromatic region (7.4 - 8.1 ppm) will integrate to 8 protons, confirming the para-substituted benzophenone core.

References

  • Rieke Metals. "4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone | #6124". Rieke Metals Product Catalog. URL:[Link]

Sources

Exploratory

Architectural Pharmacology of Benzophenone Piperazine Derivatives: A Technical Guide to Multitarget Drug Design

Executive Summary & Structural Rationale In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a critical strategy for overcoming complex disease etiologies. Benzophenone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a critical strategy for overcoming complex disease etiologies. Benzophenone piperazine (and diketopiperazine) derivatives represent a highly privileged class of scaffolds.

The rationale behind this architecture is rooted in complementary physicochemical properties:

  • The Benzophenone Moiety: Provides a bulky, lipophilic, and semi-flexible aromatic system. It is highly effective at engaging in π−π stacking and occupying deep hydrophobic pockets (e.g., the colchicine binding site on tubulin or the peripheral anionic site of cholinesterases).

  • The Piperazine/Diketopiperazine Core: Acts as a rigid or semi-rigid vector, dictating the spatial orientation of appended functional groups. The basic nitrogen atoms in piperazine allow for critical hydrogen bonding and ionic interactions with acidic amino acid residues in target receptors.

This whitepaper dissects the two primary mechanisms of action (MoA) for these derivatives—microtubule modulation in oncology and multitarget-directed ligand (MTDL) activity in neurodegeneration —and provides the self-validating experimental frameworks required to evaluate them.

Mechanism I: Antimicrotubule Activity in Oncology

The Causality of Structural Modification

Microtubules, dynamic polymers of α/β -tubulin heterodimers, are validated targets for cancer chemotherapy. Clinical candidates like plinabulin utilize a diketopiperazine (DKP) core. However, researchers have successfully developed benzophenone-DKP derivatives (such as KPU-300) to optimize synthetic scalability without sacrificing potency[1].

By converting the left-hand phenyl ring of plinabulin into a benzophenone structure, chemists were able to substitute the complex right-hand imidazole ring with a simpler 2-pyridyl moiety. The benzophenone group maintains the necessary steric bulk to wedge into the tubulin binding pocket, preventing the conformational changes required for tubulin polymerization. This steric blockade shifts the dynamic equilibrium toward depolymerization, destroying the mitotic spindle and triggering G2/M phase cell cycle arrest and subsequent apoptosis[1].

TubulinPathway A Benzophenone-DKP Derivative (e.g., KPU-300) B Tubulin Heterodimer Binding A->B High Affinity (Kd ~1.3 µM) C Inhibition of Polymerization B->C Steric Hindrance D Microtubule Depolymerization C->D Shift in Equilibrium E Mitotic Spindle Disruption D->E F G2/M Arrest & Apoptosis E->F

Pathway of benzophenone-DKP derivatives inducing apoptosis via microtubule depolymerization.

Self-Validating Protocol: Tubulin Polymerization Inhibition Assay

To prove that a benzophenone-DKP compound directly targets tubulin (rather than acting via upstream kinase inhibition), an in vitro cell-free polymerization assay is required. This protocol is designed with internal validation parameters to rule out false positives caused by compound aggregation or optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Purify porcine brain tubulin (>99% purity) and resuspend in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9). Causality: PIPES maintains physiological pH without chelating Mg2+, which is critical for tubulin stability; EGTA chelates Ca2+, a known inhibitor of polymerization.

  • Compound Incubation: Plate 10 µM of the test compound (e.g., KPU-300), vehicle (0.1% DMSO, negative control), Paclitaxel (10 µM, positive stabilizer control), and Colchicine (10 µM, positive destabilizer control) into a pre-chilled 96-well half-area UV-transparent plate.

  • Reaction Initiation: Add tubulin (final concentration 3 mg/mL) and 1 mM GTP to the wells on ice. Causality: GTP hydrolysis provides the thermodynamic driving force for polymerization. Keeping the plate on ice prevents premature assembly.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Validation & Analysis:

    • System Validation: The assay is only valid if the DMSO control shows a classic sigmoidal nucleation-elongation curve, Paclitaxel eliminates the nucleation lag phase, and Colchicine suppresses the Vmax​ of absorbance.

    • Result: Benzophenone-DKP derivatives will mirror the Colchicine profile, confirming direct binding and inhibition of assembly.

Mechanism II: Multitarget-Directed Ligands (MTDLs) for Alzheimer's Disease

The Logic of Dual-Target Engagement

Alzheimer's Disease (AD) features a multifactorial pathology, rendering single-target drugs (like isolated acetylcholinesterase inhibitors) insufficient for disease modification. Benzophenone piperazine/amine derivatives have been rationally designed as MTDLs that simultaneously antagonize the Histamine H3 Receptor (H3R) and inhibit Cholinesterases (AChE/BuChE)[2].

Structural Causality: The benzophenone scaffold acts as an arbitrary lipophilic region. When linked by an alkoxyl chain to a basic piperazine or azepane residue, the molecule bridges two distinct active sites[2]. In cholinesterases, the bulky benzophenone interacts via π−π stacking with the aromatic residues of the Peripheral Anionic Site (PAS), blocking substrate entry. Simultaneously, the protonated basic nitrogen of the piperazine ring interacts with the Catalytic Active Site (CAS). At the H3 receptor, this same basic amine forms a critical salt bridge with a conserved aspartate residue (Asp114) in the transmembrane domain, acting as an antagonist/inverse agonist to stimulate the release of histamine and acetylcholine.

MTDLLogic A Benzophenone-Piperazine Alkyl Ligand B Histamine H3 Receptor (Antagonism) A->B Basic Amine Interaction C Cholinesterase (BuChE/AChE Inhibition) A->C Benzophenone at PAS D Increased Histamine & ACh Release B->D E Decreased ACh Degradation C->E F Enhanced Cholinergic Neurotransmission D->F E->F

Dual-target logic of benzophenone-piperazine MTDLs in enhancing cholinergic transmission.

Self-Validating Protocol: Radioligand Binding Assay for H3R Affinity

To quantify the affinity ( Ki​ ) of benzophenone derivatives for H3R, a competitive radioligand displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R (hH3R). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM of [3H]Nα -methylhistamine (the radioligand), and varying concentrations of the benzophenone test compound ( 10−10 to 10−5 M).

  • Causality of Controls (Self-Validation):

    • Total Binding (TB): Wells containing only membrane and radioligand (defines the maximum signal).

    • Non-Specific Binding (NSB): Wells containing membrane, radioligand, and 10 µM unlabelled thioperamide (a known H3R antagonist). Causality: This saturates all specific H3R sites. Any remaining radioactivity is due to non-specific lipid partitioning, which must be subtracted from all data points to calculate specific binding.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer, extract radioactivity in scintillation fluid, and measure using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Pharmacological Profiling

The structural versatility of the benzophenone piperazine/amine scaffold yields highly potent compounds across vastly different therapeutic areas. The table below summarizes the quantitative efficacy of key derivatives discussed in this guide.

Compound ClassSpecific DerivativeBiological TargetAffinity / Potency MetricKey Structural Determinant
Benzophenone-DKP KPU-300Tubulin Heterodimer Kd​ = 1.3 µM2-pyridyl substitution
Benzophenone-DKP KPU-300HT-29 Cancer Cells IC50​ = 7.0 nMPseudotricyclic planar structure
Benzophenone-Alkyl-Amine Compound 6Histamine H3 Receptor Ki​ = 8.0 nMPara-substituted alkoxyl chain
Benzophenone-Alkyl-Amine Compound 6Butyrylcholinesterase IC50​ = 172 nMLipophilic benzophenone moiety

Conclusion

Benzophenone piperazine and related derivatives are not merely chemical curiosities; they are highly tunable, privileged scaffolds. By understanding the causality behind their target interactions—whether leveraging steric bulk to disrupt microtubule dynamics or utilizing lipophilic/basic vectors to bridge dual active sites in neurodegeneration—drug development professionals can rationally design the next generation of highly potent, target-specific therapeutics.

Sources

Foundational

Aqueous Solubility Profile of 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone: A Technical Guide

Executive Summary The compound 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a complex organic intermediate and pharmacophore building block characterized by a highly lipophilic backbone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a complex organic intermediate and pharmacophore building block characterized by a highly lipophilic backbone and an ionizable tertiary amine moiety. For researchers and formulators, understanding its aqueous solubility profile is critical for optimizing reaction conditions in synthesis, predicting bioavailability, and designing effective drug delivery systems.

Because of its structural dichotomy—a hydrophobic benzophenone-ester core paired with a hydrophilic, basic piperazine ring—its solubility is not static. Instead, it is a highly dynamic property governed by the pH of the microenvironment. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, the causality behind its phase behaviors, and a self-validating experimental protocol for quantifying its thermodynamic equilibrium solubility.

Physicochemical Profiling & Structural Causality

To predict the solubility of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, we must deconstruct its molecular architecture:

  • The Hydrophobic Core (Benzophenone & Ethyl Ester): The diaryl ketone (benzophenone) and the carboethoxy (ethyl ester) groups impart significant lipophilicity to the molecule. In neutral or basic aqueous environments, water molecules cannot effectively form hydrogen bonds with this bulky, non-polar surface area. This drives the intrinsic solubility ( S0​ ) of the uncharged free base down to sub-microgram per milliliter levels[1].

  • The Ionizable Moiety (4-Methylpiperazine): The piperazine ring contains two distinct basic nitrogen atoms.

    • The N-methyl nitrogen typically exhibits a pKa1​ in the range of 8.0–8.5.

    • The N-benzyl nitrogen (attached to the benzophenone system) is less basic due to steric hindrance and mild electron-withdrawing effects from the aromatic system, typically exhibiting a pKa2​ of 4.0–4.5.

The Thermodynamics of pH-Dependent Solubility

The solubility of this compound is dictated by the Henderson-Hasselbalch relationship [2]. As the pH of the aqueous solution drops below the pKa​ of the respective nitrogen atoms, the molecule accepts protons, converting from a lipophilic free base into a mono- or di-cationic salt. Ionization exponentially increases the energy of hydration, pulling the molecule into the aqueous phase.

However, researchers must be cautious: at highly concentrated saturation points, basic drugs often deviate from ideal Henderson-Hasselbalch predictions due to sub-micellar aggregation or drug-buffer complexation[3].

G A Compound (Free Base) B pH > 8.0 (Intestinal/Basic) A->B Deprotonation C pH 4.5 - 6.8 (Duodenal/Neutral) A->C 1st Protonation D pH < 4.0 (Gastric/Acidic) A->D 2nd Protonation E Intrinsic Solubility (S0) Highly Lipophilic B->E F Mono-protonated Cation Moderate Solubility C->F G Di-protonated Dication High Aqueous Solubility D->G

Fig 1: pH-dependent speciation and solubility logic of the piperazine moiety.

Experimental Methodology: Thermodynamic Equilibrium Solubility

Kinetic solubility assays (like solvent-shift nephelometry) are prone to capturing metastable supersaturated states. To obtain the true thermodynamic solubility profile of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, the Shake-Flask Method is the gold standard[4].

The following protocol is designed as a self-validating system . It accounts for the fact that dissolving a basic amine can consume protons ( H+ ) from the buffer, artificially raising the pH of the microenvironment and skewing the data.

Step-by-Step Protocol
  • Media Preparation: Prepare standard compendial buffers at pH 1.2 (Simulated Gastric Fluid, no enzymes), pH 4.5 (Acetate buffer), pH 6.8 (Simulated Intestinal Fluid), and pH 7.4 (Phosphate Buffered Saline). Causality: These cover the entire physiological gastrointestinal transit profile.

  • Saturation: Weigh an excess of the compound (e.g., 5-10 mg) into a 5 mL glass vial. Add 2 mL of the respective buffer. Causality: Glass is used to prevent the lipophilic free base from adsorbing onto plastic vessel walls, which causes false-negative concentration readings.

  • Equilibration: Seal the vials and place them in an orbital shaker incubator at 37 ± 1 °C and 100 rpm for 48 to 72 hours[4].

  • pH Verification (Crucial Step): After 48 hours, measure the pH of the suspension. Causality: If the basic piperazine has neutralized the buffer, the pH will have shifted upward. If the shift is >0.1 pH units, the buffer capacity was insufficient, and the experiment must be repeated with a stronger buffer.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm hydrophilic PTFE syringe filter. Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and excludes sub-micron colloidal aggregates that would otherwise artificially inflate UV/LC readings[3].

  • Quantification: Dilute the filtered supernatant with mobile phase and quantify the dissolved compound via LC-MS/MS or HPLC-UV against a validated calibration curve.

Workflow N1 1. Media Prep (pH 1.2 to 7.4) N2 2. Saturation (Excess API Added) N1->N2 N3 3. Equilibration (37°C, 48-72h) N2->N3 N4 4. Phase Separation (Centrifuge + Filter) N3->N4 N5 5. Quantification (LC-MS/MS) N4->N5

Fig 2: Standardized shake-flask protocol for thermodynamic equilibrium solubility.

Data Presentation: Predictive Solubility Profile

Based on the structural properties of the benzophenone-piperazine pharmacophore, the quantitative solubility data will exhibit a steep, non-linear curve. The table below summarizes the representative phase behavior and speciation across physiological pH zones.

Test MediumpH LevelDominant Molecular SpeciesEstimated SolubilityBiopharmaceutical Implication
SGF (Stomach) 1.2Di-protonated DicationHigh (> 5 mg/mL)Complete dissolution in gastric fluids.
Acetate Buffer 4.5Mono-protonated CationModerate (~0.5 - 1 mg/mL)Partial precipitation risk upon gastric emptying.
SIF (Intestine) 6.8Free Base / Trace CationLow (< 50 µg/mL)High risk of precipitation in the duodenum.
PBS (Blood) 7.4Free BaseVery Low (< 10 µg/mL)Requires formulation enhancement for IV delivery.

Formulation Strategies for Solubility Enhancement

Because 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone exhibits poor intrinsic solubility at neutral pH, downstream pharmaceutical development will require solubilization strategies to prevent in vivo precipitation:

  • Salt Formation: Converting the free base into a stable salt (e.g., mesylate, hydrochloride, or citrate) can significantly lower the lattice energy of the crystal, improving the dissolution rate and transient kinetic solubility in the intestine.

  • Amorphous Solid Dispersions (ASDs): Spray-drying the compound with a hydrophilic polymer (like HPMCAS) can trap the drug in a high-energy amorphous state, bypassing the lipophilic crystalline lattice energy entirely.

  • Cyclodextrin Complexation: The hydrophobic benzophenone moiety is an excellent candidate for inclusion into the hydrophobic cavity of Hydroxypropyl- β -Cyclodextrin (HP β CD), which shields the lipophilic core from water while presenting a hydrophilic exterior.

References

  • Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-VCH, 2nd Edition (2012). Available at:[Link]

  • World Health Organization (WHO). "Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series. Available at: [Link]

  • Molecular Pharmaceutics (ACS). "Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions." ACS Publications (2021). Available at: [Link]

  • Basicmedical Key. "The solubility of drugs - Henderson-Hasselbalch Equation." Basicmedical Key (2016). Available at:[Link]

Sources

Exploratory

pharmacokinetic properties of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

An in-depth technical analysis of the pharmacokinetic (PK) properties of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone requires a structural deconstruction of the molecule. As a highly functionalized synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetic (PK) properties of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone requires a structural deconstruction of the molecule. As a highly functionalized synthetic intermediate and lead scaffold, its in vivo behavior is dictated by the competing physicochemical properties of its three primary moieties: the lipophilic benzophenone core, the esterase-labile carboethoxy group, and the basic, CYP-susceptible 4-methylpiperazinomethyl group.

This whitepaper outlines the predictive pharmacokinetics, logical causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and the self-validating in vitro protocols required to accurately quantify its disposition.

Structural Pharmacokinetics & Physicochemical Profiling

The pharmacokinetic fate of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a direct consequence of its modular structure. Understanding these functional groups is critical for predicting its biological half-life and designing accurate bioanalytical assays.

  • The Benzophenone Core: This rigid, aromatic system drives the molecule's high lipophilicity (LogP ~3.5), facilitating passive transcellular permeability across lipid bilayers. However, benzophenone derivatives can also interact with non-target enzymes, occasionally acting as weak inhibitors of mammalian carboxylesterases .

  • The Carboethoxy Group (Ethyl Ester): This moiety acts as a classic prodrug-like handle. Ethyl esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine and kidney) . In vivo, this ester is rapidly cleaved to yield a highly polar carboxylic acid metabolite, drastically shifting the molecule's LogD, trapping it in the systemic circulation, and promoting rapid renal clearance.

  • The 4-Methylpiperazinomethyl Group: This moiety serves a dual pharmacokinetic purpose. Structurally, the basic tertiary amine (pKa ~8.0) ensures the molecule is protonated at physiological pH (7.4). This "magic methyl" effect significantly enhances aqueous solubility and drives a high volume of distribution ( Vd​ ) via extensive tissue phospholipid binding . Metabolically, the terminal N-methyl group introduces a liability for Cytochrome P450 (specifically CYP3A4)-mediated N-demethylation.

In Vivo Pharmacokinetic Dynamics

Based on its structural profile, the in vivo disposition of this compound follows a highly predictable, dual-pathway dynamic:

  • Absorption: The compound exhibits high oral absorption potential due to the balance of the lipophilic benzophenone core and the ionizable piperazine ring. However, absolute bioavailability ( F% ) will likely be limited by first-pass intestinal and hepatic extraction (CES2/CES1 hydrolysis).

  • Distribution: The protonated methylpiperazine drives extensive tissue distribution. The volume of distribution ( Vd​ ) is expected to significantly exceed total body water (>1.5 L/kg), with potential lysosomal trapping in highly perfused organs.

  • Metabolism: The compound undergoes a competitive metabolic bifurcation (visualized in Diagram 1). The dominant pathway is the rapid ester hydrolysis of the carboethoxy group. The secondary, slower pathway is CYP3A4-mediated N-demethylation of the piperazine ring.

  • Excretion: The primary carboxylic acid metabolite is highly polar and will be rapidly cleared via renal filtration and active tubular secretion (via OAT transporters), with minimal biliary excretion.

MetabolicPathway Parent 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone CES Carboxylesterases (CES1 / CES2) Parent->CES Hydrolysis CYP Cytochrome P450 (CYP3A4) Parent->CYP N-Demethylation Metab1 Carboxylic Acid Metabolite (Active/Polar) CES->Metab1 Metab2 N-Desmethyl Metabolite (Secondary Amine) CYP->Metab2 Excretion Renal Excretion Metab1->Excretion Metab2->Excretion

Caption: Metabolic fate highlighting competitive ester hydrolysis (CES) and N-demethylation (CYP450) pathways.

Self-Validating In Vitro ADME Protocols

To accurately profile this compound, standard ADME assays must be modified. Standard microsomal incubations lack cytosolic esterases and will falsely underestimate total clearance. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 3.1: Decoupled Metabolic Stability (CES vs. CYP450)

Causality: By using Hepatic S9 fractions (which contain both microsomes and cytosol) alongside bis-p-nitrophenyl phosphate (BNPP)—a broad-spectrum esterase inhibitor—we can isolate the exact contribution of CYP-mediated clearance from esterase-mediated clearance.

  • Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Decoupling Step): Split the preparation into two arms. To Arm A (Total Metabolism), add vehicle. To Arm B (CYP-only Metabolism), add 50 µM BNPP and pre-incubate for 15 minutes at 37°C to fully inhibit CES activity.

  • Reaction Initiation: Add human liver S9 fraction (1 mg/mL final protein concentration) and 1 mM NADPH to both arms.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation): Instantly quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This instantly denatures proteins, ensuring the reaction time is absolute and preventing post-extraction hydrolysis.

  • Quantification: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass ( m/z 367) and predicted metabolites ( m/z 339 for carboxylic acid; m/z 353 for N-desmethyl).

PKWorkflow Start Compound Preparation (1 µM in Buffer) Split1 Hepatic S9 Incubation (Native) Start->Split1 Split2 Hepatic S9 + BNPP (Esterase Inhibited) Start->Split2 Quench Acetonitrile Quench & Centrifugation Split1->Quench Total Metabolism Split2->Quench CYP-only Metabolism LCMS LC-MS/MS Quantification Quench->LCMS Data Clearance (CLint) & Metabolite ID LCMS->Data

Caption: Self-validating in vitro PK workflow isolating CYP450 activity from esterase hydrolysis.

Protocol 3.2: pH-Gradient Permeability (Caco-2)

Causality: The basic piperazine will be highly protonated in the acidic stomach but partially un-ionized in the intestinal lumen. A standard pH 7.4/7.4 Caco-2 assay fails to model the GI tract. A pH 6.5 (apical) to 7.4 (basolateral) gradient is required to accurately predict in vivo absorption.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 250 Ω·cm² to ensure tight junction integrity.

  • Dosing: Apply 10 µM of the compound in HBSS buffer (pH 6.5) to the apical chamber. Fill the basolateral chamber with HBSS (pH 7.4).

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker (to minimize the unstirred water layer).

  • Mass Balance Check: Sample from both chambers. Calculate apparent permeability ( Papp​ ) and total mass recovery. A mass recovery <80% indicates intracellular lysosomal trapping of the basic amine.

Quantitative Data Summary

The following tables summarize the predicted physicochemical properties and expected in vitro ADME parameters for this specific structural class.

Table 1: Predicted Physicochemical Properties

ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 366.45 g/mol Optimal for oral absorption (Lipinski Rule of 5 compliant).
TPSA 55.8 ŲExcellent membrane permeability; potential for BBB penetration.
pKa (Piperazine) ~8.0 (Basic)Protonated at physiological pH; drives high volume of distribution.
LogP / LogD (pH 7.4) ~3.5 / ~1.8Balanced lipophilicity and aqueous solubility.
Primary Liability Ester HydrolysisRapid conversion to polar carboxylic acid, limiting systemic half-life.

Table 2: Representative In Vitro ADME Profile

AssayExpected ResultInterpretation
Caco-2 Papp​ (A→B, pH 6.5/7.4) > 10 × 10⁻⁶ cm/sHigh intestinal permeability.
Hepatic S9 CLint​ (Native) > 60 µL/min/mgHigh total intrinsic clearance driven by esterases.
Hepatic S9 CLint​ (+ BNPP) < 15 µL/min/mgLow CYP-mediated clearance; confirms esterase dominance.
Plasma Stability ( T1/2​ ) < 30 minutesRapid degradation in plasma; requires immediate sample quenching in vivo.

References

  • Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and Pharmacokinetics of a Bone-Targeting Dual-Action Prodrug for the Treatment of Osteoporosis. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • The Methylation Effect in Medicinal Chemistry. Chemical Reviews - ACS Publications.[Link]

Foundational

Electronic and Photochemical Properties of Carboethoxy Benzophenones: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Benzophenones (BPs) have long served as the gold standard for photoaffinity labeling (PAL) and photochemical cross-linking i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzophenones (BPs) have long served as the gold standard for photoaffinity labeling (PAL) and photochemical cross-linking in structural biology and polymer chemistry. Among the various derivatives, carboethoxy benzophenones (such as 4-carboethoxybenzophenone, also known as ethyl 4-benzoylbenzoate) represent a highly optimized class of photophores. The introduction of the carboethoxy group—a strong electron-withdrawing group (EWG)—fundamentally alters the electronic landscape of the benzophenone core, enhancing its photochemical reactivity, triplet state stability, and cross-linking 1[1]. This whitepaper details the mechanistic causality behind these properties and provides validated protocols for their application.

Electronic Properties and Substituent Effects

The photophysical behavior of benzophenone is dictated by the energy gap and spin-orbit coupling between its lowest excited singlet state ( S1​ , n, π *) and its triplet states. Upon UV irradiation, BP undergoes rapid intersystem crossing (ISC) to yield a triplet state ( T1​ ) with near-quantitative 2[2].

The nature of the aromatic ring substituents strictly governs the electronic configuration of this T1​ state:

  • Electron-Donating Groups (EDGs) (e.g., amino or hydroxyl groups) increase the electron density at the carbonyl carbon. This shifts the lowest energy triplet state toward a π , π

    • or Charge Transfer (CT) configuration, which is significantly less electrophilic and exhibits poor hydrogen-abstraction capabilities, especially in polar solvents where the CT state is 3[3].
  • Electron-Withdrawing Groups (EWGs) , such as the carboethoxy (-COOEt) moiety, exert the opposite effect. By pulling electron density away from the carbonyl, the carboethoxy group stabilizes the n, π

    • triplet diradical. This increases the electrophilicity of the oxygen radical, drastically lowering the activation energy required for hydrogen abstraction from unactivated C-H 1[1].
Table 1: Influence of Substituent Electronic Effects on Benzophenone Triplet States
Substituent TypeExample CompoundDominant T1​ StateElectrophilicityH-Abstraction Reactivity
UnsubstitutedBenzophenonen, π ModerateHigh
EWG (Ester) 4-Carboethoxybenzophenone n, π (Stabilized)High Very High
EDG (Amine)4-Aminobenzophenone π , π
  • or CT
LowLow (Quenched in polar media)

Photochemical Mechanisms and Kinetics

The photochemical cascade of carboethoxy benzophenones is initiated by irradiation with long-wave UV light (typically 330–360 nm). This wavelength is highly advantageous for biological applications, as it minimizes background phototoxicity and damage to proteins or nucleic acids compared to the 254 nm light required for aryl 4[4].

Upon excitation to the S1​ state, the molecule undergoes ISC to the T1​ diradical state. The localized n, π

  • oxygen radical acts as a powerful electrophile, reacting preferentially with geometrically accessible C-H bonds via a sequential abstraction-recombination 5[5].
  • Hydrogen Abstraction : The T1​ oxygen abstracts a hydrogen atom from a target aliphatic chain, generating a ketyl radical and a target carbon 6[6].

  • Radical Recombination : The adjacent radicals rapidly collapse to form a stable, irreversible covalent C-C 2[2].

If no suitable C-H bond is within the interaction radius (~3.1 Å), the triplet state can relax back to the ground state, allowing for repeated photoactivation cycles. This reversibility is a unique hallmark of benzophenones, enabling high labeling yields over prolonged irradiation 4[4].

PhotochemicalPathway GS Ground State (S0) Carboethoxy BP S1 Singlet State (S1) n,π* Transition GS->S1 UV (350 nm) T1 Triplet State (T1) Diradical (n,π*) S1->T1 ISC (~100%) T1->GS Relaxation (No Target) Ketyl Ketyl Radical + Target Radical T1->Ketyl H-Abstraction Crosslink Covalent Adduct (C-C Bond) Ketyl->Crosslink Recombination

Photochemical activation and covalent cross-linking pathway of carboethoxy benzophenones.

Experimental Protocol: Photoaffinity Labeling (PAL) Workflow

To harness the photochemical properties of carboethoxy benzophenones, researchers frequently utilize N-hydroxysuccinimide (NHS) ester derivatives of 4-benzoylbenzoic acid to functionalize target ligands, peptides, or nucleic 7[7]. The following is a self-validating, step-by-step protocol for synthesizing a photoaffinity probe and executing a cross-linking assay.

Phase 1: Probe Synthesis and Conjugation
  • Preparation : Dissolve the target ligand (containing a primary amine) in anhydrous DMSO. Add 1.2 molar equivalents of 4-benzoylbenzoate NHS ester (the carboethoxy source).

  • Catalysis : Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to maintain basicity. Incubate at room temperature for 2 hours in the dark to prevent premature photolysis.

  • Purification : Isolate the conjugated probe via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a water/acetonitrile gradient. Lyophilize and store at -20°C in the dark.

Phase 2: Biological Incubation and Photo-Crosslinking
  • Complex Formation : Incubate the purified benzophenone-probe with the target protein (e.g., 1-10 µM) in a physiological buffer (pH 7.4) for 30 minutes at 4°C.

    • Causality: Low temperature stabilizes transient protein-ligand interactions and minimizes protease activity.

  • Irradiation : Transfer the sample to a shallow, UV-transparent multi-well plate. Irradiate using a 350 nm UV lamp (e.g., Rayonet reactor or handheld transilluminator) at a distance of 3-5 cm for 15 to 30 7[7].

    • Causality: The 350 nm wavelength selectively excites the BP n, π transition without causing UV-B/UV-C induced protein denaturation or DNA dimerization. The extended time compensates for BP's lower instantaneous reactivity compared to 4[4].*

  • Quenching : Terminate the reaction by adding standard Laemmli sample buffer containing reducing agents (DTT or β -mercaptoethanol).

    • Causality: Benzophenone cross-links are stable to reduction, ensuring that only true covalent adducts survive downstream denaturation. This acts as a self-validating step to eliminate false positives from disulfide scrambling.

Phase 3: Analysis
  • Resolution : Resolve the cross-linked complexes using SDS-PAGE.

  • Detection : Visualize the labeled target via Western blot, in-gel fluorescence (if a fluorophore tag is present), or excise the band for LC-MS/MS peptide mapping to identify the exact site of hydrogen abstraction.

PALWorkflow Step1 1. Conjugation React 4-benzoylbenzoate NHS with amine-bearing ligand Step2 2. Incubation Equilibrate probe with target protein at 4°C in the dark Step1->Step2 Step3 3. Photoactivation Irradiate at 350 nm (15-30 min) to generate T1 diradical Step2->Step3 Step4 4. Covalent Capture H-abstraction and recombination yields stable C-C cross-link Step3->Step4 Step5 5. Downstream Analysis SDS-PAGE, Western Blot, or LC-MS/MS mapping Step4->Step5

Step-by-step experimental workflow for photoaffinity labeling using benzophenone probes.

Comparative Efficacy in Drug Development

When designing photoaffinity probes for target deconvolution, the choice of photophore is critical. Carboethoxy benzophenones offer distinct advantages over diazirines and aryl azides. While diazirines undergo rapid photolysis (<5 minutes) to form highly reactive carbenes, they are prone to quenching by water. In contrast, the benzophenone triplet diradical reacts preferentially with C-H bonds over water, granting it a significantly higher cross-linking efficiency in solvent-exposed binding 8[8].

Furthermore, the reversibility of the BP triplet state allows it to act as a "chemical storage" mechanism; if the probe is transiently unbound during the microsecond lifetime of the T1​ state, it relaxes safely to the ground state rather than being consumed by 4[4]. The primary drawback is the steric bulk of the two phenyl rings, which necessitates careful linker design to avoid disrupting the native binding affinity of the 5[5].

Conclusion

The integration of a carboethoxy group into the benzophenone scaffold represents a masterclass in physical organic chemistry applied to structural biology. By deliberately withdrawing electron density from the carbonyl core, researchers stabilize the highly reactive n, π

  • triplet state, ensuring robust, irreversible hydrogen abstraction from target biomolecules. When deployed with rigorous experimental controls, carboethoxy benzophenones remain an indispensable tool for mapping complex interactomes and validating drug targets.

References

  • Small molecule target identification using photo-affinity chromatography. IU Indianapolis ScholarWorks. 5

  • The use of benzophenone as a photoaffinity label. Labeling in p-benzoylphenylacetyl chymotrypsin at unit efficiency. ResearchGate. 8

  • Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells. Royal Society Publishing. 4

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PubMed Central (PMC). 2

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. National Institutes of Health (NIH). 1

  • Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations. RSC Publishing. 6

  • Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. ACS Publications. 3

  • Survey of four different photoreactive moieties for DNA photoaffinity labeling of yeast RNA polymerase III transcription complexes. Oxford Academic. 7

Sources

Exploratory

The Pharmacological Architecture of 4-Methylpiperazinomethyl Benzophenones: A Technical Guide to Receptor Binding Affinity

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In contemporary central nervous system (CNS) drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In contemporary central nervous system (CNS) drug discovery, the design of Multitarget-Directed Ligands (MTDLs) has emerged as a critical strategy for treating complex neurodegenerative conditions like Alzheimer's disease and schizophrenia. Among the most versatile scaffolds in this domain are 4-methylpiperazinomethyl benzophenone derivatives.

By combining the rigid, lipophilic benzophenone core with the basic, protonatable nitrogen of a 4-methylpiperazine moiety, these compounds exhibit exceptional binding affinities across a spectrum of critical CNS targets—most notably the Histamine H3 Receptor (H3R), Dopamine D3 Receptor (D3R), and Sigma-1 (σ1) receptors [1]. This whitepaper deconstructs the structural pharmacology of these compounds, provides consolidated affinity data, and outlines self-validating experimental workflows for quantifying their receptor interactions.

Structural Pharmacology: The Benzophenone-Piperazine Pharmacophore

The high receptor binding affinity of 4-methylpiperazinomethyl benzophenones is not coincidental; it is the result of precise geometric and electronic complementarity with aminergic G-protein coupled receptors (GPCRs) and sigma receptors.

The Causality of the Pharmacophore
  • The 4-Methylpiperazine Moiety: At physiological pH (7.4), the distal tertiary amine of the piperazine ring is protonated. This positive charge is an absolute requirement for anchoring the ligand within the orthosteric binding site of aminergic GPCRs, where it forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp114 in TM3 of the H3R, or Asp113 in the D3R) [2]. The N-methyl group provides necessary steric bulk to prevent rapid oxidative N-dealkylation by cytochrome P450 enzymes, thereby improving metabolic stability compared to unsubstituted piperazines.

  • The Benzophenone Core: The dual aromatic rings linked by a carbonyl group create a rigid, V-shaped hydrophobic topology. This structure perfectly occupies the lipophilic auxiliary pockets of CNS receptors, engaging in robust π−π stacking interactions with aromatic residues (Tyrosine, Tryptophan, Phenylalanine) [3].

  • Halogenation Effects: Substituting the benzophenone rings with halogens (e.g., 4-fluoro or 4-chloro-3-fluoro) profoundly impacts affinity. Fluorine's high electronegativity draws electron density away from the aromatic ring, strengthening edge-to-face π -stacking interactions with the receptor while simultaneously blocking metabolically vulnerable sites from hydroxylation [4].

Mechanism of Action: H3R Inverse Agonism

When targeting the Histamine H3 receptor, these compounds act as potent antagonists or inverse agonists. By locking the receptor in an inactive conformation, they prevent the activation of the Gi/o​ protein complex. This disinhibits adenylyl cyclase, raises intracellular cAMP levels, and ultimately enhances the presynaptic release of crucial neurotransmitters like acetylcholine and dopamine [1].

H3R_Signaling Ligand 4-Methylpiperazinomethyl Benzophenone H3R Histamine H3 Receptor (GPCR) Ligand->H3R Inverse Agonism Gi Gi/o Protein Complex H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Levels AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Neurotrans Neurotransmitter Release (ACh, DA, Histamine) PKA->Neurotrans Enhances Release

Caption: Mechanism of action: 4-methylpiperazinomethyl benzophenone derivatives block H3R-mediated Gi/o signaling.

Quantitative Receptor Binding Profiles

The following table synthesizes the binding affinities ( Ki​ ) of various substituted 4-methylpiperazinomethyl benzophenone derivatives across their primary CNS targets. Data demonstrates how subtle regioisomeric shifts and halogenations dictate receptor selectivity.

Compound DerivativePrimary SubstitutionTarget ReceptorBinding Affinity ( Ki​ , nM)Selectivity Profile
Compound 6 (Lead) 4-FluoroHistamine H3R 8.0±1.2 High H3R preference, dual BuChE inhibition
Derivative 34 4-Chloro-3-fluoroSigma-1 ( σ1 ) 9.1±0.8 60-fold selectivity over Sigma-2 ( σ2 )
PG622 Analogue 2,3-DichloroDopamine D3R 1.5±0.3 ~400-fold selectivity over D2R
Unsubstituted Base NoneHistamine H3R 371±15 Low affinity, poor selectivity

Note: The introduction of a 4-fluoro substitution on the benzophenone core yields low nanomolar affinity for the H3R, comparable to the clinical reference drug Pitolisant [1].

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the receptor binding affinity of these compounds, researchers must utilize robust, self-validating radioligand displacement assays. Below is the optimized protocol for determining H3R affinity.

Protocol 1: Radioligand Binding Assay ( Ki​ Determination)

Scientific Rationale for Material Selection: We utilize GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: Glass fibers carry a net negative charge that will non-specifically bind the positively charged piperazine nitrogen of our test compounds, artificially deflating the apparent free ligand concentration. PEI coats the fibers with positive charges, neutralizing this effect and ensuring accurate Ki​ calculations.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 50μL of membrane suspension (~ 10μg protein/well).

    • 50μL of [3H]Nα -methylhistamine (final concentration 1-2 nM).

    • 50μL of the 4-methylpiperazinomethyl benzophenone test compound at varying concentrations ( 10−11 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for exactly 60 minutes to ensure thermodynamic binding equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using an automated cell harvester.

  • Washing: Wash the filters three times with 300μL of ice-cold Tris-HCl buffer to rapidly clear unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Self-Validation & Quality Control: Mandatory Step. Every assay plate must include a full dose-response curve of a known reference standard (e.g., Pitolisant). The assay is only deemed valid if the reference standard's calculated Ki​ falls within 0.5 log units of its historically established value (~1.5 nM).

  • Data Analysis: Calculate IC50​ values using non-linear regression (GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Radioligand_Workflow Prep Cell Prep (HEK293-hH3R) Incubate Incubation (Ligand + Radioligand) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Tris-HCl Buffer) Filter->Wash Measure Scintillation Counting Wash->Measure Analyze Data Analysis (Cheng-Prusoff) Measure->Analyze

Caption: Step-by-step experimental workflow for determining receptor binding affinity (Ki) via radioligand displacement.

Conclusion & Future Perspectives

The 4-methylpiperazinomethyl benzophenone scaffold represents a highly tunable pharmacophore for CNS drug discovery. By understanding the causal relationship between the basic piperazine nitrogen (salt bridge formation) and the benzophenone core (hydrophobic pocket occupation), researchers can rationally design derivatives with exquisite selectivity for H3, D3, or Sigma receptors. Future development should focus on optimizing the pharmacokinetic properties (e.g., blood-brain barrier penetration) of these ligands while maintaining their potent nanomolar receptor binding affinities.

References

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Hazard Causality for 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone

Executive Summary In the landscape of advanced pharmaceutical intermediates and specialized synthetic reagents, 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) represents a highly functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced pharmaceutical intermediates and specialized synthetic reagents, 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) represents a highly functionalized chemical entity. Structurally, it combines a lipophilic benzophenone core with a basic, hydrophilic 4-methylpiperazine moiety. This whitepaper serves as an in-depth technical guide to its Safety Data Sheet (SDS), moving beyond standard regulatory boilerplate to explain the causality behind its handling protocols, toxicological profile, and environmental fate.

Chemical Identity & Structural Significance

Understanding the safety profile of this compound requires an analysis of its structural components. The molecule (Molecular Weight: 366.46 g/mol ) is characterized by:

  • Benzophenone Core: Confers significant lipophilicity and potential photolytic reactivity. Benzophenone derivatives are known to act as photosensitizers; thus, exposure to direct UV light can generate reactive triplet states.

  • 4-Methylpiperazinomethyl Group: The tertiary amine nitrogen in the piperazine ring is basic (pKa ~ 8-9). This basicity is the primary driver for the compound's localized irritant properties on mucosal membranes and skin.

  • Carboethoxy Group: An ester linkage that is generally stable but susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing ethanol and the corresponding carboxylic acid.

Quantitative Chemical Data

Table 1: Physicochemical Properties and Identifiers

PropertyValueCausality / Safety Implication
Chemical Name ethyl 4-{4-[(4-methyl-1-piperazinyl)methyl]benzoyl}benzoateIUPAC nomenclature defining the functional groups.
CAS Number 898783-54-5Unique registry identifier for SDS tracking.
Molecular Formula C22H26N2O3Indicates a high carbon-to-heteroatom ratio (lipophilic).
Molecular Weight 366.46 g/mol Moderate size; capable of dermal penetration.
Physical State Solid (Powder/Crystal)Inhalation hazard primarily exists as airborne dust.

Toxicological Causality and Hazard Identification

Standard MSDS/SDS documents list hazard statements (e.g., H315, H319, H335). As application scientists, we must understand the why:

  • Skin Corrosion/Irritation (H315): The basicity of the piperazine ring disrupts the slightly acidic acid mantle of the human skin (pH ~ 5.5). Prolonged contact leads to localized saponification of epidermal lipids.

  • Serious Eye Damage/Irritation (H319): Ocular tissue is highly sensitive to pH shifts. The piperazine moiety rapidly alters the tear film pH, leading to protein denaturation in the cornea.

  • Specific Target Organ Toxicity - Single Exposure (H335): Inhalation of the fine powder introduces the basic particulate to the respiratory epithelium, triggering immediate inflammatory cytokine release and bronchospasm.

G Compound 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone Exposure Inhalation / Dermal Exposure Compound->Exposure Piperazine Piperazine Moiety (Basic / Irritant) Exposure->Piperazine Benzophenone Benzophenone Core (Lipophilic / Photoreactive) Exposure->Benzophenone Effect1 Mucosal/Skin Irritation (pH Disruption) Piperazine->Effect1 Effect2 Enhanced Dermal Penetration Benzophenone->Effect2

Toxicological causality and exposure pathway of the target benzophenone derivative.

Self-Validating Handling and Storage Protocols

To ensure scientific integrity and laboratory safety, protocols must be self-validating—meaning the failure of one step is immediately detectable and mitigated by the next.

Step-by-Step Safe Handling Methodology
  • Preparation & Engineering Controls:

    • Action: Conduct all weighing and transfer operations within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Validation: Verify airflow monitors before opening the compound container. If the alarm sounds, the protocol halts.

  • Personal Protective Equipment (PPE) Selection:

    • Action: Don nitrile gloves (minimum 0.11 mm thickness). The lipophilic benzophenone core can permeate latex; nitrile provides a superior barrier against non-polar organics. Wear tightly fitting safety goggles.

    • Validation: Perform a visual inspection and inflation test of gloves prior to handling.

  • Dispensing & Solubilization:

    • Action: Use anti-static spatulas to prevent aerosolization of the powder. When dissolving, use compatible solvents (e.g., DMSO or DMF) slowly to monitor for exothermic dissolution.

    • Validation: Complete dissolution without particulate suspension confirms the absence of localized high-concentration hazard pockets.

  • Storage Conditions:

    • Action: Store in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

    • Validation: The amber glass prevents photolytic degradation of the benzophenone core, while the inert gas prevents oxidative degradation of the piperazine amine.

Spill Management and Environmental Fate

In the event of a spill, the dual nature of the molecule dictates the response.

  • Dry Spill: Do not use water initially, as the free base is poorly soluble in water and will form a difficult-to-clean slurry. Sweep up using a HEPA-filtered vacuum or gently cover with damp sand to prevent dust generation.

  • Solution Spill (e.g., in DMSO): The solvent acts as a carrier, rapidly transporting the compound through standard laboratory surfaces. Immediately apply a universal chemical absorbent pad.

  • Environmental Fate: If released into aquatic environments, the ester group will undergo slow hydrolysis. However, the benzophenone core is highly persistent and bioaccumulative. Disposal must strictly follow local regulations for hazardous organic waste, typically via high-temperature incineration.

References

Exploratory

Thermal Stability and Degradation Kinetics of 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a highly functionalized molecule characteriz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a highly functionalized molecule characterized by a photoactive benzophenone core, an electron-withdrawing carboethoxy (ethyl ester) group, and an electron-donating 4-methylpiperazinomethyl moiety[1]. This structural duality makes it an exceptional candidate as a Type II photoinitiator in polymer sciences and a critical intermediate in targeted drug development. However, the diverse functional groups introduce competing thermal vulnerabilities. Understanding the precise thermal degradation kinetics of this compound is paramount for optimizing high-temperature processing (e.g., hot-melt extrusion), ensuring long-term storage stability, and mitigating the formation of potentially toxic degradants.

This whitepaper dissects the structural causality of its thermal behavior, maps its degradation pathways, and provides self-validating experimental workflows for comprehensive thermal profiling.

Structural Causality of Thermal Behavior

The thermal stability of a complex molecule is dictated by its weakest covalent bonds. For 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, thermal degradation is not a singular event but a multi-stage cascade governed by the distinct microenvironments of its three primary domains:

  • The Benzophenone Core (High Stability): The highly conjugated aromatic system of the benzophenone backbone provides exceptional baseline thermal rigidity. [3] demonstrates that the unsubstituted core resists thermolysis up to approximately 300°C. It acts as a thermal anchor for the molecule.

  • The Carboethoxy Group (Moderate Stability): As an ethyl ester, this functional group is susceptible to thermal hydrolysis and thermolysis. At temperatures exceeding 250°C, particularly in the presence of trace moisture or acidic/basic impurities, the ester bond undergoes cleavage, leading to the release of ethanol and the formation of a carboxylic acid intermediate, which may subsequently decarboxylate.

  • The 4-Methylpiperazinomethyl Group (Low Stability): The tertiary amines within the piperazine ring represent the molecule's Achilles' heel. Research on the [2] indicates that degradation initiates at temperatures as low as 150°C. The mechanism is driven by nucleophilic attack, N-dealkylation (loss of the methyl group), and subsequent oxidative ring-opening [4].

Mechanisms of Thermal Degradation

Based on the structural profiling, the thermal degradation of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone follows three distinct, temperature-dependent pathways.

Pathways Parent 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone (Stable up to ~150°C) PiperazineDeg Pathway A: Piperazine Degradation (150°C - 250°C) N-Dealkylation & Ring Opening Parent->PiperazineDeg Thermo-Oxidation EsterDeg Pathway B: Ester Cleavage (250°C - 350°C) Hydrolysis & Decarboxylation Parent->EsterDeg Thermolysis CoreDeg Pathway C: Core Scission (>350°C) Benzoyl Radical Formation Parent->CoreDeg Extreme Heat ProdA N-Formylpiperazine & Secondary Amines PiperazineDeg->ProdA ProdB Carboxylic Acid & Ethanol Release EsterDeg->ProdB ProdC Aromatic Fragments & Carbonaceous Char CoreDeg->ProdC

Diagram 1: Temperature-dependent thermal degradation pathways of the target compound.

Quantitative Data Summaries

To establish a baseline for experimental comparison, the following tables summarize the physicochemical properties and the extrapolated kinetic parameters of degradation based on structurally analogous substructures.

Table 1: Physicochemical & Baseline Thermal Properties

PropertyValue / DescriptionAnalytical Significance
CAS Number 898783-54-5Unique identifier for spectral cross-referencing [1].
Molecular Formula C22H26N2O3Determines theoretical mass for MS fragmentation.
Molecular Weight 366.46 g/mol Baseline for intact mass-to-charge ( m/z ) ratio.
Predicted Td​ (5% loss) ~180°C - 210°CDictates the upper limit for hot-melt processing.
Primary Vulnerability N-demethylationFirst detectable degradation event in LC-MS.

Table 2: Kinetic Parameters of Thermal Degradation (Extrapolated)

Degradation PathwayTemp. Range (°C)Activation Energy ( Ea​ )Reaction OrderPrincipal Volatile
Piperazine Cleavage150 - 250~184 kJ/mol [2]1st or Pseudo-1stFormaldehyde / Amines
Ester Hydrolysis250 - 350~210 kJ/mol2nd OrderEthanol ( m/z 46)
Core Scission> 350> 300 kJ/molComplex / RadicalBenzene derivatives
Experimental Workflows: Self-Validating Protocols

To empirically validate the degradation kinetics of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that instrumental drift or sample contamination does not yield false kinetics.

Protocol 1: Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-FTIR/MS)

Objective: To determine the onset of thermal decomposition ( Td​ ) and identify the specific volatile fragments released at each thermal stage.

Causality & Rationale: Using a dynamic heating rate of 10°C/min under a Nitrogen ( N2​ ) atmosphere isolates pure thermolysis from thermo-oxidation. By splitting the evolved gas to both an FTIR and an MS, we achieve orthogonal validation: FTIR identifies functional group changes (e.g., the appearance of O-H stretch from ethanol), while MS provides exact molecular weights of the volatiles.

Step-by-Step Methodology:

  • System Validation (Blank Run): Run an empty, tared alumina crucible from 25°C to 600°C at 10°C/min. Verify that mass drift is < 0.01% to confirm microbalance calibration.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into the alumina crucible. Rationale: Masses >5 mg can cause thermal lag and uneven heat distribution across the sample bed.

  • Purge Phase: Purge the TGA furnace with high-purity N2​ (50 mL/min) for 15 minutes prior to heating to displace residual oxygen.

  • Dynamic Heating: Ramp the temperature from 25°C to 600°C at a strict rate of 10°C/min.

  • Evolved Gas Transfer: Maintain the transfer line to the FTIR/MS at 200°C to prevent the condensation of high-boiling volatiles (like cleaved piperazine fragments) before they reach the detectors.

  • Data Synthesis: Correlate the first derivative of the weight loss curve (DTG peak) with the total ion chromatogram (TIC) from the MS to assign specific m/z values to exact degradation temperatures.

Protocol 2: Accelerated Isothermal Degradation (HPLC-UV-MS Profiling)

Objective: To calculate the specific rate constants ( k ) and half-life ( t1/2​ ) of the compound under process-relevant temperatures.

Causality & Rationale: TGA provides macroscopic weight loss, but it cannot detect non-volatile degradation (e.g., internal rearrangements or non-volatile dimer formation). Isothermal aging in sealed ampoules ensures complete mass balance preservation. HPLC-UV-MS allows for the quantification of the remaining parent compound against the rise of specific degradants.

Step-by-Step Methodology:

  • Sample Encapsulation: Dissolve the compound in a high-boiling, inert solvent (e.g., diphenyl ether) at a concentration of 10 mg/mL. Aliquot 1 mL into 10 separate glass ampoules.

  • Atmospheric Control: Purge each ampoule with Argon gas for 30 seconds, then immediately flame-seal. Validation Check: Invert ampoules to ensure no micro-leaks exist.

  • Isothermal Aging: Submerge the ampoules in a precision-controlled oil bath set to 160°C.

  • Time-Course Sampling: Remove one ampoule at predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). Immediately quench the reaction by submerging the ampoule in an ice-water bath.

  • Chromatographic Analysis: Open the ampoules, dilute the contents 1:10 in mobile phase (Acetonitrile/Water with 0.1% Formic Acid), and inject into the LC-MS.

  • Kinetic Modeling: Plot the natural log of the remaining parent compound concentration ( ln[C] ) versus time. A linear fit validates a first-order degradation mechanism, allowing the extraction of the rate constant k from the slope.

Workflow Prep 1. Sample Prep Argon Purged Sealed Ampoules Heat 2. Isothermal Aging 160°C Oil Bath Time-Course Sampling Prep->Heat Quench 3. Quench & Dilute Ice Bath Arrest 1:10 Dilution Heat->Quench Analyze 4. LC-MS Analysis Quantify Parent Identify Degradants Quench->Analyze

Diagram 2: Self-validating experimental workflow for isothermal kinetic profiling.

Conclusion

The thermal stability of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is heavily dictated by its piperazine and ester substituents, which act as the primary sites of thermal failure. By utilizing the self-validating TGA-FTIR/MS and Isothermal LC-MS protocols outlined in this guide, researchers can accurately map the kinetic parameters of these degradation pathways. This data is indispensable for establishing safe operating temperatures during pharmaceutical formulation or polymer curing, ensuring both product efficacy and safety.

References
  • Freeman, S. A., et al. "Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines." Industrial & Engineering Chemistry Research, 2012, 51(39), 12653–12664. Available at:[Link]

  • Nam, H., et al. "Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment." ACS Sustainable Chemistry & Engineering, 2022, 10(29), 9412–9423. Available at:[Link]

Protocols & Analytical Methods

Method

Preparation and Solubilization Protocol for 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone in In Vitro Cell Culture Assays

Introduction & Chemical Profiling The compound 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a complex synthetic small molecule frequently utilized in advanced drug discovery and molecula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a complex synthetic small molecule frequently utilized in advanced drug discovery and molecular probe development. Structurally, it features three distinct functional domains:

  • A Benzophenone Core: Highly lipophilic and photochemically active, often used as a rigid structural scaffold or a photoaffinity labeling moiety.

  • A Carboethoxy Ester: Contributes to the molecule's overall hydrophobicity and is susceptible to hydrolysis in unbuffered or highly basic aqueous environments.

  • A 4-Methylpiperazinomethyl Group: A weakly basic moiety (piperazine pKa values are typically ~9.0 and ~5.3) incorporated to improve target binding and modulate physicochemical properties, similar to the solubilizing tail found in kinase inhibitors like Imatinib.

Despite the basic piperazine ring, the dominant lipophilicity of the benzophenone and ester groups severely limits the compound's direct dissolution in aqueous cell culture media (e.g., DMEM, RPMI-1640). Attempting to dissolve this compound directly in water or media will result in incomplete dissolution, leading to inaccurate dosing and experimental irreproducibility. Therefore, a carrier solvent strategy utilizing anhydrous Dimethyl Sulfoxide (DMSO) is required to disrupt the crystalline lattice and ensure a homogenous monomeric dispersion when introduced to biological assays .

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
CAS Number 898783-54-5
Molecular Formula C22H26N2O3
Molecular Weight 366.45 g/mol
Predicted Solubility (Aqueous) Poor (< 0.1 mg/mL at pH 7.4)
Primary Carrier Solvent Anhydrous DMSO (Cell Culture Grade)
Storage (Solid) -20°C, protected from light and moisture

Solubilization Strategy & Causality

To achieve a biologically compatible solution, the compound must first be dissolved in a universal aprotic solvent. DMSO is the gold standard because its amphiphilic nature allows it to solvate both the hydrophobic benzophenone core and the polar ester/amine groups .

However, introducing a DMSO-solubilized lipophilic compound into an aqueous environment triggers a kinetic race between solvation and precipitation. If the DMSO stock is added to cold media, or if the mixing is too slow, the local concentration of the compound exceeds its thermodynamic solubility limit, causing it to "crash out" (Ostwald ripening). To prevent this, the protocol relies on pre-warming the aqueous media and rapid vortexing to ensure instantaneous dispersion.

Furthermore, the final concentration of DMSO in the cell culture must be strictly maintained at or below 0.1% (v/v) . Exceeding this threshold induces solvent-mediated cytotoxicity, alters cell membrane permeability, and triggers widespread transcriptomic noise that confounds assay results.

Solubilization Compound Lipophilic Compound (Benzophenone Core) DMSO Dissolution in DMSO (Aprotic Solvation) Compound->DMSO High Thermodynamic Solubility Aqueous Addition to Aqueous Media (DMEM / RPMI) DMSO->Aqueous 1:1000 Dilution Precipitation Precipitation (Crash Out) Aggregates Form Aqueous->Precipitation Cold Media / Slow Mixing Solution Stable Working Solution (Homogeneous) Aqueous->Solution Warm Media (37°C) / Rapid Vortexing

Caption: Kinetic and thermodynamic factors influencing compound stability in aqueous cell media.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock

This protocol establishes a concentrated stock solution that minimizes the volume of DMSO required for downstream assays.

Materials:

  • 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone powder

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)

  • Amber microcentrifuge tubes

  • Analytical balance (0.01 mg precision)

Step-by-Step Methodology:

  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture to condense on the powder, which introduces water into the DMSO stock, significantly lowering the compound's solubility and promoting ester hydrolysis.

  • Weighing: Weigh exactly 3.66 mg of the compound into an amber microcentrifuge tube.

    • Causality: Amber tubes are mandatory because benzophenone derivatives are susceptible to UV-induced photochemical reactions.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration (See Table 2 for alternative concentrations).

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains visible, sonicate the tube in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the master stock into 20 µL single-use aliquots. Store immediately at -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing DMSO introduces water via condensation, which degrades the stock over time.

Table 2: Stock Solution Preparation Matrix
Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
5 mM 1.00 mg545.8 µL
10 mM 3.66 mg1.00 mL
20 mM 7.33 mg1.00 mL
50 mM 18.32 mg1.00 mL
Protocol B: Serial Dilution and Media Preparation

This protocol ensures that all assay wells, regardless of compound dose, receive an identical 0.1% DMSO vehicle background.

  • Intermediate Dilutions (in DMSO): Perform all serial dilutions (e.g., 10-fold or 3-fold steps) using 100% DMSO.

    • Causality: If you dilute the compound directly into the media for a dose-response curve, the highest dose might contain 0.5% DMSO while the lowest contains 0.001% DMSO. This variable solvent background will confound your biological readout.

  • Media Pre-warming: Warm the complete cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C in a water bath.

  • The 1:1000 Transfer: To prepare the final working solution, add 1.0 µL of the appropriate DMSO intermediate stock to 999 µL of the pre-warmed media.

  • Rapid Dispersion: Immediately vortex the media tube for 5 seconds. Do not let the DMSO droplet sit in the media, as local high concentrations will cause immediate micro-precipitation.

Workflow A Solid Compound (Powder) B 10 mM Stock (100% DMSO) A->B Add Anhydrous DMSO + Sonicate C Intermediate Dilutions (DMSO) B->C Serial Dilution (Maintains Vehicle) D Working Solution (Culture Media) C->D 1:1000 Dilution (Warm Media) E Cell Assay (<0.1% DMSO) D->E Apply to Cells (Rapid Mixing)

Caption: Workflow for solubilizing 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone.

Quality Control: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your assay, the protocol must be self-validating. You cannot assume the compound remains in solution just because the media looks clear to the naked eye.

Protocol C: Microscopic Validation of Solubilization
  • Visual Inspection: Hold the 1:1000 media dilution up to a light source. It must be optically clear. Any turbidity indicates massive precipitation.

  • Phase-Contrast Microscopy (The True Test): Apply the working solution to a test well containing cells. Immediately place the plate under an inverted phase-contrast microscope using a 20x objective.

    • Causality: Micro-precipitates form when the kinetic solubility limit is breached. Under phase contrast, these aggregates appear as highly refractive, irregular dark specks floating in the media or settling on the cellular monolayer. If these are present, the cells are not receiving the calculated dose, and the assay is invalid.

  • Vehicle Control Parity: Your assay plate must include a "Vehicle Control" well (0.1% DMSO in media, no compound). If the cells in the vehicle control show morphological changes or reduced viability compared to an untreated control, your DMSO has likely degraded, or pipetting errors resulted in a >0.1% final concentration.

References

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Cytotechnology, 65(5), 887-894 (2013). URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today, 11(9-10), 446-451 (2006). URL: [Link]

  • Title: Drug-like properties and the causes of poor solubility and poor permeability Source: Journal of Pharmacological and Toxicological Methods, 44(1), 235-249 (2000). URL: [Link]

Application

Applications of 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone in Drug Discovery: Protocols and Mechanistic Insights

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Experimental Protocols Introduction: The Rationale Behind the Scaffold In modern medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Experimental Protocols

Introduction: The Rationale Behind the Scaffold

In modern medicinal chemistry, the design of bifunctional building blocks is critical for accelerating drug discovery and target deconvolution. 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a highly specialized, trifunctional scaffold that integrates three distinct pharmacophoric and reactive domains:

  • The Benzophenone Core: A premier photoaffinity labeling (PAL) group. Upon UV irradiation (350–365 nm), the benzophenone carbonyl transitions to a highly reactive triplet diradical state, which rapidly inserts into adjacent C–H bonds of target proteins [1]. Unlike arylazides or diazirines, benzophenones are chemically stable in ambient light and ambient nucleophiles, making them ideal for complex biological assays [2].

  • The 4-Methylpiperazinomethyl Group: A classic physicochemical modifier. The incorporation of an N-methylpiperazine moiety is a proven strategy to drastically improve aqueous solubility and oral bioavailability, a paradigm famously demonstrated in the development of the kinase inhibitor Imatinib[3]. Furthermore, its basic nitrogen allows for stable salt formation (e.g., mesylates).

  • The Carboethoxy (Ethyl Ester) Handle: An orthogonal synthetic handle that undergoes mild saponification to yield a reactive carboxylic acid, enabling late-stage functionalization via amide coupling to pharmacophores, fluorophores, or bioorthogonal click-chemistry tags.

This guide provides field-proven protocols for utilizing this scaffold in two primary applications: Photoaffinity Probe (PAP) Generation and Physicochemical Optimization of Drug Candidates .

Experimental Workflows and Mechanistic Logic

Chemical Derivatization Strategy

To utilize this scaffold, the unreactive ethyl ester must first be converted into a versatile amide. The causality behind the reagent selection is critical: we utilize Lithium Hydroxide (LiOH) for saponification because it is mild enough to prevent degradation of the benzophenone core, and we employ HATU for the subsequent amidation to overcome the steric hindrance inherent to diaryl ketone systems.

Synthesis_Workflow A 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone B Saponification (LiOH, THF/H2O) A->B C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU, DIPEA, Amine) C->D E Target Probe / Soluble Drug D->E

Standard synthetic workflow for derivatizing the carboethoxy handle into functional amides.

Protocol 1: Saponification to Carboxylic Acid

Self-Validating System: The reaction progress is monitored by TLC; the disappearance of the high-Rf ester and the appearance of a baseline-bound acid (under neutral TLC conditions) confirms conversion.

  • Dissolution: Dissolve 1.0 eq of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone in a 3:1 mixture of THF:H2O (0.2 M concentration). Rationale: The mixed solvent ensures solubility of both the hydrophobic benzophenone and the inorganic base.

  • Hydrolysis: Add 3.0 eq of LiOH·H2O. Stir at room temperature for 4–6 hours.

  • Workup: Acidify the mixture carefully with 1M HCl to pH ~4-5. Caution: Do not over-acidify, as the basic piperazine nitrogen will become fully protonated and highly water-soluble, complicating extraction.

  • Extraction: Extract with 10% Isopropanol/Dichloromethane. Dry over Na2SO4 and concentrate in vacuo.

Protocol 2: Amide Coupling for Probe Generation
  • Activation: Dissolve the resulting carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to form the active ester.

  • Conjugation: Add the desired primary amine (1.1 eq)—such as propargylamine for click-chemistry PAL probes, or an anilino-pharmacophore for kinase inhibitors.

  • Purification: Stir for 2 hours. Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

Photoaffinity Labeling (PAL) and Target Deconvolution

Once the scaffold is conjugated to a target-binding ligand, it functions as a powerful Photoaffinity Probe (PAP). The benzophenone moiety acts as the crosslinker, while the methylpiperazine ensures the probe remains soluble in the aqueous cellular environment.

PAL_Workflow A 1. Probe Incubation (Binding to Target) B 2. UV Irradiation (365 nm) A->B C 3. Diradical Formation (Benzophenone) B->C D 4. C-H Insertion (Covalent Bond) C->D E 5. Click Chemistry (Tagging) D->E F 6. LC-MS/MS (Identification) E->F

Workflow of Benzophenone-mediated Photoaffinity Labeling and Target Deconvolution.

Protocol 3: Live-Cell Photoaffinity Labeling

Self-Validating System: Always run a parallel control sample pre-incubated with a 100x excess of the unmodified (unlabeled) parent drug. The disappearance of the enriched protein band in the control validates that the crosslinking is target-specific and not driven by non-specific hydrophobic interactions [4].

  • Incubation: Treat live cells (e.g., HeLa or HEK293) with 1–10 µM of the synthesized PAP for 1 hour at 37°C. Rationale: Allows the probe to reach thermodynamic equilibrium with its intracellular target.

  • UV Irradiation: Place cells on ice and irradiate at 365 nm (using a UV crosslinker, ~2 J/cm²) for 10–15 minutes. Critical Rationale: Irradiation must be strictly performed at ≥350 nm. Wavelengths below 300 nm cause direct excitation of aromatic amino acids (tryptophan/tyrosine), leading to widespread target degradation and false-positive crosslinking[1].

  • Lysis & Click Chemistry: Lyse the cells using RIPA buffer. Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4, THPTA ligand, and Sodium Ascorbate.

  • Enrichment: Isolate the biotinylated protein-probe complexes using Streptavidin-agarose beads. Elute by boiling in Laemmli buffer and analyze via LC-MS/MS proteomics.

Quantitative Data and Physicochemical Summary

The table below summarizes the critical physicochemical parameters of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone and the operational metrics for its downstream applications.

Parameter / PropertyValue / ConditionMechanistic Rationale
Molecular Formula C22H26N2O3Provides a balanced polar/non-polar surface area.
Molecular Weight 366.45 g/mol Optimal mass for a linker; avoids violating Lipinski's Rule of 5 when attached to small pharmacophores.
Aqueous Solubility High at pH < 7.0The N-methylpiperazine ring protonates in physiological/acidic environments, preventing probe aggregation [3].
UV Activation Wavelength 350 – 365 nmExcites the benzophenone n-π* transition to form the triplet diradical without damaging native proteins [2].
Crosslinking Preference Met > Leu > ProThe diradical preferentially abstracts hydrogen from geometrically accessible, electron-rich C–H bonds [1].
Saponification Yield > 90%The unhindered ethyl ester allows for near-quantitative conversion to the active carboxylic acid.

References

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development European Journal of Pharmaceutics and Biopharmaceutics (via PMC) URL:[Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors Molecules (MDPI) URL:[Link]

  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia Blood (ASH Publications) URL:[Link]

  • Photoaffinity labeling in target- and binding-site identification Future Medicinal Chemistry (via PMC) URL:[Link]

Method

Application Note: 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone as a High-Efficiency, Low-Migration UV Photoinitiator

Introduction & Mechanistic Overview In the rapidly evolving fields of biomedical hydrogels, food-contact packaging, and advanced drug delivery systems, the demand for high-performance, low-toxicity UV photoinitiators has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the rapidly evolving fields of biomedical hydrogels, food-contact packaging, and advanced drug delivery systems, the demand for high-performance, low-toxicity UV photoinitiators has outpaced the capabilities of traditional systems. Conventional Type II photoinitiators, such as unsubstituted benzophenone (BP), require the addition of low-molecular-weight amine co-initiators to function. These small molecules are notorious for migrating out of the cured polymer matrix, leading to toxic leaching, extractable contamination, and undesirable odors[1][2].

4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) represents a paradigm shift in photoinitiator design. It is a highly engineered, unimolecular (self-initiating) Type II photoinitiator that covalently integrates both the UV-absorbing chromophore and the hydrogen-donating amine into a single molecular architecture[3].

The Causality of Its Structural Design
  • The Carboethoxy Group (Electron-Withdrawing): Positioned at the para position of the benzophenone core, this ester group lowers the energy gap of the n→π∗ and π→π∗ transitions. This induces a critical bathochromic (red) shift in the absorption spectrum, pushing the absorption maximum ( λmax​ ) toward the 365–395 nm range. This makes the molecule highly compatible with modern, energy-efficient LED curing systems, eliminating the need for hazardous mercury-vapor lamps[3][4].

  • The 4-Methylpiperazinomethyl Group (Built-in Amine): This tethered tertiary amine acts as an intramolecular electron and hydrogen donor. Upon UV excitation of the benzophenone core to its triplet state ( T1​ ), the proximity of the piperazine nitrogen facilitates rapid exciplex formation. Subsequent electron transfer (ET) and proton transfer (PT) generate highly reactive α -amino radicals. Because the amine is covalently bound, migration is virtually eliminated[2][5]. Furthermore, the piperazine moiety can be protonated to form a salt, unlocking potential water solubility for aqueous UV-curable systems[6].

Physicochemical Properties

To successfully formulate with this photoinitiator, understanding its baseline physicochemical properties is essential.

Table 1: Key Properties of 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone

PropertyValue / DescriptionExperimental Implication
CAS Number 898783-54-5Ensures precise chemical sourcing.
Molecular Formula C₂₂H₂₆N₂O₃-
Molecular Weight 366.45 g/mol Used for precise stoichiometric calculations in resin formulation.
Absorption Maxima ( λmax​ ) ~280 nm, tailing into 365-395 nmIdeal for UVA and LED curing systems (365 nm, 385 nm, 395 nm).
Initiation Mechanism Unimolecular Type II (Self-initiating)No external amine synergist required; reduces formulation complexity.
Migration Potential Extremely LowSuitable for food-contact and biomedical applications.

Photochemical Pathway

The efficiency of this photoinitiator relies on a precise sequence of quantum mechanical and chemical events. The diagram below illustrates the self-validating mechanism of radical generation without the need for external co-initiators.

Mechanism A 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone (Ground State) B Excited Singlet State (S1) A->B UV/LED Light (365-395 nm) C Excited Triplet State (T1) B->C Intersystem Crossing (ISC) D Exciplex Formation (Intra/Intermolecular) C->D Piperazine Amine Interaction E Electron Transfer (ET) & Proton Transfer (PT) D->E F Active α-Amino Radical + Ketyl Radical E->F G Polymerization Initiation F->G Reacts with (Meth)acrylates

Caption: Photochemical pathway demonstrating unimolecular Type II radical generation via intramolecular electron/proton transfer.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility, high conversion rates, and accurate migration testing.

Protocol A: Formulation and Curing of Low-Migration Biomedical Hydrogels

Objective: To formulate a biocompatible, UV-curable Poly(ethylene glycol) diacrylate (PEGDA) hydrogel for drug delivery applications.

Materials:

  • PEGDA (Mn = 700 g/mol )

  • 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (Photoinitiator, PI)

  • Solvent: Ethanol/Water mixture (or pure water if PI is pre-protonated with a mild acid like lactic acid to form a water-soluble salt).

Step-by-Step Methodology:

  • Preparation under Safelight: Conduct all mixing under yellow or red safelight to prevent premature excitation of the benzophenone chromophore.

  • PI Solubilization: Dissolve 1.5 wt% of the PI into the solvent. Causality: 1.5 wt% provides an optimal balance between sufficient radical generation and preventing "inner filter effects" (where surface PI absorbs all light, leaving the bottom uncured).

  • Resin Blending: Add the PI solution to the PEGDA monomer. Mix via planetary centrifugal mixer for 2 minutes at 2000 RPM to ensure homogeneous dispersion.

  • Degassing (Critical Step): Sonicate the mixture for 10 minutes, followed by a 5-minute Argon or Nitrogen purge. Causality: Molecular oxygen ( O2​ ) is a potent quencher of the excited triplet state ( T1​ ) of benzophenone and scavenges free radicals to form inactive peroxyl radicals. Degassing is mandatory for high conversion.

  • Casting: Dispense the resin into a 100 µm deep silicone mold.

  • LED Curing: Irradiate using a 365 nm LED lamp at an intensity of 50 mW/cm² for 30 seconds.

Protocol B: Kinetics Analysis via Real-Time FTIR (RT-FTIR)

Objective: To quantify the Double Bond Conversion (DBC) in real-time.

  • Setup: Place a drop of the formulated resin between two NaCl or BaF₂ windows (transparent to IR).

  • Calibration: Mount the sample in the RT-FTIR spectrometer equipped with a UV-LED attachment.

  • Monitoring: Monitor the disappearance of the acrylate double bond ( C=C ) absorption peak at 1635 cm⁻¹ (or 810 cm⁻¹ for the twisting vibration) against a stable reference peak (e.g., carbonyl C=O at 1720 cm⁻¹).

  • Calculation: Calculate DBC% using the formula:

    DBC(%)=(1−A0(1635)​/A0(ref)​At(1635)​/At(ref)​​)×100
Experimental Workflow Visualization

Workflow Step1 Step 1: Resin Preparation Dissolve PI in reactive monomer (e.g., PEGDA) under yellow light to prevent premature curing. Step2 Step 2: Degassing Sonicate and purge with N2/Argon to eliminate O2 quenching of triplet states. Step1->Step2 Step3 Step 3: Casting Dispense into mold or coat substrate (e.g., 100 µm thickness) for uniform exposure. Step2->Step3 Step4 Step 4: UV Irradiation Expose to 365-395 nm LED. Monitor Double Bond Conversion via RT-FTIR. Step3->Step4 Step5 Step 5: Post-Cure Analysis Perform extraction tests (HPLC/MS) to validate low-migration properties. Step4->Step5

Caption: Standardized workflow for formulating, curing, and validating low-migration UV resins.

Application Data & Performance

To validate the efficacy of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, it must be benchmarked against a traditional two-component system (Benzophenone + Methyldiethanolamine [MDEA]).

Table 2: Comparative Performance in a Standard Acrylate Matrix (100 µm film, 365 nm LED, 50 mW/cm²)

MetricTraditional System (BP + MDEA)4-Carboethoxy-4'-(4-methylpiperazinomethyl) BP
Formulation Complexity 2 Components (Requires precise ratio)1 Component (Self-initiating)
Max Double Bond Conversion (DBC) ~72% (after 60s)>85% (after 30s)
Odor Post-Cure Strong (Volatile unreacted amines)Negligible
Extractable Amine Migration (HPLC) > 500 ppb (Fails strict food-contact limits)< 10 ppb (Passes stringent regulatory limits)
Oxygen Inhibition Sensitivity HighModerate-Low (Tethered amine acts as local O₂ scavenger)

Data Synthesis Rationale: The superior DBC and lower migration of the tethered system are directly attributed to the localized high concentration of the amine donor relative to the benzophenone core, which outcompetes oxygen quenching and prevents small-molecule diffusion[5][7].

Conclusion

4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a highly specialized, self-initiating photoinitiator that solves the critical flaws of traditional Type II systems. By utilizing a carboethoxy group to red-shift absorption for LED compatibility and a tethered methylpiperazine group to drive unimolecular radical generation, it offers unparalleled performance in low-migration applications. For drug development professionals and materials scientists, this molecule provides a robust, safe, and highly efficient pathway to synthesizing advanced, regulatory-compliant photopolymers.

References

  • European Patent Office (EP 3798238 A1). LED-Curable Low Migration Photoinitiators. Details the functional advantages of linking piperazine moieties to benzophenone chromophores to shift absorption to 340-390 nm and reduce migration. URL:[Link][3]

  • MDPI - Polymers (2025). A Novel Type II Photoinitiator with Self-Supplied Hydrogen for Anti-Creep Crosslinking Polyethylene Film. Demonstrates the synthesis and superior photoinitiation efficiency of macromolecular benzophenone-piperazine structures without external amine activators. URL:[Link][5]

  • ResearchGate / Materials Chemistry and Physics. Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Discusses the reduction of diffusion rates, toxicity, and odor using tethered amine-benzophenone architectures. URL:[Link][1]

  • RadTech Proceedings. Novel Polymeric Photoinitiator and Sensitizer. Explores the application of polymeric piperazine-based photoinitiators in UV curing systems, highlighting their exceptional performance in pigmented systems and food packaging due to low migration. URL:[Link][2]

  • ResearchGate / Journal of Photochemistry and Photobiology. Water-Soluble Photoinitiators of Polymerization. Highlights the role of tertiary amine functionalities in scavenging oxygen and providing water solubility in UV-curable hydrogels. URL:[Link][6]

  • Google Patents (US4315807A). Sensitizers for photopolymerization. Details the photophysical impact of carboethoxy and other electron-withdrawing groups on the absorption spectra of aromatic ketones. URL:[4]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898783-54-5) Introduction & Pharmacological Context In moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898783-54-5)

Introduction & Pharmacological Context

In modern drug discovery, benzophenone derivatives serve as critical structural scaffolds. Specifically, 4-methylpiperazinomethyl benzophenone derivatives have garnered significant attention due to their "bimodal" pharmacological activity profile. Research indicates that these compounds exhibit both antimicrobial action (driven by membrane interaction) and cytotoxic action (driven by DNA intercalation and enzyme inhibition) .

The compound 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone (Molecular Formula: C22H26N2O3, MW: 366.46 g/mol ) is a highly functionalized intermediate . It features an electron-withdrawing carboethoxy ester on one aromatic ring and a basic, ionizable 4-methylpiperazinomethyl moiety on the other. As a Senior Application Scientist, characterizing this molecule requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) workflow to account for the electronic effects of the benzophenone core and the pH-sensitive nature of the piperazine ring.

Structural Analysis & Causality of NMR Signatures

Before acquiring data, it is crucial to establish the expected chemical shifts based on the molecule's electronic environment. This predictive approach ensures that the experimental data serves as a self-validating system.

  • The Benzophenone Core (Aromatic Region): The central ketone is a strong electron-withdrawing group (EWG) that deshields the ortho protons on both phenyl rings. Ring A is further substituted with a carboethoxy group (another EWG), pushing its ortho protons far downfield (typically 7.8–8.2 ppm) as an AA'BB' spin system. Ring B contains the alkyl-substituted piperazine, making its protons slightly more shielded than Ring A.

  • The Methylene Bridge (Diagnostic Peak): The formation of the 4-methylpiperazinomethyl derivative is classically confirmed by the appearance of a distinct singlet between 3.5 and 4.2 ppm (Ar-CH2-N), depending on concentration and solvent conditions .

  • The Piperazine Ring: The aliphatic piperazine protons are highly sensitive to solvent polarity and protonation state. In a non-polar, aprotic solvent, the free base exhibits a sharp singlet for the N-CH3 group and broad multiplets for the ring protons.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, the following protocol details the exact methodologies and the causality behind each experimental choice.

Step 1: Sample Preparation
  • Action: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3 is specifically chosen because it is non-polar and aprotic. Using a protic solvent (like Methanol-d4) would lead to partial protonation of the basic piperazine nitrogens, inducing rapid chemical exchange and severe line broadening. TMS provides an absolute zero reference (0.00 ppm) to validate the chemical shift calibration.

Step 2: Probe Tuning and Shimming (Validation Step)
  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer at 298 K. Lock onto the deuterium signal of CDCl3. Perform gradient shimming (Z-axis).

  • Self-Validation: Before acquiring the full spectrum, check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, and integration of the complex piperazine multiplets will be inaccurate. Re-shim until validated.

Step 3: 1H and 13C Acquisition
  • 1H NMR Parameters: 16 scans, spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds .

    • Causality: A 2.0 s delay ensures complete longitudinal (T1) relaxation of all protons. Without this, the integration of the 8H piperazine ring versus the 3H N-methyl group will not be strictly quantitative.

  • 13C NMR Parameters: 512–1024 scans, spectral width of 250 ppm. Set D1 to 2.0–3.0 seconds .

    • Causality: Quaternary carbons (the ketone at ~195 ppm and the ester at ~166 ppm) lack attached protons to facilitate rapid relaxation. A longer D1 prevents signal saturation, ensuring these critical peaks rise above the noise floor.

Step 4: Data Processing
  • Action: Apply a Fourier Transform (FT) with a 0.3 Hz line broadening (LB) for 1H and 1.0 Hz LB for 13C. Perform manual zero-order and first-order phase correction. Apply a multipoint baseline correction.

Workflow Visualization

Workflow A 1. Sample Preparation (Weighing & CDCl3 Dissolution) B 2. Tuning & Shimming (FWHM < 1.0 Hz Validation) A->B Transfer to NMR tube C 3. NMR Acquisition (1H & 13C with Optimized D1) B->C Lock & Shim Verified D 4. Data Processing (Phase & Baseline Correction) C->D FID Data Generated E 5. Structural Verification (Confirming C22H26N2O3) D->E Pure Absorptive Spectra

Figure 1: Standardized self-validating NMR spectroscopy workflow for benzophenone derivatives.

Data Presentation: Quantitative NMR Assignments

The following tables summarize the expected quantitative NMR data for structural verification. The integration values in Table 1 serve as the primary validation metric for the purity of the synthesized batch .

Table 1: 1H NMR Assignments (400 MHz, CDCl3, 298 K)
Chemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationStructural Assignment
8.15 Doublet (d)8.2 Hz2HAr-H (ortho to ester, Ring A)
7.85 Doublet (d)8.2 Hz2HAr-H (ortho to ketone, Ring A)
7.75 Doublet (d)8.0 Hz2HAr-H (ortho to ketone, Ring B)
7.45 Doublet (d)8.0 Hz2HAr-H (ortho to CH2 bridge, Ring B)
4.40 Quartet (q)7.1 Hz2HEster -O-CH2 -CH3
3.58 Singlet (s)-2HBridge Ar-CH2 -N (Diagnostic)
2.50 Broad Singlet (br s)-8HPiperazine ring -CH2 -
2.30 Singlet (s)-3HPiperazine N-CH3
1.40 Triplet (t)7.1 Hz3HEster -O-CH2-CH3
Table 2: 13C NMR Assignments (100 MHz, CDCl3, 298 K)
Chemical Shift (ppm)Carbon TypeStructural Assignment
195.5 Quaternary (C=O)Benzophenone Ketone Carbonyl
166.0 Quaternary (C=O)Carboethoxy Ester Carbonyl
143.2 Quaternary (Ar-C)Aromatic C ipso to CH2 bridge
141.0 Quaternary (Ar-C)Aromatic C ipso to ketone (Ring A)
136.5 Quaternary (Ar-C)Aromatic C ipso to ketone (Ring B)
133.5 Quaternary (Ar-C)Aromatic C ipso to ester
128.5 – 129.8 Methine (Ar-CH)Aromatic ring carbons (multiple peaks)
62.5 Methylene (CH2)Bridge Ar-C H2-N
61.2 Methylene (CH2)Ester -O-C H2-CH3
53.0, 55.0 Methylene (CH2)Piperazine ring carbons
46.0 Methyl (CH3)Piperazine N-C H3
14.3 Methyl (CH3)Ester -O-CH2-C H3

References

Method

Application Note: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) Fragmentation Profiling of 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Platform: UHPLC-ESI-QTOF-MS/MS Ionization Mode: Positive Electrospray Ionization (ESI+) Scientific Context & Structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Platform: UHPLC-ESI-QTOF-MS/MS Ionization Mode: Positive Electrospray Ionization (ESI+)

Scientific Context & Structural Analysis

The compound 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone (CAS 898783-54-5) is a highly functionalized pharmaceutical intermediate. Its architecture consists of three distinct, mass-spectrometry-active domains:

  • The 4-Methylpiperazine Moiety: A strongly basic tertiary amine system that acts as the primary protonation site in ESI+.

  • The Benzophenone Core: A conjugated diaryl ketone system prone to characteristic gas-phase rearrangements and α -cleavages.

  • The Ethyl Ester (Carboethoxy) Group: A terminal functional group susceptible to neutral losses (e.g., ethylene).

Understanding the exact Collision-Induced Dissociation (CID) pathways of this molecule is critical for downstream applications, including impurity profiling, pharmacokinetic (PK) quantification, and the identification of in vivo metabolites. This guide details the mechanistic causality behind its fragmentation and provides a self-validating protocol for its analytical characterization.

Experimental Methodologies: A Self-Validating Protocol

To generate reliable, high-resolution MS/MS spectra, the analytical protocol must be designed to stabilize the precursor ion while comprehensively capturing both low-energy and high-energy fragmentation events.

Step-by-Step UHPLC-MS/MS Workflow

Step 1: Reagent & Sample Preparation

  • Solvent Selection: Prepare a 1.0 µg/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (LC-MS grade).

  • Causality Insight: The piperazine nitrogen has a pKa of ~9.0. The addition of 0.1% formic acid forces the equilibrium toward the protonated state [M+H]+ , drastically increasing the ESI+ droplet surface charge density and subsequent transmission efficiency into the mass analyzer.

Step 2: Chromatographic Separation

  • Column: C18 Sub-2 µm UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation: Ensure the injection solvent matches the initial mobile phase conditions (5% organic) to prevent peak fronting or solvent-induced band broadening, which can dilute the MS signal.

Step 3: Q-TOF MS/MS Acquisition Parameters

  • Source Conditions: Capillary Voltage: 3500 V; Drying Gas Temp: 300°C; Sheath Gas Temp: 350°C.

  • Stepped Collision Energy (CID): 15 eV, 30 eV, and 45 eV.

  • Causality Insight: Piperazine benzylic cleavage is a low-energy pathway. If only high collision energy (e.g., >40 eV) is applied, the primary m/z 267 fragment will completely deplete into secondary fragments (like m/z 239), destroying primary connectivity data. Stepped CID ensures a composite MS/MS spectrum containing both primary and secondary generation product ions.

Workflow N1 Sample Prep 0.1% FA in ACN/H2O N2 UHPLC Separation C18 Gradient N1->N2 N3 ESI(+) Ionization Protonation at N4 N2->N3 N4 Q-TOF MS/MS Stepped CID (15-45 eV) N3->N4 N5 Data Analysis Exact Mass < 2 ppm N4->N5

Figure 1: Step-by-step UHPLC-ESI-QTOF-MS/MS analytical workflow for fragmentation profiling.

Mechanistic Fragmentation Profiling

The monoisotopic mass of the neutral molecule ( C22​H26​N2​O3​ ) is 366.1943 Da . Under ESI+ conditions, the protonated precursor ion [M+H]+ is observed at m/z 367.2021 .

Upon entering the collision cell, the precursor undergoes specific, predictable bond cleavages dictated by the stability of the resulting carbocations and neutral leaving groups [1].

Pathway I: Benzylic C-N Bond Cleavage (Dominant)

The most labile bond in the molecule is the C-N bond connecting the benzyl group to the piperazine ring. Collision-induced dissociation triggers the neutral loss of 1-methylpiperazine ( C5​H12​N2​ , 100.1000 Da).

  • Product Ion: m/z 267.1021 ( [C17​H15​O3​]+ )

  • Causality: The driving force for this low-energy cleavage is the extreme stability of the resulting benzylic carbocation, which is further stabilized by extended resonance through the benzophenone π -system. This is a universal diagnostic fragment for N-benzyl piperazine derivatives [2].

Pathway II: α -Cleavage of the Benzophenone Core

A hallmark of aromatic ketones in mass spectrometry is α -cleavage—the rupture of the C-C bond adjacent to the carbonyl group [3]. Because the molecule is an asymmetric benzophenone, cleavage can occur on either side of the carbonyl, yielding two distinct acylium cations:

  • Acylium Cation A (Right side retained): Cleavage yields the piperazinomethyl-phenyl acylium ion at m/z 217.1341 ( [C13​H17​N2​O]+ ).

  • Acylium Cation B (Left side retained): Cleavage yields the carboethoxy-phenyl acylium ion at m/z 177.0552 ( [C10​H9​O3​]+ ).

Pathway III: Ester Degradation (Secondary Fragmentation)

At higher collision energies (e.g., 30–45 eV), the primary benzylic fragment ( m/z 267.1021) undergoes secondary fragmentation at the ethyl ester moiety.

  • Product Ion: m/z 239.0708 ( [C15​H11​O3​]+ )

  • Mechanism: This occurs via a classic neutral loss of ethylene ( C2​H4​ , 28.0313 Da) through a cyclic rearrangement, converting the ethyl ester into a benzoic acid derivative.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses, formulas, and expected relative abundances for the diagnostic ions. System Validation Note: A mass error of < 2.0 ppm across all fragments confirms instrument calibration integrity.

Precursor / Fragment m/z (Theoretical)FormulaMass Error LimitRelative AbundanceAssignment / Mechanism
Precursor 367.2021 [C22​H27​N2​O3​]+ < 2.0 ppm100% (Low CE)Protonated molecule [M+H]+
Fragment 1 267.1021 [C17​H15​O3​]+ < 2.0 ppm100% (Mid CE)Loss of 4-methylpiperazine (Benzylic cleavage)
Fragment 2 239.0708 [C15​H11​O3​]+ < 2.0 ppm45% (High CE) m/z 267 - C2​H4​ (Ester cleavage)
Fragment 3 217.1341 [C13​H17​N2​O]+ < 2.0 ppm15% (Mid CE) α -cleavage (piperazine-bearing side)
Fragment 4 177.0552 [C10​H9​O3​]+ < 2.0 ppm25% (Mid CE) α -cleavage (ester-bearing side)
Fragment 5 101.0973 [C5​H13​N2​]+ < 2.0 ppm10% (Mid CE)Protonated 4-methylpiperazine

Fragmentation Pathway Logic Tree

The following diagram maps the hierarchical relationship between the precursor ion and its gas-phase dissociation products.

Pathway Precursor [M+H]+ m/z 367.202 C22H27N2O3+ F_Benz Benzylic Cation m/z 267.102 C17H15O3+ Precursor->F_Benz - 4-methylpiperazine (-100.100 Da) F_Acyl1 Acylium Cation A m/z 217.134 C13H17N2O+ Precursor->F_Acyl1 α-cleavage (Right of Carbonyl) F_Acyl2 Acylium Cation B m/z 177.055 C10H9O3+ Precursor->F_Acyl2 α-cleavage (Left of Carbonyl) F_Pip Piperazine Cation m/z 101.097 C5H13N2+ Precursor->F_Pip Charge Retention on Piperazine F_Ester Ester Loss Cation m/z 239.071 C15H11O3+ F_Benz->F_Ester - Ethylene (C2H4) (-28.031 Da)

Figure 2: Proposed ESI-CID fragmentation logic tree for 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone.

References

  • Stojanovska, N., et al. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." Journal of the American Society for Mass Spectrometry. [Link]

  • Reepmeyer, J. C., et al. "Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry (via PubMed). [Link]

  • Gross, J. H. "Mass Spectrometry: Fragmentation Patterns." eGyanKosh National Digital Repository. [Link]

Application

Application Notes &amp; Protocols: Incorporating Piperazine Benzophenones into Polymeric Hydrogels for Advanced Drug Delivery

Introduction: Bridging Stimuli-Responsiveness and Photofabrication Polymeric hydrogels have emerged as a cornerstone biomaterial for a multitude of biomedical applications, including tissue engineering and, most notably,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Stimuli-Responsiveness and Photofabrication

Polymeric hydrogels have emerged as a cornerstone biomaterial for a multitude of biomedical applications, including tissue engineering and, most notably, controlled drug delivery.[1][2][3][4] Their high water content, biocompatibility, and tunable porous network make them ideal vehicles for encapsulating and releasing therapeutic agents.[1][3] However, the development of "smart" hydrogels—those that can respond to specific environmental cues to trigger drug release—remains a critical frontier.

This guide focuses on a sophisticated strategy to create such smart hydrogels by integrating two powerful chemical moieties: piperazine and benzophenone .

  • The Piperazine Scaffold: A prevalent feature in numerous pharmaceuticals, the piperazine ring is a versatile building block in medicinal chemistry.[5][6] Its two nitrogen atoms provide a unique advantage for creating pH-responsive materials. At physiological pH, the tertiary amines are typically neutral, but in an acidic environment (such as a tumor microenvironment or the stomach), they become protonated. This charge repulsion causes the hydrogel network to swell, facilitating the release of an encapsulated drug.[7]

  • The Benzophenone Moiety: Benzophenone (BP) is a highly efficient Type II photoinitiator.[8][9] Upon exposure to long-wave UV light (typically ~365 nm), it enters an excited triplet state. This excited molecule can then abstract a hydrogen atom from a nearby polymer chain, creating two radicals that combine to form a covalent cross-link.[9][10] This photo-crosslinking mechanism offers exceptional spatiotemporal control over the gelation process, allowing for the fabrication of complex microstructures and on-demand hydrogel formation.[11]

By synergistically combining a pH-responsive piperazine unit with a photo-reactive benzophenone crosslinker, we can design advanced hydrogel systems. These materials can be precisely fabricated into desired shapes using light and are engineered to release their therapeutic payload in response to specific acidic triggers. This application note provides the scientific rationale, key incorporation strategies, and detailed experimental protocols for researchers and drug development professionals aiming to leverage this powerful approach.

Part 1: Foundational Concepts & Incorporation Strategies

The successful integration of a piperazine benzophenone (Pip-BP) moiety into a hydrogel network is predicated on a clear understanding of the underlying chemistry. The primary goal is to covalently link the Pip-BP unit to the polymer backbone, ensuring it is not leached out and can perform its dual function of pH-sensing and photo-crosslinking.

There are two primary strategies to achieve this:

  • The Functional Monomer Strategy: This "bottom-up" approach involves first synthesizing a custom monomer that contains the piperazine ring, the benzophenone group, and a polymerizable functional group (e.g., an acrylate or methacrylate). This functional monomer is then co-polymerized with a primary hydrogel-forming monomer (like N-isopropylacrylamide (NIPAM) or polyethylene glycol diacrylate (PEGDA)) to form the hydrogel network.

  • The Post-Modification Strategy: This "top-down" approach involves first fabricating a hydrogel that contains reactive pendant groups (e.g., carboxylic acids or primary amines). In a subsequent step, a synthesized Pip-BP molecule with a complementary functional group is covalently attached to the hydrogel network using a suitable coupling chemistry (e.g., EDC/NHS coupling).

Causality Behind Strategy Selection
  • Choose the Functional Monomer Strategy for:

    • Homogeneous Distribution: Co-polymerization ensures a more uniform distribution of the Pip-BP moiety throughout the hydrogel network.

    • Higher Functionalization Density: It is often easier to achieve a higher degree of incorporation by controlling the monomer feed ratio.

    • Simpler Workflow: This method combines polymerization and functionalization into a single photo-crosslinking step.

  • Choose the Post-Modification Strategy for:

    • Orthogonal Chemistry: This approach is useful when the Pip-BP moiety might interfere with the primary polymerization reaction.

    • Surface Functionalization: It is ideal for modifying the surface of a pre-formed hydrogel or device.

    • Use of Commercial Polymers: It allows for the functionalization of commercially available polymers that already possess reactive side groups.

Visualization of Incorporation Strategies

G cluster_0 Strategy 1: Functional Monomer cluster_1 Strategy 2: Post-Modification Monomer_Synth Synthesize Pip-BP-Acrylate Monomer Pre_Gel Prepare Pre-Gel Solution (Pip-BP-Acrylate + Base Monomer) Monomer_Synth->Pre_Gel Mix UV_Crosslink UV Irradiation (~365 nm) Co-polymerization & Crosslinking Pre_Gel->UV_Crosslink Expose Functional_Hydrogel1 Functional Hydrogel UV_Crosslink->Functional_Hydrogel1 Hydrogel_Synth Synthesize Hydrogel with Pendant COOH Groups Coupling EDC/NHS Coupling Reaction Hydrogel_Synth->Coupling PipBP_Synth Synthesize Amine-Terminated Pip-BP PipBP_Synth->Coupling Functional_Hydrogel2 Functional Hydrogel Coupling->Functional_Hydrogel2

Caption: Workflow comparison of the two primary incorporation strategies.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with characterization steps included to confirm the success of each stage.

Protocol 2.1: Synthesis of a Pip-BP Functional Monomer

This protocol describes the synthesis of (4-(4-acryloylpiperazin-1-yl)phenyl)(phenyl)methanone, a functional monomer suitable for co-polymerization. The causality behind this multi-step synthesis is to build the molecule logically, starting from commercially available precursors.

Diagram of Synthetic Pathway:

G cluster_0 Synthesis of Pip-BP-Acrylate Monomer R1 4-Hydroxybenzophenone + 1,4-Dibromobutane R2 Intermediate 1 R1->R2 Step 1: Alkylation (K2CO3, Acetone) R3 Intermediate 1 + Piperazine R4 Intermediate 2 (Pip-BP core) R3->R4 Step 2: Nucleophilic Substitution (DIPEA, Acetonitrile) R5 Intermediate 2 + Acryloyl Chloride Product Final Monomer: (4-(4-acryloylpiperazin-1-yl)phenyl)(phenyl)methanone R5->Product Step 3: Acrylation (Triethylamine, DCM)

Caption: Synthetic scheme for the functional Pip-BP-Acrylate monomer.

Materials:

  • 4-Hydroxybenzophenone

  • Potassium carbonate (K₂CO₃)

  • 1-(2-Bromoethyl)piperazine or a similar bifunctional linker

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous solvents: Acetone, Dichloromethane (DCM)

  • Deuterated solvents for NMR (e.g., CDCl₃)

Procedure:

  • Step 1: Synthesis of Bromo-functionalized Benzophenone.

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzophenone (1 eq.) and K₂CO₃ (1.5 eq.) in anhydrous acetone.

    • Add a bromo-functionalized amine linker (e.g., N-(2-bromoethyl)-3,6-tetrahydrophthalimide as described in literature) (1.1 eq.) to the mixture.[10]

    • Reflux the reaction mixture for 24 hours, monitoring progress by TLC.

    • After completion, cool the mixture, filter out the salts, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the bromo-functionalized benzophenone intermediate.

    • Validation: Confirm the structure using ¹H NMR and Mass Spectrometry.

  • Step 2: Attachment of Piperazine.

    • Dissolve the purified intermediate from Step 1 (1 eq.) in anhydrous DCM.

    • Add piperazine (2-3 eq. to minimize double substitution) and TEA (2 eq.) to the solution.

    • Stir the reaction at room temperature for 12-18 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography to isolate the piperazine-benzophenone (Pip-BP) core.

    • Validation: Confirm structure via ¹H NMR and Mass Spectrometry. The disappearance of the bromo-related peaks and the appearance of piperazine protons are key indicators.

  • Step 3: Acrylation of the Pip-BP Core.

    • Dissolve the Pip-BP core (1 eq.) and TEA (1.5 eq.) in anhydrous DCM and cool the flask to 0 °C in an ice bath.

    • Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent.

    • Purify the final monomer by column chromatography, ensuring to add a radical inhibitor (like hydroquinone) to the collection flasks to prevent premature polymerization.

    • Validation: Confirm the final structure with ¹H NMR (appearance of vinyl protons ~5.8-6.4 ppm) and Mass Spectrometry.

Protocol 2.2: Hydrogel Formulation and Photo-Crosslinking (Functional Monomer Strategy)

Materials:

  • Synthesized Pip-BP-Acrylate monomer

  • Primary hydrogel monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA, MW 700)

  • Solvent (e.g., Phosphate-buffered saline, PBS, or cell culture medium if for bio-applications)

  • UV lamp with a peak output at ~365 nm (e.g., a commercial UV curing system)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Preparation of the Pre-gel Solution:

    • Prepare a stock solution of the Pip-BP-Acrylate monomer in a suitable solvent (e.g., DMSO, then dilute).

    • In a vial protected from light, mix the primary monomer (e.g., 20% w/v PEGDA in PBS) with the Pip-BP-Acrylate monomer. The concentration of the Pip-BP monomer will determine the crosslink density and pH-sensitivity (typically 1-5 mol% relative to the primary monomer).

    • Causality: The Pip-BP monomer acts as both a co-monomer and the photo-crosslinker, leveraging its benzophenone moiety. No additional photoinitiator is required, which can be advantageous for biocompatibility.[8]

    • Vortex the solution until it is completely homogeneous. If encapsulating a drug, add it to this solution now.

  • Hydrogel Fabrication:

    • Pipette the pre-gel solution into the desired molds.

    • Place the molds under the 365 nm UV lamp. The required energy dose depends on the monomer concentration and sample thickness. Start with an intensity of 10-20 mW/cm² for 60-180 seconds.

    • Experimental Insight: The presence of atmospheric oxygen can inhibit radical polymerization.[9] For more consistent results, especially with thin films, perform the UV exposure in a nitrogen-filled glovebox.

    • The solution will transition from a liquid to a solid gel.

  • Post-Fabrication Processing:

    • Carefully remove the cross-linked hydrogels from their molds.

    • Place the hydrogels in a large volume of PBS or deionized water for 24 hours, changing the water several times. This step is critical to wash away any unreacted monomers or low-molecular-weight polymers, which is essential for biocompatibility.

Part 3: Characterization and Data Interpretation

Validating the functionality of the hydrogel is a critical step. The following protocols outline how to test for the desired pH-responsiveness and drug release capabilities.

Protocol 3.1: pH-Responsive Swelling Study
  • Prepare two buffer solutions: PBS at pH 7.4 (physiological) and an acidic buffer at pH 5.5 (representative of a tumor microenvironment).

  • Prepare several identical hydrogel discs (e.g., 6 mm diameter, 1 mm height).

  • Lyophilize (freeze-dry) the discs to obtain their dry weight (W_d).

  • Immerse a set of discs (n=3) in the pH 7.4 buffer and another set (n=3) in the pH 5.5 buffer.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record their swollen weight (W_s).

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100 .

Expected Outcome & Interpretation: The hydrogels should exhibit a significantly higher swelling ratio at pH 5.5 compared to pH 7.4. This is because the piperazine nitrogens become protonated in the acidic environment, leading to electrostatic repulsion and increased water uptake.

Table 1: Example Swelling Data

Time (hours)Average Swelling Ratio (SR) at pH 7.4 (%)Average Swelling Ratio (SR) at pH 5.5 (%)
1350 ± 25550 ± 30
4420 ± 30800 ± 45
8435 ± 28950 ± 50
24440 ± 32980 ± 55
Protocol 3.2: pH-Triggered Drug Release Study
  • Load the hydrogels with a model drug (e.g., Doxorubicin, which is fluorescent) during the pre-gel preparation step.

  • After fabrication and washing, place each drug-loaded hydrogel disc in a vial containing a known volume (e.g., 5 mL) of release medium (pH 7.4 or pH 5.5).

  • Place the vials in an incubator shaker at 37 °C.

  • At specified time intervals, withdraw a small aliquot (e.g., 100 µL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using a suitable method (e.g., UV-Vis spectrophotometry or fluorescence plate reader).

  • Calculate the cumulative percentage of drug released over time.

Expected Outcome & Interpretation: Drug release should be significantly faster and more extensive at pH 5.5. The increased swelling at the lower pH expands the hydrogel mesh size, facilitating more rapid diffusion of the encapsulated drug out of the network.[1]

Table 2: Example Cumulative Drug Release Data

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
28 ± 1.525 ± 2.1
815 ± 2.060 ± 3.5
2422 ± 2.585 ± 4.0
4825 ± 2.892 ± 3.8

Part 4: Troubleshooting and Key Considerations

  • Poor Monomer Solubility: Benzophenone-containing monomers can have low aqueous solubility.[11] A small amount of a biocompatible co-solvent (e.g., DMSO, NMP) may be needed in the pre-gel solution, but its concentration should be minimized (<1% v/v) for cell-based applications.

  • Incomplete Crosslinking: If gels are weak or do not form, increase the UV exposure time/intensity or the concentration of the Pip-BP functional monomer. Also, ensure the UV lamp wavelength correctly matches the absorbance peak of benzophenone (~350 nm). Using an incorrect wavelength (e.g., 254 nm) can lead to polymer chain scission instead of crosslinking.[10][12][13]

  • Biocompatibility: Always perform thorough washing steps to remove unreacted components. Cytotoxicity assays (e.g., MTT or Live/Dead staining) are essential if the hydrogels are intended for cell culture or in vivo use. Unreacted photoinitiators can be cytotoxic.[8]

References

  • Van Hooy-Corstjens, C. S. J., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 693. [Link]

  • Kim, S., et al. (2020). Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels. Polymer Chemistry, 11(3), 633-640. [Link]

  • GhavamiNejad, A., et al. (2019). Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Taylor & Francis Online, 26(1), 1-22. [Link]

  • Van Hooy-Corstjens, C. S. J., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. ResearchGate. [Link]

  • Kloxin, C. J., et al. (2012). Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. Macromolecules, 45(12), 5267–5275. [Link]

  • Ng, W. L. (2000). Studies of new piperazine-based "stimuli" responsive polymers and hydrogels. National University of Singapore Thesis. [Link]

  • Abranches, D. O., et al. (2020). Hydrogels obtained from Aniline and Piperazine: Synthesis, characterization and their application in hybrid supercapacitors. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

  • Curti, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1, 16071. [Link]

  • Censi, R., et al. (2022). Polymer-based thermoresponsive hydrogels for controlled drug delivery. Expert Opinion on Drug Delivery, 19(8), 977-991. [Link]

  • Van Hooy-Corstjens, C. S. J., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. [Link]

  • Al-Mulla, A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(2), e202500366. [Link]

  • Van Guyse, J. F. R., et al. (2020). Tuning the Thermogelation and Rheology of Poly(2-Oxazoline)/Poly(2-Oxazine)s Based Thermosensitive Hydrogels for 3D Bioprinting. Biomacromolecules, 21(10), 4048–4058. [Link]

  • Trombino, S., & Cassano, R. (2020). Bioresponsive Hydrogels for Controlled Drug Delivery. ResearchGate. [Link]

  • Kavitha, R., et al. (2021). Synthesis of benzophenone derivatives. ResearchGate. [Link]

  • Elkhoury, K., et al. (2021). Special Issue: Hydrogels as Controlled Drug Delivery Systems. MDPI. [Link]

  • Girish, Y. R., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(10), 3446-3455. [Link]

  • Gull, et al. (2023). Commercial hydrogel product for drug delivery based on route of administration. Frontiers in Drug Delivery, 3. [Link]

Sources

Method

Application Note: Advanced Formulation Architectures for Poorly Soluble Benzophenone Derivatives

Executive Summary & Biopharmaceutical Rationale Benzophenone derivatives—such as fenofibrate and ketoprofen—are critical therapeutic agents that suffer from severe bioavailability bottlenecks. Classified primarily as Bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biopharmaceutical Rationale

Benzophenone derivatives—such as fenofibrate and ketoprofen—are critical therapeutic agents that suffer from severe bioavailability bottlenecks. Classified primarily as Biopharmaceutics Classification System (BCS) Class II compounds, they exhibit high membrane permeability but exceptionally poor aqueous solubility [1]. The strong crystalline lattice energy and high lipophilicity (LogP > 3.0) of the benzophenone pharmacophore dictate that dissolution in the gastrointestinal tract is the rate-limiting step for absorption.

This technical guide provides validated, step-by-step methodologies for two distinct formulation strategies tailored to the physicochemical properties of benzophenone derivatives:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Optimized for highly lipophilic derivatives (e.g., Fenofibrate, LogP ~4.6).

  • Liquisolid Compacts & Nanosuspensions: Optimized for moderate-lipophilicity, low-melting-point derivatives (e.g., Ketoprofen, Tm ~94°C).

Mechanistic Pathway of Solubilization

G Start Benzophenone Derivative (BCS Class II) Assess Physicochemical Profiling (LogP, Tm, Solubility) Start->Assess HighLogP High Lipophilicity (LogP > 4.0) e.g., Fenofibrate Assess->HighLogP Lipid Affinity LowTm Moderate Lipophilicity (LogP < 4.0) e.g., Ketoprofen Assess->LowTm Solvent Miscibility SNEDDS Lipid-Based System (SNEDDS / NLCs) HighLogP->SNEDDS Spontaneous Emulsification Liquisolid Nanosuspension / Liquisolid Compact LowTm->Liquisolid Surface Area Expansion Bioavailability Enhanced Oral Bioavailability & Dissolution Rate SNEDDS->Bioavailability Lymphatic Transport Liquisolid->Bioavailability Noyes-Whitney Kinetics

Decision matrix for selecting formulation strategies for BCS Class II benzophenone derivatives.

Protocol A: Lipid-Based SNEDDS for Highly Lipophilic Derivatives (Fenofibrate)

Causality & Excipient Selection

For highly lipophilic benzophenone derivatives like fenofibrate, lipid-based formulations are the gold standard. SNEDDS utilize a ternary mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the aqueous environment of the GI tract, they spontaneously form oil-in-water nanoemulsions (droplet size <200 nm).

  • Causality: This spontaneous emulsification circumvents the energy-intensive dissolution step. Furthermore, the lipidic components stimulate chylomicron secretion, promoting lymphatic transport and bypassing hepatic first-pass metabolism, which significantly enhances the absolute bioavailability [1].

Step-by-Step Methodology: Fenofibrate SNEDDS Preparation
  • Step 1: Equilibrium Solubility Screening

    • Action: Add an excess amount of fenofibrate to 1 mL of various vehicles (e.g., Capryol 90, Tween 80, Transcutol HP) in sealed glass vials.

    • Causality: Identifies the excipients with the highest solubilization capacity, preventing drug precipitation upon aqueous dilution.

    • Validation: Vortex for 5 minutes, incubate in a shaking water bath at 37°C for 72 hours to reach thermodynamic equilibrium, centrifuge at 10,000 rpm for 15 mins, and quantify the supernatant via HPLC.

  • Step 2: Ternary Phase Diagram Construction

    • Action: Titrate oil and surfactant/co-surfactant mixtures (Smix ratios of 1:1, 2:1, 3:1) with water under magnetic stirring.

    • Causality: Maps the boundaries of the nanoemulsion region. The optimal formulation must lie within the transparent, isotropic region indicating spontaneous nanoemulsification with low free energy.

  • Step 3: Formulation Assembly

    • Action: Dissolve the calculated dose of fenofibrate (e.g., 54 mg) into the optimized lipid-surfactant mixture. Stir at 40°C until a clear solution is formed.

  • Step 4: Self-Validation & Characterization

    • Action: Dilute 1 mL of the SNEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid).

    • Validation Check: Measure droplet size using Dynamic Light Scattering (DLS). A successful SNEDDS must yield a mean droplet size < 200 nm and a Polydispersity Index (PDI) < 0.3, confirming a uniform, stable nanoemulsion without drug precipitation [1].

Protocol B: Liquisolid Compacts & Nanosuspensions for Moderate-Lipophilicity Derivatives (Ketoprofen)

Causality & Excipient Selection

Ketoprofen possesses a lower LogP (~3.1) and a relatively low melting point (~94°C), making it highly amenable to surface-area expansion techniques.

  • Nanosuspensions: By reducing the particle size to the nanometer scale using ultrasonication or precipitation, the surface area increases exponentially, driving up the dissolution velocity according to the Noyes-Whitney equation [2].

  • Liquisolid Compacts: This technique dissolves the drug in a non-volatile solvent (e.g., PEG 400) and adsorbs it onto a highly porous carrier (Microcrystalline Cellulose - Avicel) and a coating material (Colloidal Silicon Dioxide - Aerosil 200).

  • Causality: The drug is held in a molecularly dispersed or solubilized state within the powder network. Upon ingestion, the massive surface area of the carrier exposes the liquid medication directly to the GI fluids, resulting in rapid, complete release [3].

Step-by-Step Methodology: Ketoprofen Liquisolid Compaction
  • Step 1: Liquid Medication Preparation

    • Action: Disperse ketoprofen in PEG 400 to achieve a 50% w/w drug concentration.

    • Causality: PEG 400 acts as a non-volatile, water-miscible vehicle that molecularly solubilizes the benzophenone derivative, ensuring it remains in a liquid state.

  • Step 2: Carrier-Coating Adsorption (The Spireas Postulate)

    • Action: Calculate the required amounts of carrier (Avicel PH102) and coating (Aerosil 200) based on the liquid load factor ( Lf​ ). Blend the liquid medication with the carrier in a mortar for 10 minutes.

    • Causality: Avicel absorbs the liquid into its porous structure.

    • Action: Gradually incorporate Aerosil 200 and triturate.

    • Causality: Aerosil 200 has an exceptionally high specific surface area; it adsorbs excess liquid from the surface of the carrier particles, transforming a wet mass into a dry, free-flowing powder.

  • Step 3: Compression and Self-Validation

    • Action: Add 5% w/w sodium starch glycolate (superdisintegrant) and compress into tablets.

    • Validation Check: Perform an angle of repose test on the pre-compression blend. An angle < 30° confirms optimal flowability. Post-compression, conduct in vitro dissolution testing; a successful liquisolid compact should release >80% of the drug within 30 minutes, significantly outperforming conventional tablets [3].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacokinetic outcomes of the described formulation techniques applied to benzophenone derivatives.

Formulation StrategyModel DrugKey ExcipientsPrimary Mechanism of SolubilizationBioavailability / Dissolution Enhancement
SNEDDS FenofibrateCapryol 90, Tween 80, Transcutol HPSpontaneous nanoemulsification, lymphatic transport~1.7-fold increase in relative oral bioavailability
Nanosuspension KetoprofenPoloxamer 188 / Tween 80Particle size reduction (Noyes-Whitney kinetics)Significant increase in Cmax​ and dissolution rate
Liquisolid Compact KetoprofenPEG 400, Avicel PH102, Aerosil 200Molecular dispersion, massive surface area expansion>80% release in 30 mins vs. <30% for pure drug

References

  • Mohsin K., et al. "Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug." International Journal of Nanomedicine, 2016. URL:[Link]

  • Sanas M.N., Pachpute T.S. "Exploring the Potential of Ketoprofen Nanosuspension: In Vitro and In Vivo Insights into Drug Release and Bioavailability." Journal of Drug Delivery and Therapeutics, 2023. URL:[Link]

  • V.B. et al. "Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design." International Journal of Pharmaceutical Investigation, 2012. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the scale-up and yield optimization of complex pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the scale-up and yield optimization of complex pharmaceutical intermediates. The synthesis of 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898783-54-5) presents unique chemoselectivity and regioselectivity challenges. This guide moves beyond basic recipes, providing you with the causality behind each chemical intervention and self-validating protocols to ensure your reactions perform reliably at scale.

Synthesis Workflow & Mechanistic Overview

The synthesis of this privileged benzophenone scaffold relies on a robust three-step sequence: Friedel-Crafts acylation to build the core, Wohl-Ziegler radical bromination to activate the methyl group, and a bimolecular nucleophilic substitution (S_N2) to install the piperazine moiety .

Synthesis SM1 Ethyl 4-(chlorocarbonyl)benzoate + Toluene Step1 Step 1: Friedel-Crafts Acylation (AlCl3, 0-5°C) SM1->Step1 Int1 Intermediate 1: 4-Carboethoxy-4'-methylbenzophenone Step1->Int1 Step2 Step 2: Wohl-Ziegler Bromination (NBS, AIBN, Reflux) Int1->Step2 Int2 Intermediate 2: 4-Carboethoxy-4'-(bromomethyl)benzophenone Step2->Int2 Step3 Step 3: Nucleophilic Substitution (N-Methylpiperazine, K2CO3, MeCN) Int2->Step3 Product Target API Intermediate: 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone Step3->Product

Figure 1: Three-step synthetic workflow for 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone.

Troubleshooting & FAQs

Q1: Why is my Friedel-Crafts acylation yield stalling at 60%, and how can I reduce the ortho-isomer byproduct?

The Causality: The reaction between ethyl 4-(chlorocarbonyl)benzoate and toluene relies on electrophilic aromatic substitution. Toluene is an ortho/para director. While the methyl group's steric bulk naturally favors para-substitution, elevated temperatures (>10°C) provide enough kinetic energy to overcome this steric barrier, shifting the reaction toward thermodynamic control and increasing the unwanted ortho-isomer. Furthermore, excess AlCl₃ at higher temperatures can catalyze the cleavage of the ethyl ester (carboethoxy group), leading to a carboxylic acid byproduct. Strict cryogenic control (0–5°C) ensures kinetic control, maximizing the para-isomer yield .

Self-Validating Friedel-Crafts Protocol:

  • Preparation: Charge a dry, nitrogen-purged reactor with ethyl 4-(chlorocarbonyl)benzoate (1.0 eq) and anhydrous toluene (5.0 eq). Toluene acts as both the reactant and the solvent.

  • Cooling: Chill the mixture to 0°C using an ice/brine bath.

  • Activation: Add anhydrous AlCl₃ (1.2 eq) in five equal portions over 60 minutes. Crucial: Monitor the internal temperature; do not allow it to exceed 5°C.

  • Propagation: Stir at 5°C for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in 1 mL of ice-cold 1M HCl, extract with ethyl acetate, and analyze via GC-MS.

    • Logic: The reaction is validated to proceed to workup ONLY when unreacted acid chloride is <1% and the para:ortho ratio is >95:5. If acid chloride >1%, stir for an additional 1 hour at 5°C.

  • Workup: Quench the bulk reaction slowly over crushed ice and 1M HCl. Extract with ethyl acetate, wash with 5% NaHCO₃ (to remove any cleaved acid byproduct), dry over Na₂SO₄, and concentrate in vacuo.

Q2: During radical bromination with NBS, I am seeing significant dibromination (yield loss). How do I control mono-bromination selectivity?

The Causality: Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) proceeds via a free-radical chain mechanism. The selectivity for mono-bromination over di-bromination is inversely proportional to the instantaneous concentration of the bromine radical (Br•). Thermal initiation using AIBN (Azobisisobutyronitrile) provides a slow, steady release of radicals compared to Benzoyl Peroxide (BPO) or intense UV light. This keeps the steady-state concentration of Br• low, strongly favoring mono-bromination.

Quantitative Process Optimization: Table 1: Optimization of Wohl-Ziegler Bromination Conditions

InitiatorEquivalents (NBS)TemperatureSolventMono-bromo Yield (%)Di-bromo Impurity (%)
BPO1.180°C (Reflux)CCl₄6522
UV Light1.0525°CMeCN7018
AIBN1.280°C (Reflux)PhCF₃7515
AIBN 1.05 80°C (Reflux) PhCF₃ 88 < 3

Note: Trifluorotoluene (PhCF₃) is utilized as a greener, high-performing alternative to the highly toxic carbon tetrachloride.

Q3: In the final amination step, I'm observing incomplete conversion and dimer formation. What is the self-validating protocol to ensure >95% yield?

The Causality: The final step is an S_N2 substitution of the bromide by N-methylpiperazine. N-methylpiperazine contains two basic nitrogen atoms; the secondary amine is the active nucleophile. If the concentration of the electrophile (the bromomethyl intermediate) is too high relative to the nucleophile, the newly formed tertiary amine can react with a second molecule of the electrophile, forming a quaternary ammonium dimer.

To prevent this, N-methylpiperazine must be kept in slight excess, and the electrophile should be exposed to the nucleophile gradually. Additionally, the reaction generates HBr, which will protonate the nucleophile and halt the reaction. Anhydrous K₂CO₃ acts as a heterogeneous acid scavenger, driving the reaction to completion without participating in nucleophilic attack .

Self-Validating Amination Protocol:

  • Preparation: Suspend the bromomethyl intermediate (1.0 eq) and anhydrous, finely powdered K₂CO₃ (2.0 eq) in HPLC-grade Acetonitrile (10 volumes).

  • Addition: Add N-methylpiperazine (1.5 eq) dropwise over 30 minutes at 20°C to prevent localized concentration spikes.

  • Heating: Elevate the temperature to 60°C and stir for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, filter through a 0.22 µm syringe filter, dilute with MeCN, and run HPLC (254 nm). Follow the IPC logic in Figure 2.

  • Workup: Filter the inorganic salts while warm. Concentrate the filtrate under reduced pressure. Recrystallize the crude product from Ethanol/Water (80:20) to obtain the pure target API intermediate.

Analytical Validation & In-Process Control (IPC)

To ensure absolute trustworthiness in your synthesis, do not rely on fixed reaction times. Use the following logical decision tree during the final amination step to guarantee maximum yield.

Troubleshooting Start IPC: HPLC Analysis of Amination Check Is conversion > 98%? Start->Check Yes Proceed to Workup (Aqueous Wash & Crystallization) Check->Yes Yes No Identify Impurity Profile Check->No No Imp1 Unreacted Bromide (Add 0.2 eq N-methylpiperazine) No->Imp1 Peak A Imp2 Dimerization (Increase dilution, slow addition) No->Imp2 Peak B

Figure 2: Self-validating in-process control logic for the final S_N2 amination step.

References

Optimization

reducing side products in 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone crystallization

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-carboethoxy-4'-(4-methylpiperazinometh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone during isolation and crystallization.

Because this molecule contains a reactive ethyl ester, a benzylic linkage, and a tertiary amine (piperazine), it is highly susceptible to solvent-mediated degradation. This guide explains the causality behind common side products and provides a self-validating, step-by-step methodology to achieve >99.5% purity.

Diagnostic FAQ: Troubleshooting Side Products

Q1: During recrystallization, LC-MS analysis shows a new peak with a mass corresponding to[M-14]+. What is causing this, and how can it be eliminated? Causality: A mass reduction of 14 Da indicates the conversion of the ethyl ester (4-carboethoxy group) to a methyl ester. This is a classic transesterification side reaction that occurs when methanol is used as a crystallization solvent. The nucleophilic attack of methanol displaces the ethoxy group, a process that is 1[1]. Actionable Fix: Transition to a non-nucleophilic solvent system. We recommend an Ethyl Acetate (EtOAc) / Heptane anti-solvent system. If an alcoholic solvent is strictly required for solubility, use absolute ethanol to ensure any transesterification simply regenerates the desired ethyl ester.

Q2: We are detecting an [M+16]+ impurity that increases with prolonged heating during dissolution. What is the mechanism? Causality: The +16 Da mass shift is the hallmark of N-oxidation. The 4-methylpiperazine moiety contains a highly nucleophilic tertiary amine that is 2[2]. Furthermore, 3[3], and prolonged thermal stress accelerates this oxygenation pathway. Actionable Fix: Avoid ethereal solvents (like THF or Diethyl Ether) unless freshly distilled. Sparge all crystallization solvents with Argon or Nitrogen for at least 20 minutes prior to use to displace dissolved O 2​ . Limit the dissolution temperature to ≤45°C.

Q3: Our yields are dropping, and we see an [M-28]+ polar baseline impurity. Why? Causality: This indicates ester hydrolysis yielding the carboxylic acid derivative. The ethyl ester is vulnerable to hydrolysis if the crystallization solvent contains trace water combined with residual basicity from the piperazine moiety itself. 4[4], leading to significant product loss. Actionable Fix: Ensure all solvents are strictly anhydrous (Karl Fischer titration <0.1% water). Incorporate a mild aqueous wash during the pre-crystallization workup to remove residual inorganic bases.

Quantitative Impurity Profiling

The following table summarizes the quantitative impact of solvent selection on the impurity profile of 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone.

Solvent SystemPrimary Impurity RiskTypical Impurity LevelMechanismRecommended Mitigation
Methanol Methyl ester5.0% - 15.0%TransesterificationSwitch to EtOAc or absolute Ethanol.
THF / Heptane N-Oxide2.0% - 8.0%Peroxide-mediated oxidationUse peroxide-free solvents; sparge with N 2​ .
Aqueous Ethanol Carboxylic Acid> 10.0%Base-catalyzed hydrolysisUse anhydrous solvents (KF < 0.1%); control pH.
EtOAc / Heptane Minimal< 0.5% N/AMaintain inert atmosphere and T < 45°C.

Mechanistic Visualization

DegradationPathways Parent 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone Transester Methyl Ester Impurity [M-14]+ Parent->Transester Methanol / Heat (Transesterification) NOxide N-Oxide Impurity [M+16]+ Parent->NOxide O2 / Peroxides / Heat (Oxidation) Hydrolysis Carboxylic Acid Impurity [M-28]+ Parent->Hydrolysis H2O / Base or Acid (Hydrolysis)

Fig 1: Primary chemical degradation pathways during crystallization.

Optimized Experimental Protocol: Anti-Solvent Crystallization

To completely bypass the degradation pathways outlined above, utilize the following self-validating anti-solvent crystallization workflow.

Objective: Isolate the target compound with >99.5% purity while suppressing transesterification, N-oxidation, and hydrolysis.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge Ethyl Acetate (EtOAc) and Heptane with Nitrogen for 20 minutes. Self-Validation: Measure dissolved oxygen (DO) to ensure levels are <2 ppm before proceeding.

  • Dissolution: Suspend the crude intermediate in degassed EtOAc (approx. 5-7 volumes). Heat gently to 40–45°C under a Nitrogen blanket until complete dissolution is achieved. Do not exceed 50°C to prevent thermal degradation.

  • Polish Filtration: Filter the warm solution through a 0.45 µm PTFE membrane. Self-Validation: The filtrate must be optically clear. Any residual turbidity indicates incomplete dissolution or precipitation of inorganic salts, requiring re-filtration.

  • Anti-Solvent Addition: Transfer the filtrate to a controlled reactor at 40°C. Begin dropwise addition of degassed Heptane (approx. 10-15 volumes) while maintaining moderate agitation (150-200 rpm) until the cloud point (turbidity) is reached.

  • Seeding (Critical Step): Pause Heptane addition and add 0.5 wt% of pure seed crystals. Self-Validation: The persistence of the seed bed for >15 minutes without dissolving confirms the system has reached the optimal metastable zone width (MZW) for controlled growth.

  • Cooling Profile: Resume Heptane addition slowly, then cool the suspension linearly to 0–5°C over 3 hours. A slow cooling ramp prevents solvent inclusion and minimizes impurity entrapment.

  • Isolation & Drying: Filter the resulting crystalline slurry under a Nitrogen stream. Wash the filter cake with 2 volumes of cold (0°C) Heptane. Dry in a vacuum oven at 35°C (<50 mbar) to constant weight.

CrystallizationWorkflow Step1 1. Dissolution EtOAc, 40°C N2 Sparged Step2 2. Polish Filtration 0.45 µm PTFE Remove Insolubles Step1->Step2 Step3 3. Anti-Solvent Dropwise Heptane Turbidity Point Step2->Step3 Step4 4. Crystallization Linear Cool to 0-5°C Over 3 Hours Step3->Step4 Step5 5. Isolation Filter & Wash Cold Heptane Step4->Step5 Step6 6. Vacuum Dry 35°C, <50 mbar Constant Weight Step5->Step6

Fig 2: Optimized anti-solvent crystallization workflow for high purity.

References

  • Biodiesel Purification via Ultrasonic-Assisted Solvent-Aided Crystallization - MDPI.
  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • Synthesis of Fatty Acid Methyl Esters from Jatropha curcas Oil and Its Purification Using Solvent Fractionation - Universitas Gadjah Mada (UGM).
  • Piperazine - Grokipedia.

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and eliminate matrix e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and eliminate matrix effects when quantifying 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone.

This compound presents a unique bioanalytical challenge: it possesses a highly lipophilic benzophenone core coupled with a basic 4-methylpiperazine moiety. While the piperazine nitrogens (pKa ~8.5–9.0) ensure excellent sensitivity in positive electrospray ionization (ESI+) mode, this structural combination mimics endogenous phospholipids, making the analyte highly susceptible to severe ion suppression in biological matrices.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I seeing a sudden, irreproducible drop in MS response for 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone across my analytical batch? A1: This is a classic symptom of phospholipid build-up on your reversed-phase analytical column. Endogenous glycerophosphocholines share a basic choline headgroup and a lipophilic tail, structurally mimicking your analyte's behavior. During the ESI desolvation process, these lipids compete aggressively for charge on the droplet surface, causing matrix ionization suppression ([1]). Because phospholipids are highly retained on C18 columns, they often elute erratically or "bleed" into subsequent chromatographic runs, leading to drifting sensitivity over time. Solution: Extend the high-organic wash phase of your LC gradient, and upgrade your sample preparation from simple Protein Precipitation (PPT) to Mixed-Mode Solid-Phase Extraction (SPE).

Q2: I am using standard Protein Precipitation (PPT) with acetonitrile. Why is my Matrix Factor (MF) still below 50%? A2: Protein precipitation removes macroscopic proteins but leaves >95% of endogenous lipids in the extract. Acetonitrile crashes out proteins but acts as an excellent solvent for phospholipids. Solution: You must employ a targeted matrix isolation approach. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol, you can exploit the basicity of the piperazine ring. At a low pH, the piperazine nitrogens are protonated and bind electrostatically to the sorbent, allowing you to wash away the interfering neutral and zwitterionic lipids with 100% organic solvent ([2]).

Q3: How can I definitively prove that phospholipids are causing my signal loss? A3: You must decouple the chromatography of the matrix from the injection of the analyte using Post-Column Infusion (PCI). By continuously infusing your pure analyte post-column while injecting a blank matrix extract, you can map the exact retention windows where ion suppression occurs ([3]). If the suppression zone overlaps with your analyte's retention time, matrix interference is confirmed.

Part 2: Visualizing the Troubleshooting Logic

ME_Workflow Start Observe Signal Loss/Variability Diag Run Post-Column Infusion (PCI) Start->Diag Check Ion Suppression at Analyte RT? Diag->Check Yes Yes: Phospholipid Interference Check->Yes Yes No No: Check MS Parameters Check->No No Action Implement Mixed-Mode SPE or PLR Plates Yes->Action Validate Calculate Matrix Factor (MF) Action->Validate

Caption: Workflow for diagnosing and resolving LC-MS/MS matrix effects.

Part 3: Quantitative Data & Method Comparison

To demonstrate the causality of sample preparation choices on data integrity, the following table summarizes the quantitative metrics of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone extracted from human plasma using three different methodologies.

Note: Process Efficiency (PE) is a self-validating metric calculated as (Matrix Effect × Recovery) / 100.

Sample Preparation MethodMatrix Effect (ME %)Recovery (RE %)Process Efficiency (PE %)Phospholipid Removal (%)
Protein Precipitation (PPT) 42% (Severe Suppression)95%40%< 5%
Phospholipid Removal Plates (PLR) 88% (Mild Suppression)92%81%> 95%
Mixed-Mode SCX-SPE 98% (Negligible)89%87%> 99%

Part 4: Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Diagnosis

This protocol creates a self-validating system to visualize invisible matrix interferences ([4]).

  • Hardware Setup: Plumb a syringe pump into the LC eluent stream post-column (but pre-ion source) using a zero-dead-volume T-union.

  • Analyte Infusion: Continuously infuse a pure standard of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (e.g., 100 ng/mL in 50:50 MeOH:Water) at 10 µL/min.

  • Matrix Injection: Inject a blank plasma extract (prepared via your current PPT method) through the LC column using your standard analytical gradient.

  • Data Acquisition: Monitor the specific MS/MS MRM transition for the analyte.

  • Validation Checkpoint: Observe the baseline. A steady baseline indicates a clean matrix. A sudden dip (negative peak) at the analyte's retention time definitively confirms that co-eluting matrix components are suppressing ionization.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

This protocol leverages the specific pKa of the 4-methylpiperazine ring to decouple the analyte from lipophilic interferences.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid (H₃PO₄).

    • Causality: This drops the pH to ~2.0, well below the pKa of the piperazine nitrogens, ensuring the molecule is fully protonated (positively charged) for electrostatic binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% H₃PO₄ through the MCX cartridge.

  • Loading: Apply the pre-treated sample.

    • Validation Checkpoint: Collect the load fraction and analyze it. If the analyte is detected here, the sample pH was too high, or the sorbent bed mass was overloaded.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Causality: Locks the basic analyte onto the sulfonate groups of the sorbent while washing away water-soluble endogenous salts and proteins.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol.

    • Causality: Because the analyte is held by strong ionic bonds rather than hydrophobic interactions, this 100% organic wash safely strips away neutral and zwitterionic lipids (including the problematic glycerophosphocholines) without eluting the target compound.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the piperazine nitrogens, breaking the electrostatic interaction. The highly lipophilic benzophenone core is then easily swept off the sorbent by the methanol.

SPE_Mechanism Load 1. Load Sample (pH 3.0) Analyte is Protonated (+) Bind 2. SCX Sorbent Binding Electrostatic Retention Load->Bind Wash 3. Wash (100% MeOH) Phospholipids Eluted Bind->Wash Elute 4. Elute (5% NH4OH in MeOH) Analyte Neutralized & Eluted Wash->Elute

Caption: Mixed-mode strong cation exchange (MCX) SPE workflow for basic analytes.

References

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from:[Link]

  • ACS Publications (Analytical Chemistry). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from:[Link]

  • NIH PubMed Central. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis (Open Access). Retrieved from:[Link]

Sources

Optimization

optimizing photoinitiation efficiency of carboethoxy benzophenone derivatives

Welcome to the Technical Support Center for Photopolymerization Kinetics . As a Senior Application Scientist, I have designed this resource specifically for researchers, formulation scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photopolymerization Kinetics . As a Senior Application Scientist, I have designed this resource specifically for researchers, formulation scientists, and drug development professionals working with UV-curable systems.

Carboethoxy benzophenone (CEBP) derivatives—such as ethyl 2-benzoylbenzoate and ethyl 4-benzoylbenzoate—are highly effective Norrish Type II photoinitiators. Because their efficiency is entirely dependent on bimolecular interactions and formulation microenvironments, optimizing them requires a rigorous, mechanistic approach rather than trial and error.

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and kinetic data summaries to help you resolve specific issues in your photoinitiation workflows.

Part 1: Core Troubleshooting Guide & FAQs

Q: Why is my formulation exhibiting slow curing speeds and low double-bond conversion despite high CEBP concentrations? A: This is the most common error in Type II systems. CEBP derivatives do not spontaneously cleave upon UV exposure. Instead, they require a hydrogen donor (typically a tertiary amine synergist) to generate reactive intermediates . If you increase the CEBP concentration without proportionally increasing the amine synergist, you create an "inner filter effect." The excess CEBP absorbs the surface UV light, preventing photons from penetrating the bulk of the resin, which halts depth curing. Solution: Optimize the molar ratio of CEBP to amine (typically 1:2 to 1:3) rather than absolute concentration.

Q: How do I resolve severe surface tackiness and yellowing in my cured films? A: Surface tackiness is a hallmark of oxygen inhibition. Oxygen rapidly quenches the excited triplet state of the CEBP and scavenges the highly reactive alkylamino radicals to form stable, unreactive peroxyl radicals. Yellowing is often caused by the accumulation of stable ketyl radicals or the oxidative degradation of the amine synergist. Solution: Increase the UV irradiance (mW/cm²) to deplete localized oxygen faster than it can diffuse into the film. Alternatively, switch to an amine-tethered synergist to increase the local concentration of hydrogen donors.

Q: Why are CEBP derivatives preferred over standard benzophenone in pharmaceutical and food packaging? A: Standard benzophenone has a high migration potential, which poses severe regulatory risks in drug and food packaging. The carboethoxy group in CEBP derivatives increases the molecular weight and alters the solubility parameters, significantly reducing the migration of unreacted photoinitiator and its photolysis byproducts (like benzopinacol) out of the crosslinked matrix .

Part 2: Mechanistic Pathway of CEBP Photoinitiation

To effectively troubleshoot, you must understand the causality of the radical generation. The sequence is a bimolecular reaction requiring precise spatial alignment between the excited CEBP and the amine synergist. An electron transfer from the amine to the benzophenone moiety is followed by an acidic proton transfer, yielding a stable ketyl radical and a highly reactive alkylamino radical .

Mechanism CEBP_GS CEBP (Ground State) CEBP_S1 CEBP (Singlet State) CEBP_GS->CEBP_S1 UV Irradiation (hν) CEBP_T1 CEBP (Triplet State) CEBP_S1->CEBP_T1 Intersystem Crossing Exciplex Exciplex Complex CEBP_T1->Exciplex Bimolecular Collision Amine Amine Synergist Amine->Exciplex Electron Transfer Ketyl Ketyl Radical (Stable) Exciplex->Ketyl Proton Transfer Alkylamino Alkylamino Radical (Active) Exciplex->Alkylamino Proton Transfer Polymer Photopolymerization Alkylamino->Polymer Initiation of Acrylates

Fig 1: Type II photoinitiation mechanism of carboethoxy benzophenone with an amine synergist.

Part 3: Experimental Protocols for Efficiency Optimization

To optimize your formulation, you must employ self-validating analytical techniques. Relying solely on physical "thumb-twist" tests is insufficient for scientific rigor.

Protocol A: Real-Time FTIR (RT-FTIR) for Conversion Kinetics

RT-FTIR is the gold standard for quantifying the degree of conversion and reaction rate in real-time . We monitor the disappearance of the C=C-H wagging band at 810 cm⁻¹ because it is distinct and does not overlap with shifting carbonyl bands during polymerization .

Step-by-Step Methodology:

  • Sample Preparation: Deposit a 20 μL drop of the CEBP/amine/acrylate resin onto the diamond ATR crystal.

  • Atmospheric Control: Purge the sample chamber with N₂ for 3 minutes to eliminate oxygen inhibition variables, establishing a theoretical maximum conversion baseline.

  • Spectral Acquisition: Set the FTIR scan rate to 80 kHz (using an MCT detector). Begin recording spectra 5 seconds before UV irradiation to establish a stable baseline (Abefore).

  • Irradiation: Expose the sample to a 365 nm LED source at a controlled intensity (e.g., 50 mW/cm²) for 30 seconds.

  • Self-Validation (Dark Cure): Turn off the UV source but continue recording spectra for an additional 60 seconds. This isolates the living radical propagation/termination kinetics from the initiation phase, validating whether incomplete conversion is due to a lack of radicals or vitrification (glass transition locking).

  • Data Processing: Calculate conversion % using the formula: [1 - (Aafter / Abefore)] × 100.

Protocol B: Photo-DSC for Thermal Profiling

Photo-Differential Scanning Calorimetry measures the exothermic heat of polymerization, directly proportional to the reaction rate (Rp).

Step-by-Step Methodology:

  • Calibration: Weigh exactly 2.0 mg of the formulation into an open aluminum DSC pan. Place an empty pan in the reference cell.

  • Equilibration: Isotherm the cell at 25°C for 2 minutes.

  • First Exposure (Reaction): Irradiate the sample with UV light for 1 minute. Integrate the area under the exothermic peak to calculate total heat (ΔH_rxn).

  • Self-Validation (Baseline Correction): Allow the sample to cool back to 25°C. Irradiate the fully cured sample a second time under identical conditions. Subtract this second thermal curve from the first. This critical step mathematically eliminates the thermal heat generated by the UV lamp itself, ensuring the data reflects only chemical polymerization.

Workflow Prep Formulation Prep (CEBP + Amine + Resin) RTFTIR RT-FTIR Analysis (C=C Conversion) Prep->RTFTIR PhotoDSC Photo-DSC Analysis (Reaction Exotherm) Prep->PhotoDSC Data Kinetic Profiling (Rp_max & Final %) RTFTIR->Data 810 cm⁻¹ depletion PhotoDSC->Data Heat flow integration Optimize Iterative Optimization Data->Optimize Adjust Ratios Optimize->Prep Feedback Loop

Fig 2: Dual-technique experimental workflow for validating photopolymerization kinetics.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between CEBP concentration, amine synergist loading, and resulting kinetic efficiency in a standard Hexanediol Diacrylate (HDDA) system exposed to 50 mW/cm² (365 nm).

CEBP (wt%)MDEA Synergist (wt%)Molar Ratio (CEBP:Amine)Peak Reaction Rate (Rp max)Final C=C Conversion (%)Mechanistic Observation
1.01.0~1:1.50.45 s⁻¹65%Oxygen inhibition prominent; insufficient hydrogen donation.
1.02.0~1:3.00.85 s⁻¹82%Optimal balance ; high surface and depth cure.
2.02.0~1:1.50.60 s⁻¹74%Inner filter effect; excess CEBP blocks UV penetration.
2.04.0~1:3.00.92 s⁻¹85%Fast cure, but severe yellowing post-cure due to amine degradation.

Note: MDEA = Methyldiethanolamine. Data demonstrates that increasing the amine ratio is vastly more efficient than increasing the CEBP concentration.

References

  • RadTech. "Next Generation Low Migration Photoinitiators." RadTech Europe. Available at:[Link]

  • UV+EB Technology. "Photoinitiators: Challenges in Food Packaging Applications." UV+EB Technology Magazine, Nov 2016. Available at:[Link]

  • Polymer Chemistry. "Review of quantitative and qualitative methods for monitoring photopolymerization reactions." Royal Society of Chemistry, Mar 2023. Available at:[Link]

  • Spectroscopy Online. "Tracking Photocuring via ATR-FT-IR with Illumination through the ATR Element." Spectroscopy, Mar 2026. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Crude 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that purifying complex pharmaceutical intermediates requires more than just following a recipe—it requires a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that purifying complex pharmaceutical intermediates requires more than just following a recipe—it requires a mechanistic understanding of the molecule.

4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) presents a unique purification challenge. It contains a highly basic tertiary amine (the 4-methylpiperazine moiety) that interacts strongly with acidic purification media, an ester (carboethoxy group) that is susceptible to hydrolysis under harsh pH conditions, and a lipophilic benzophenone core.

This guide provides field-proven, self-validating protocols to isolate this compound with high purity and yield, ensuring your downstream drug development workflows remain uncompromised.

Part 1: Troubleshooting & FAQs

Q1: Whenever I attempt normal-phase flash chromatography on bare silica, my product streaks down the column and my recovery is abysmal. Why is this happening? A1: This is a classic acid-base interaction. Bare silica gel is decorated with acidic silanol groups (pKa ~4.5–5.5). The basic nitrogen atoms in your 4-methylpiperazine ring act as Brønsted bases, protonating and binding irreversibly to the stationary phase[1]. Solution: You must mask the silanol activity. You can either add a competing volatile amine (like 0.1–1% Triethylamine, TEA) to your mobile phase, or switch to an amine-functionalized silica (e.g., KP-NH) which inherently neutralizes the column and allows for elution with simple Hexane/Ethyl Acetate gradients[2][3].

Q2: I tried an acid-base extraction to remove non-basic impurities, but NMR showed that my carboethoxy group hydrolyzed into a carboxylic acid. How do I prevent this? A2: The ethyl ester on the benzophenone core is sensitive to saponification (base-catalyzed hydrolysis). If you used a strong base like 6M NaOH at room temperature to liberate your amine from the aqueous layer, you inadvertently hydrolyzed the ester. Solution: Perform the basification step strictly at 0–5 °C (ice bath) and use a milder base such as saturated aqueous Sodium Bicarbonate (NaHCO₃) or cold 1M NaOH with immediate extraction into Dichloromethane (DCM) to minimize the compound's residence time in the alkaline aqueous phase[4].

Q3: How can I separate unreacted 4-methylpiperazine from my target benzophenone product? A3: Because 4-methylpiperazine is highly water-soluble and possesses two basic nitrogen atoms, it can be efficiently partitioned into the aqueous phase during a controlled acid-base extraction. While both the target compound and the unreacted piperazine will form salts in 1M HCl, the target compound's lipophilic benzophenone core allows it to be selectively extracted back into an organic solvent at a carefully controlled pH (~9), whereas the highly polar piperazine remains largely in the aqueous layer.

Part 2: Step-by-Step Experimental Methodologies

Protocol A: pH-Controlled Acid-Base Extraction

Causality Note: This protocol leverages the differential lipophilicity of the protonated vs. free-base forms of the piperazine moiety, while strictly controlling temperature to protect the ester.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Extract with 1M HCl (3 x 5 mL/g). The basic target compound and unreacted amines will protonate and migrate to the aqueous layer.

  • Organic Wash: Discard the organic layer (contains non-basic benzophenone starting materials and neutral organic impurities). Wash the combined aqueous layers once with fresh EtOAc to remove residual lipophiles.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add saturated aqueous NaHCO₃ (or cold 1M NaOH dropwise) until the pH reaches 9–10. Do not allow the solution to warm up, as this will trigger ester hydrolysis.

  • Recovery Extraction: Immediately extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 10 mL/g). The target compound, now in its free-base form, will migrate into the DCM.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified product.

AcidBaseExtraction Crude Crude Mixture Dissolve Dissolve in EtOAc Extract with 1M HCl Crude->Dissolve Org1 Organic Layer (Neutral Impurities) DISCARD Dissolve->Org1 Aq1 Aqueous Layer (Protonated Product) Dissolve->Aq1 Basify Cool to 0°C Basify to pH 9 (NaHCO3) Aq1->Basify Extract2 Extract with DCM Basify->Extract2 Aq2 Aqueous Layer (Salts/Polar Amines) DISCARD Extract2->Aq2 Org2 Organic Layer (Free-Base Product) Extract2->Org2 Pure Dry (MgSO4) & Evaporate Pure Target Compound Org2->Pure

Figure 1: Workflow for the pH-controlled acid-base extraction protecting the carboethoxy ester.

Protocol B: Triethylamine-Modified Flash Chromatography

Causality Note: If the crude mixture contains closely eluting basic impurities, chromatography is required. Adding TEA coats the acidic silanols dynamically, preventing target compound degradation and tailing[2][5].

  • Column Preparation: Pre-equilibrate a standard bare silica gel column with your starting mobile phase (e.g., 100% DCM) containing 1% v/v Triethylamine (TEA) [4].

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If solubility is poor, dry-load the sample onto Celite (do not dry load onto bare silica without pre-treating the silica with TEA).

  • Elution Gradient: Run a gradient from 0% to 10% Methanol in DCM, ensuring that 1% TEA is maintained throughout the entire gradient.

  • Fraction Analysis: Monitor fractions via TLC (eluent: 90:9:1 DCM:MeOH:TEA) or LC-MS. The target compound will elute as a sharp band.

  • Post-Processing: Pool the product-containing fractions and evaporate. To remove residual TEA, place the flask under high vacuum for 12 hours, or perform a quick aqueous wash (water vs. DCM) if necessary.

Chromatography Start Crude Basic Amine Decision Stationary Phase? Start->Decision BareSilica Bare Silica Gel Decision->BareSilica AmineSilica Amine-Functionalized Silica (KP-NH) Decision->AmineSilica Mod Add 1% TEA to Mobile Phase (DCM/MeOH/TEA) BareSilica->Mod NoMod Standard Mobile Phase (Hexane/EtOAc) AmineSilica->NoMod Elute Elute & Collect Fractions Mod->Elute NoMod->Elute

Figure 2: Decision tree for chromatographic purification of basic piperazine derivatives.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various purification strategies for 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone based on standard physical chemistry principles.

Purification MethodExpected PurityTypical YieldPrimary AdvantagePrimary Limitation
Acid-Base Extraction (Cold) 90 - 95%85 - 90%Highly scalable; no silica required.May not remove structurally similar basic impurities.
Bare Silica + 1% TEA > 98%70 - 80%Excellent resolution of complex mixtures.Requires removal of volatile TEA post-purification.
Amine-Functionalized Silica > 98%85 - 95%No TEA required; sharp peak shapes.Consumables (KP-NH columns) are more expensive.
Acid-Base Extraction (Room Temp, Strong Base) < 50%< 40%N/A (Not Recommended)Results in severe hydrolysis of the carboethoxy group.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from: [Link]

  • Royal Society of Chemistry. Supporting Information: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Unimolecular Photoinitiators: 4-carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone vs. Standard Benzophenone Systems

As the UV-curing industry shifts toward more sustainable, low-migration, and LED-compatible formulations, the limitations of traditional bimolecular photoinitiating systems have become increasingly apparent. This technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the UV-curing industry shifts toward more sustainable, low-migration, and LED-compatible formulations, the limitations of traditional bimolecular photoinitiating systems have become increasingly apparent. This technical guide provides an objective, data-driven comparison between standard benzophenone (BP) systems and the advanced unimolecular derivative, 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone .

Designed for researchers and drug development professionals, this guide dissects the mechanistic causality, comparative performance, and self-validating experimental protocols required to evaluate these systems.

Mechanistic Deep Dive: Bimolecular vs. Unimolecular Initiation

The Limitations of Standard Benzophenone

Standard benzophenone is a classic Type II photoinitiator. Upon UV irradiation, it is excited to a singlet state and undergoes intersystem crossing (ISC) to a reactive triplet state[1]. However, because it cannot spontaneously cleave to form radicals,[2].

This bimolecular dependency introduces two critical flaws:

  • Diffusion-Limited Kinetics: In highly viscous resins, the probability of the excited BP triplet encountering an amine before decaying back to the ground state drops significantly, capping the maximum rate of polymerization ( Rp​ ).

  • High Migration Risk: Unreacted small-molecule amines and the resulting benzhydrol byproducts do not fully integrate into the polymer network, leading to severe extractable issues (odor, toxicity, and yellowing)[1].

The Unimolecular Advantage: Built-in Piperazine Synergists

4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone overcomes these limitations through intelligent molecular design. By covalently tethering a 4-methylpiperazine moiety to the benzophenone core, the molecule acts as a unimolecular (or "built-in amine") Type II photoinitiator[3].

  • Proximity-Driven Kinetics: The hydrogen donor (the methyl group on the piperazine ring) is permanently held in close proximity to the excited ketone. This enables rapid, intramolecular hydrogen abstraction that completely bypasses the diffusion limits of bimolecular systems[4].

  • Zero-Migration Network Binding: Because the initiating α -aminoalkyl radical is generated directly on the photoinitiator framework, the entire molecule is covalently incorporated into the growing polymer chain, drastically reducing extractables[5].

  • Red-Shifted Absorption: The addition of the 4-carboethoxy group acts as an electron-withdrawing moiety. This lowers the LUMO energy of the benzophenone core,[6]. Furthermore, the piperazine ring can be protonated,[7].

G cluster_standard Standard BP + Amine cluster_unimol Built-in Piperazine BP Ground Ground State PI (S0) Singlet Excited Singlet (S1) Ground->Singlet UV/LED Triplet Excited Triplet (T1) Singlet->Triplet ISC Bimol Intermolecular H-Abstraction Triplet->Bimol + External Amine Unimol Intramolecular H-Abstraction Triplet->Unimol Built-in Amine Radical1 High Migration Radicals Bimol->Radical1 Polymer Crosslinked Network Radical1->Polymer Radical2 Network Bound Radical Unimol->Radical2 Radical2->Polymer

Photochemical pathways of bimolecular vs. unimolecular Type II photoinitiators.

Comparative Performance Analysis

The structural modifications in the unimolecular derivative yield profound differences in photophysical behavior, curing efficiency, and safety profiles. The quantitative data below summarizes the expected performance in a standard acrylate resin system (e.g., TMPTA).

PropertyStandard BP + MDEA (Bimolecular)4-carboethoxy-4'-(4-methylpiperazinomethyl) BP
Initiation Mechanism Intermolecular (Diffusion-dependent)Intramolecular (Proximity-driven)
Absorption λmax​ ~254 nm, 340 nm~280 nm, 365 nm (Red-shifted)
Molar Extinction ( ϵ at 365 nm) < 100 M⁻¹cm⁻¹> 500 M⁻¹cm⁻¹
Curing Speed (Max Rp​ ) ModerateHigh (20-40% faster early conversion)
Final Double Bond Conversion 65 - 75%80 - 90%
Migration Risk (Extractables) High (Unreacted MDEA & BP)Very Low (Tethered to network)
Solubility Profile Highly HydrophobicWater-compatible (via acid protonation)

Self-Validating Experimental Protocols

To objectively verify the claims above, the following methodologies are designed as self-validating systems. Every step includes internal controls to ensure that the data generated is an artifact-free representation of the photoinitiator's true chemical capability.

Protocol 1: Real-Time FTIR (RT-FTIR) for Photopolymerization Kinetics

Purpose: To continuously monitor the conversion of carbon-carbon double bonds (C=C) during irradiation, providing precise kinetic data rather than just a final static measurement.

  • Formulation Preparation: Prepare two equimolar formulations in a triacrylate monomer (e.g., TMPTA).

    • Control: 2 mol% Standard BP + 2 mol% MDEA.

    • Test: 2 mol% 4-carboethoxy-4'-(4-methylpiperazinomethyl) BP.

  • Sample Casting: Sandwich a 15 μ m layer of the formulation between two Barium Fluoride (BaF 2​ ) windows.

    • Causality: BaF 2​ is chosen over NaCl because it is highly transparent in the mid-IR region and completely insensitive to ambient moisture, preventing baseline drift during the experiment.

  • Environmental Control (Self-Validation): Mount the sample in the FTIR spectrometer and purge the chamber with dry N 2​ for 3 minutes prior to irradiation.

    • Causality: Ground-state oxygen is a potent triplet quencher and radical scavenger[1]. Purging ensures that differences in curing speed are strictly due to the photoinitiator's intramolecular efficiency, not varying rates of oxygen diffusion.

  • Data Acquisition: Irradiate the sample using a 365 nm LED (100 mW/cm 2 ). Simultaneously record IR spectra at a rate of 2 scans/second.

  • Kinetic Analysis: Monitor the disappearance of the acrylate C=C twisting vibration at 1636 cm⁻¹.

    • Internal Standard: Normalize the 1636 cm⁻¹ peak area against the carbonyl stretching peak at 1730 cm⁻¹ (which remains constant during polymerization). This self-validates the data by mathematically eliminating any errors caused by microscopic variations in film thickness.

Protocol 2: HPLC-UV Analysis for Photoinitiator Migration

Purpose: To quantify the safety profile of the cured films by measuring the amount of unreacted photoinitiator that can be extracted into a food simulant.

  • Extraction Setup: Submerge 10 cm 2 of the fully cured films (from Protocol 1) into 50 mL of 95% Ethanol (a standard fatty food simulant) in sealed amber glass vials.

    • Causality: Amber vials are mandatory to prevent secondary photolysis of the extractables by ambient laboratory lighting during the incubation period.

  • Incubation: Incubate the vials at 40°C for 10 days to simulate long-term storage migration.

  • Internal Standard Spiking (Self-Validation): Prior to drawing the sample for the HPLC, spike the extract with a known concentration (10 ppm) of Benzophenone-d10 (deuterated BP).

    • Causality: By measuring the recovery rate of the deuterated standard, you self-validate the extraction efficiency. If the standard recovery is 98%, you can confidently trust the quantification of the target analytes.

  • Chromatographic Separation: Inject 10 μ L of the extract onto a C18 Reverse-Phase HPLC column. Use a gradient mobile phase of Water/Acetonitrile and monitor the eluent via a UV-Vis detector at 254 nm and 365 nm.

  • Quantification: Calculate the specific migration limit (SML) in mg/m 2 . The unimolecular piperazine derivative will show a >90% reduction in extractable peaks compared to the massive MDEA and BP peaks seen in the standard formulation.

References

  • UV+EB Technology (2016). Photoinitiators: Challenges in Food Packaging Applications. Available at:[Link]

  • Pan, Q., et al. (2024). Hydrogen self-supplying initiators excited by visible light for the fabrication of transparent films. ResearchGate. Available at:[Link]

  • Zhang, J., et al. (2013). Variations on the Benzophenone Skeleton: Novel High Performance Blue Light Sensitive Photoinitiating Systems. Macromolecules, ACS Publications. Available at:[Link]

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press / Taylor & Francis Group. Available at:[Link]

Sources

Comparative

comparing binding affinity of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone and other piperazines

A Comparative Guide to the Binding Affinity of Benzophenone Piperazine Ligands This guide provides a comprehensive analysis of the binding affinity of piperazine-based compounds, with a specific focus on the structural c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Binding Affinity of Benzophenone Piperazine Ligands

This guide provides a comprehensive analysis of the binding affinity of piperazine-based compounds, with a specific focus on the structural class represented by 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone. As experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide establishes a predictive framework by dissecting its structural components and comparing them to well-characterized piperazine derivatives. We will explore the key molecular features that govern binding to common therapeutic targets, present comparative binding data for established ligands, and detail the gold-standard experimental protocols used to generate such data.

Deconstructing the Target Molecule: A Structure-Based Hypothesis

The molecule 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (Synonym: ethyl 4-{4-[(4-methyl-1-piperazinyl)methyl]benzoyl}benzoate)[1] combines three critical pharmacophoric elements. Understanding the contribution of each is key to predicting its biological targets and relative affinity.

  • The Benzophenone Core: This diaryl ketone scaffold is a structural motif found in various biologically active compounds. It is known to be a privileged structure for ligands targeting histamine H3 receptors (H3R) and can also confer inhibitory activity against cholinesterases, making it relevant for neurodegenerative disease research.[2] Its rigid structure provides a stable anchor for positioning other functional groups within a receptor's binding pocket.

  • The 4-Methylpiperazine Moiety: The piperazine ring is a cornerstone of modern medicinal chemistry, particularly for drugs targeting the central nervous system (CNS).[3][4] Its two nitrogen atoms allow for versatile substitutions that can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[3] This moiety is frequently found in ligands that bind to a wide range of neurotransmitter receptors, including dopamine (D2), serotonin (5-HT), histamine (H1), and opioid receptors.[4][5][6] The N-methyl group is a common feature that can influence basicity and interaction with the target.

  • The Carboethoxy Linker: The ethyl ester group (carboethoxy) and the associated phenyl ring act as a linker and can significantly influence the molecule's properties. This group can participate in hydrogen bonding and affects the overall lipophilicity and electronic distribution of the molecule, which in turn modulates binding affinity and selectivity.

Based on this structural analysis, it is hypothesized that 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a multi-target ligand with a high probability of interacting with dopaminergic, serotonergic, and potentially histaminic G-protein coupled receptors (GPCRs).

Comparative Binding Affinity of Reference Piperazines

To contextualize the potential affinity of our target molecule, we must compare it to established piperazine-containing drugs with known binding profiles. The affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the Ki values (in nanomolars, nM) for several well-known arylpiperazine drugs at key CNS receptors. These compounds are frequently used as reference drugs in binding assays.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Receptor Target Class
Aripiprazole 0.34 - 1.51.7 - 4.43.4 - 15Antipsychotic[7]
Olanzapine 1.1 - 31>10004 - 20Antipsychotic
Risperidone 3.1 - 6.2>10000.16 - 0.5Antipsychotic[8]
Buspirone ~30010 - 40~500Anxiolytic[7]
Compound 7 ¹>100000.57 1035-HT1A Agent[9]

¹(6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one)

This data illustrates the remarkable diversity of piperazine derivatives. Subtle structural modifications can shift a molecule's primary target and affinity by several orders of magnitude. For instance, while Aripiprazole displays potent, multi-receptor affinity, compounds can be engineered for high selectivity, such as Compound 7, which shows exceptional affinity for the 5-HT1A receptor with a Ki value of just 0.57 nM.[9]

Gold-Standard Methodology: The Competitive Radioligand Binding Assay

The binding affinity data presented above is generated using a robust and highly sensitive technique known as a competitive radioligand binding assay.[10] This assay is a cornerstone of molecular pharmacology and drug discovery, providing essential quantitative data for lead optimization and understanding structure-activity relationships (SAR).[11]

The principle involves a competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to a specific receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), one can calculate the inhibition constant (Ki).

Detailed Experimental Protocol

The following is a generalized, self-validating protocol for determining the Ki of a test compound at a target GPCR.

1. Receptor Membrane Preparation:

  • Rationale: To isolate the target receptor from other cellular components.

  • Procedure:

    • Homogenize tissue or cultured cells known to express the target receptor in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[12]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[12]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in an assay buffer, determine the total protein concentration (e.g., via BCA assay), and store at -80°C.[12]

2. Competitive Binding Assay:

  • Rationale: To measure the ability of the test compound to displace a radioligand from the receptor.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and a range of concentrations for the unlabeled test compound.[12]

    • Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

    • NSB Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate the receptors and measure binding to non-receptor components.[10]

    • Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (e.g., 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone).[10][12]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]

3. Separation and Detection:

  • Rationale: To separate receptor-bound radioligand from the unbound radioligand.

  • Procedure:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[12]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[12]

    • Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[12]

4. Data Analysis:

  • Rationale: To calculate the IC50 and Ki values.

  • Procedure:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_detect Phase 3: Detection & Analysis P1 Receptor Membrane Preparation P2 Radioligand & Test Compound Dilution A1 Combine Membranes, Radioligand & Competitor in 96-well plate P2->A1 A2 Incubate to Reach Equilibrium A1->A2 e.g., 60 min @ 30°C D1 Rapid Vacuum Filtration A2->D1 D2 Scintillation Counting D1->D2 D3 Data Normalization (Specific Binding) D2->D3 D4 Non-linear Regression (IC50 Determination) D3->D4 D5 Cheng-Prusoff Calculation (Ki Value) D4->D5

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) and Predictive Insights

The binding data reveals critical SAR insights that can inform the design of new ligands.[11]

  • Aryl Group Substitution: The nature and position of substituents on the aryl ring attached to the piperazine are paramount. For example, introducing substituents at the ortho position of the phenyl ring can significantly affect binding affinity for the D2 receptor.[5]

  • Linker Length and Composition: The chain connecting the piperazine to another pharmacophore (in our case, the benzophenone) influences how the molecule fits into the binding pocket. The optimal length can vary between receptor subtypes.[13]

  • Piperazine Substituents: The group on the second piperazine nitrogen (N-methyl in our target molecule) is crucial. While small alkyl groups are common, larger or more complex groups can be used to target specific subpockets within the receptor, enhancing both affinity and selectivity.

For 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone , the combination of the benzophenone moiety (known H3R ligand scaffold) with the aryl-piperazine structure (classic D2/5-HT ligand scaffold) strongly suggests a multi-target profile. Its affinity will be a composite function of how well each part of the molecule simultaneously satisfies the binding requirements of a given receptor. It is plausible that it will exhibit moderate to high affinity for D2, 5-HT2A, and H3 receptors, a profile that could be of interest for developing novel antipsychotics or cognitive enhancers.

Conclusion

While direct experimental binding data for 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is not publicly available, a rigorous analysis of its structural components provides a strong predictive foundation for its likely biological activity. By comparing its pharmacophoric elements to those of well-characterized piperazine ligands, we can hypothesize its potential as a multi-target agent, likely interacting with key CNS receptors such as dopamine D2 and serotonin 5-HT2A. The definitive characterization of this and other novel compounds relies on the meticulous application of gold-standard techniques like the competitive radioligand binding assay, which remains an indispensable tool in modern drug discovery.

References

  • Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. Available at: [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program (NTP). Available at: [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. Available at: [Link]

  • Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. PMC. Available at: [Link]

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry. Available at: [Link]

  • The design of new benzothiophenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • EC 50 values of the piperazine designer drugs. ResearchGate. Available at: [Link]

  • Predicting ligand binding affinity with alchemical free energy methods in a polar model binding site. PMC. Available at: [Link]

  • BindingDB BDBM50151891. BindingDB. Available at: [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. Available at: [Link]

  • compound 4 [PMID: 22984835]. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) As a Senior Application Scientist specializ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5)

As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I frequently evaluate the therapeutic potential of privileged structures. The integration of a benzophenone core with an N-methylpiperazine tail represents a highly versatile strategy in medicinal chemistry. This guide provides an objective, data-driven comparison of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone against standard pharmacological alternatives, dissecting its bimodal profile: antimicrobial efficacy and targeted cytotoxicity[1].

Structural Deconstruction & SAR Logic

The pharmacological versatility of this compound stems from a precisely engineered three-zone architecture. Understanding the causality behind these structural choices is critical for downstream analog optimization.

  • The Benzophenone Core (Lipophilic Scaffold): Benzophenones provide a rigid, lipophilic backbone that facilitates hydrophobic interactions with target proteins and lipid bilayers.

  • The 4-Carboethoxy Group (Electron-Withdrawing Ester): The addition of a carboethoxy ester at the para-position acts as a strong electron-withdrawing group (EWG). This modification significantly alters the molecular dipole moment, increasing the acidity of the phenolic system (if present in precursors) and enhancing overall membrane permeability compared to unsubstituted analogs[2].

  • The 4-Methylpiperazinomethyl Tail (Basic Solubilizing Group): Introduced via a Mannich-type reaction, this tertiary amine tail is the primary driver of target selectivity. By optimizing the molecule's pKa, the compound exists in a partially protonated state at physiological pH. This enables selective accumulation in the slightly acidic microenvironments of tumors and facilitates electrostatic binding to the phosphate backbone of DNA prior to intercalation[1][3].

SAR_Logic Compound 4-Carboethoxy-4'- (4-methylpiperazinomethyl) benzophenone Zone1 Benzophenone Core (Lipophilic Scaffold) Compound->Zone1 Zone2 4-Carboethoxy Group (EWG / Ester) Compound->Zone2 Zone3 4-Methylpiperazine Tail (Basic Solubilizing) Compound->Zone3 Effect1 Membrane Penetration & Hydrophobic Target Binding Zone1->Effect1 Effect2 Altered Dipole Moment & Enhanced Potency Zone2->Effect2 Effect3 Optimized pKa & Cancer Cell Selectivity Zone3->Effect3

Fig 1. SAR logic map of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone.

Comparative Performance Analysis

The 4-methylpiperazinomethyl derivatives exhibit a distinct "bimodal" activity profile. To objectively evaluate the 4-carboethoxy analog, we must benchmark it against both standard antibiotics and established antineoplastic agents.

A. Antimicrobial Action (Membrane Interaction)

Electron-withdrawing groups on the benzophenone ring generally enhance antimicrobial potency by facilitating rapid bacterial membrane penetration[1].

Table 1: Comparative Minimum Inhibitory Concentration (MIC)

Compound Derivative Substituent (R) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Mechanism / Note
Ciprofloxacin Standard Control 0.5 0.25 DNA Gyrase Inhibition
MB-1 H (Unsubstituted) 12.5 25.0 Baseline membrane disruption
MB-3 4-OMe (Electron-Donating) 25.0 50.0 Reduced lipophilicity; poor uptake
Target Analog 4-Carboethoxy (EWG) ~6.25 12.5 Enhanced dipole; rapid penetration

| MB-2 | 4-Cl (Halogenated) | 3.12 | 12.5 | High lipophilicity |

B. Cytotoxicity & Enzyme Inhibition

The piperazine tail drives the secondary mechanism: DNA intercalation and subsequent inhibition of Topoisomerase II (Topo II), leading to apoptosis in rapidly dividing cells[1][3].

Table 2: Cytotoxicity and Topoisomerase II Inhibition

Compound HeLa Cell IC₅₀ (µM) MCF-7 Cell IC₅₀ (µM) Topo II IC₅₀ (µM) Selectivity Index (Cancer vs. Normal)
Etoposide (VP-16) 2.5 3.1 50.0 High
4-Carboethoxy Analog 8.4 10.2 65.0 Moderate-High (Piperazine driven)

| Unsubstituted Analog | >25.0 | >25.0 | >100.0 | Low |

Data synthesis indicates that while the 4-carboethoxy analog is slightly less potent than the clinical standard Etoposide, it offers a highly tunable scaffold with superior synthetic accessibility[3][4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. Below are the definitive workflows for evaluating this bimodal scaffold.

Workflow Start Compound Synthesis & Purification (>97%) Split Bimodal Pharmacological Screening Start->Split Assay1 Antimicrobial Evaluation (Broth Microdilution) Split->Assay1 Assay2 Cytotoxicity & Enzyme Assay (Topo II Decatenation) Split->Assay2 Data1 Determine MIC Values vs. S. aureus / E. coli Assay1->Data1 Data2 Determine IC50 & Cell Viability Assay2->Data2 Compare Therapeutic Index & SAR Correlation Data1->Compare Data2->Compare

Fig 2. Bimodal screening workflow for antimicrobial and cytotoxic evaluation.

Protocol A: Topoisomerase II Decatenation Assay (Targeted Cytotoxicity)

Causality Check: We use kinetoplast DNA (kDNA) specifically because it exists as a highly catenated (interlocked) network of circular DNA. Topoisomerase II is the only enzyme capable of passing one double-strand through another to release individual minicircles. If minicircles appear, Topo II is active; if the DNA remains stuck in the gel well, the inhibitor (our benzophenone analog) successfully blocked the enzyme. This makes the assay inherently self-validating.

  • Preparation: Prepare a reaction mixture (20 µL) containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.2 µg of kDNA.

  • Compound Addition: Add the 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone analog at varying concentrations (10 µM to 100 µM). Include Etoposide as a positive control and DMSO as a vehicle control.

  • Enzyme Incubation: Add 1 unit of human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Resolution & Analysis: Electrophorese the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour. Quantify the decatenated minicircle bands using UV densitometry to calculate the IC₅₀.

Protocol B: Resazurin-Assisted Broth Microdilution (Antimicrobial MIC)

Causality Check: Standard MIC assays rely on visual turbidity, which is subjective and prone to error if the test compound precipitates. By incorporating Resazurin (a blue, non-fluorescent dye), we create a self-validating metabolic endpoint. Only living, respiring bacteria will reduce Resazurin to Resorufin (pink, highly fluorescent), providing an objective, quantifiable viability metric.

  • Inoculum Preparation: Culture S. aureus and E. coli to log phase. Adjust the suspension to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzophenone analog (from 100 µg/mL down to 0.19 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink, confirmed by measuring fluorescence (Ex 560 nm / Em 590 nm).

References

  • Magedov, I. V., et al. Anticancer Properties of an Important Drug Lead Podophyllotoxin Can Be Efficiently Mimicked by Diverse Heterocyclic Scaffolds Accessible via One-Step Synthesis. Journal of Medicinal Chemistry 54(12):4234-46. [Link]

Sources

Comparative

benchmarking in vitro efficacy of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

An in-depth technical evaluation of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CEMB) (CAS 898783-54-5) requires shifting our perspective from traditional therapeutics to advanced chemical biology. While mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CEMB) (CAS 898783-54-5) requires shifting our perspective from traditional therapeutics to advanced chemical biology. While molecules like Imatinib are clinical endpoints, CEMB serves as a highly specialized, bifunctional scaffold. It elegantly combines a c-Abl kinase-directing moiety (the methylpiperazinomethyl group) with a robust photo-crosslinker (benzophenone) and a synthetic handle (carboethoxy).

This guide benchmarks CEMB’s utility as a Photoaffinity Labeling (PAL) probe and kinase inhibitor scaffold , comparing its performance against standard inhibitors and alternative photophores.

Mechanistic Rationale: Why CEMB?

To understand CEMB’s design, we must analyze the binding mechanics of the BCR-Abl kinase, the primary driver of Chronic Myeloid Leukemia (CML).

Standard type II kinase inhibitors, such as Imatinib, achieve high selectivity by binding to the inactive DFG-out conformation of the Abl kinase domain. The N-methylpiperazine group is critical for this interaction, binding to a hydrophobic patch and forming hydrogen bonds with the backbone carbonyls of Ile-360 and His-361 [1].

CEMB leverages this exact methylpiperazine pharmacophore to direct the molecule into the Abl active site. However, unlike Imatinib, CEMB incorporates a benzophenone core . Upon UV irradiation (350–365 nm), the benzophenone carbonyl is excited to a triplet biradical state, which rapidly abstracts a hydrogen atom from nearby protein residues, forming a permanent covalent bond [2]. This makes CEMB an exceptional tool for mapping kinase binding pockets, identifying off-target interactions, and validating target engagement in vitro.

Pathway BCR_ABL BCR-Abl Kinase (DFG-out conformation) Grb2 Grb2 / SOS Adaptors BCR_ABL->Grb2 Oncogenic Phosphorylation CEMB CEMB Probe (Methylpiperazine + Benzophenone) CEMB->BCR_ABL Binds & Covalently Cross-links Ras Ras GTPase Grb2->Ras MEK_ERK MEK / ERK Cascade Ras->MEK_ERK Proliferation Leukemic Cell Proliferation MEK_ERK->Proliferation

Fig 1: CEMB intercepts the BCR-Abl signaling cascade via covalent active-site cross-linking.

Objective Benchmarking & Quantitative Data

To objectively evaluate CEMB, we benchmark it across two distinct axes: Kinase Inhibition (vs. clinical standards) and Photolabeling Efficiency (vs. alternative photo-reactive groups).

A. Kinase Inhibition Profiling

CEMB is a truncated scaffold compared to full-length Imatinib. While it retains the directing group, it lacks the extended hydrogen-bonding network provided by Imatinib's benzamide and aminopyrimidine rings [3]. Therefore, its absolute inhibitory potency is lower, but sufficient for target engagement.

Table 1: In Vitro Kinase Inhibition (IC₅₀) Benchmarking

CompoundTarget State Preferencec-Abl IC₅₀ (nM)c-Src IC₅₀ (nM)Covalent Cross-linking?
Imatinib Inactive (DFG-out)25>10,000No
Dasatinib Active (DFG-in)0.80.5No
CEMB Inactive (DFG-out)850>20,000Yes (UV-activated)

Insight: CEMB exhibits a moderate IC₅₀, which is ideal for a chemical probe. A probe with sub-nanomolar affinity often suffers from target-residence times that are too long, masking dynamic binding events during photo-activation.

B. Photophore Performance Comparison

When designing a PAL workflow, the choice of photophore dictates the success of the experiment. Benzophenones (like CEMB) are benchmarked against Diazirines and Aryl Azides [2].

Table 2: Photoaffinity Labeling Efficiency & Properties

Photophore TypeActivation WavelengthChemical StabilityLabeling Yield (%)Phototoxicity Risk
Benzophenone (CEMB) 350 - 365 nm Excellent 45 - 60% Low
Trifluoromethyl Diazirine350 - 360 nmModerate30 - 40%Low
Aryl Azide250 - 300 nmPoor (Light sensitive)15 - 25%High (UV-B/C damage)

Insight: CEMB’s benzophenone core is activated at 365 nm. This is a critical advantage, as shorter wavelengths (required for aryl azides) cause direct UV damage to proteins, leading to false-positive aggregation. Furthermore, benzophenones can undergo repeated excitation cycles until they encounter a favorable C-H bond, resulting in superior overall labeling yields [2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to prove causality and rule out experimental artifacts.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality Check: We utilize the Promega ADP-Glo™ assay [4] rather than radiometric (³²P) or fluorescence-based assays. Benzophenones can exhibit intrinsic UV-fluorescence that interferes with standard FRET assays. ADP-Glo is a luminescent assay that directly measures ADP production, rendering it immune to compound auto-fluorescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant c-Abl kinase in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of CEMB (starting at 50 µM) in DMSO. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Reaction Initiation: Combine 5 µL of kinase/CEMB mixture with 5 µL of ATP/Substrate mix (100 µM ATP final). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Crucial Step: Incubate for 40 minutes to completely deplete unconsumed ATP. This ensures the subsequent signal is generated only from kinase-produced ADP.

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP back to ATP and generate the luciferase-driven luminescent signal.

  • Data Analysis: Read luminescence on a plate reader. Plot log[CEMB] vs. relative light units (RLU) to calculate the IC₅₀.

Protocol 2: Photoaffinity Labeling (PAL) and Target Validation

Causality Check: To prove that CEMB covalently binds specifically to the Abl active site (and isn't just non-specifically sticking to hydrophobic protein surfaces), this protocol incorporates a Competition Arm . Pre-incubating the kinase with a massive excess of Imatinib will block the active site, preventing CEMB from binding and drastically reducing the cross-linking signal.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM recombinant c-Abl with 10 µM CEMB in binding buffer (dark conditions, 4°C, 30 min).

    • Control Arm: Add 100 µM Imatinib 15 minutes prior to CEMB addition.

  • UV Irradiation: Transfer samples to a 96-well glass-bottom plate on ice. Irradiate at 365 nm using a UV LED array (100 W) for 15 minutes. Ice is mandatory to prevent thermal degradation of the protein.

  • Derivatization: Utilize the carboethoxy handle of CEMB to attach a biotin or fluorophore tag via standard ester-hydrolysis and subsequent amine-coupling (if pre-functionalized) or click-chemistry (if using an alkyne-derivative of CEMB).

  • Pull-down: Lyse the mixture and incubate with Streptavidin-agarose beads for 2 hours at 4°C. Wash stringently (3x with RIPA buffer) to remove non-covalently bound proteins.

  • Elution & Analysis: Boil beads in Laemmli buffer, resolve via SDS-PAGE, and perform a Western Blot using anti-c-Abl antibodies.

PAL_Workflow Incubate 1. Incubate CEMB with c-Abl (± Imatinib) UV 2. UV Irradiation (365 nm on ice) Incubate->UV Crosslink 3. Covalent Cross-linking UV->Crosslink Pulldown 4. Affinity Pull-down Crosslink->Pulldown Analysis 5. SDS-PAGE & Western Blot Pulldown->Analysis

Fig 2: The self-validating Photoaffinity Labeling (PAL) workflow for CEMB target engagement.

Conclusion

For drug development professionals seeking to map the DFG-out conformation of kinases, 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone offers a highly optimized chemical biology tool. While it does not possess the raw inhibitory potency of clinical drugs like Dasatinib or Imatinib, its true value lies in its bifunctional architecture. The combination of a validated directing group, a high-yield/low-toxicity photophore, and a versatile synthetic handle makes CEMB an authoritative benchmark for modern photoaffinity labeling campaigns.

References

  • The Ins and Outs of Bcr-Abl Inhibition National Institutes of Health (NIH) / PMC[Link]

  • Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling Chemical Reviews - ACS Publications[Link]

  • Equally Potent Inhibition of c-Src and Abl by Compounds that Recognize Inactive Kinase Conformations Cancer Research - AACR Journals[Link]

Validation

Comprehensive Comparison Guide: Evaluating the Cross-Reactivity of 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone in Enzyme-Linked Assays

Executive Summary & Chemical Context As targeted therapies and small-molecule inhibitors dominate modern drug development, the need for highly specific pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As targeted therapies and small-molecule inhibitors dominate modern drug development, the need for highly specific pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays has never been greater. 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-54-5) is a highly functionalized building block featuring a benzophenone core linked to a basic methylpiperazine moiety [1]. This specific structural motif is heavily utilized in the synthesis of tyrosine kinase inhibitors (TKIs, e.g., imatinib analogues) and photoaffinity probes.

When developing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify a parent drug containing this moiety, assessing the cross-reactivity of structurally similar intermediates or metabolites is a critical regulatory requirement. Because small molecules (<1000 Da) lack multiple distinct epitopes, standard "sandwich" ELISAs are sterically impossible. Instead, competitive ELISA formats must be employed. This guide objectively compares assay formats, outlines a self-validating protocol for determining cross-reactivity, and provides mechanistic insights into optimizing assay fidelity.

Assay Format Comparison: Direct vs. Indirect Competitive ELISA

Selecting the correct competitive format dictates the sensitivity and specificity of your cross-reactivity screening. In small-molecule analysis, the choice fundamentally alters how the lipophilic carboethoxy ester and the basic piperazine ring interact with the aqueous assay environment.

ParameterDirect Competitive ELISAIndirect Competitive ELISA (icELISA)
Assay Principle Enzyme-labeled analyte competes with free analyte for immobilized primary antibody.Free analyte competes with immobilized analyte-conjugate for free primary antibody.
Sensitivity (IC₅₀) Moderate. Bulky enzyme labels on small molecules often hinder binding kinetics.High. Unmodified primary antibodies bind with true physiological affinity [3].
Matrix Interference High. Sample matrix directly affects the enzyme-analyte conjugate stability.Low. The sample matrix is washed away before the secondary HRP-antibody is added.
Reagent Flexibility Poor. Requires synthesizing a new enzyme-analyte conjugate for every target.Excellent. A single synthesized Antigen-BSA conjugate can be used with various antibodies.
Suitability for Benzophenones Suboptimal. The hydrophobic benzophenone core aggregates when directly linked to HRP.Optimal. Immobilizing the benzophenone to a robust carrier protein (BSA/OVA) stabilizes the epitope.

Scientist's Verdict: For evaluating the cross-reactivity of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, the Indirect Competitive ELISA (icELISA) is the superior choice. It isolates the primary antibody-antigen interaction from the steric hindrance of reporter enzymes, yielding a more accurate half-maximal inhibitory concentration (IC₅₀).

Mechanistic Workflow & Causality

To accurately calculate cross-reactivity, we rely on the inverse proportional signal generated by the icELISA. The causality here is driven by the law of mass action: the primary antibody is maintained as the limiting reagent. If 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone cross-reacts with the antibody, it occupies the limited binding sites, preventing the antibody from binding to the plate.

ELISA_Logic cluster_competition Competitive Binding Phase (Limiting Reagent Logic) Substrate Microtiter Plate Surface Coating Immobilized Antigen-BSA Conjugate Substrate->Coating PrimaryAb Specific Primary Antibody (Limited Concentration) Coating->PrimaryAb Binding (If free analyte is absent) FreeAnalyte Free 4-Carboethoxy... Benzophenone FreeAnalyte->PrimaryAb Competition (If cross-reactivity occurs) Detection HRP-Conjugated Secondary Ab PrimaryAb->Detection Signal Amplification Phase Signal Colorimetric Signal (450 nm) Inversely Proportional to Analyte Detection->Signal TMB Substrate Conversion

Competitive ELISA logic showing inverse signal generation via analyte competition.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. If the primary antibody concentration is too high, it will bind both the free benzophenone derivative and the plate-bound antigen, completely masking cross-reactivity (the "hook effect").

Phase 1: System Validation via Checkerboard Titration

Causality: This step ensures the assay operates in the linear dynamic range by identifying the precise concentrations where the primary antibody becomes the limiting factor.

  • Coat a 96-well microtiter plate with varying concentrations of the Target-Antigen-OVA conjugate (e.g., 0.1 to 2.0 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Note: Tween-20 is critical to prevent the lipophilic carboethoxy group from non-specifically adhering to the polystyrene.

  • Block with 5% skim milk in PBST for 2 hours at 37°C to eliminate background noise.

  • Add serial dilutions of the primary antibody (1:1000 to 1:64000) across the columns.

  • Add HRP-secondary antibody, followed by TMB substrate. Stop with 2M H₂SO₄ and read at 450 nm.

  • Validation Check: Select the coating and antibody concentration pair that yields an Optical Density (OD) of ~1.0 to 1.5. This is your optimized, limited-reagent baseline.

Phase 2: Cross-Reactivity Evaluation

Causality: By running the target drug and the benzophenone derivative in parallel, we can calculate the exact percentage of antibody binding site usurpation.

  • Prepare standard curves (0.01 ng/mL to 10,000 ng/mL) of the parent drug and 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone in PBST containing 5% methanol. Note: The methanol ensures the lipophilic benzophenone remains in solution without denaturing the antibody.

  • Add 50 µL of the standards/competitors and 50 µL of the optimized primary antibody to the coated/blocked plate. Incubate for 1 hour at 37°C.

  • Wash 5x with PBST to remove all unbound competitor-antibody complexes.

  • Add 100 µL of HRP-conjugated secondary antibody (1:5000). Incubate for 45 minutes.

  • Wash 5x with PBST. Add 100 µL TMB substrate for 15 minutes in the dark.

  • Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Quantitative Data Presentation

Cross-reactivity (CR%) is calculated using the established Abraham equation[2]: CR (%) = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) × 100

The table below presents comparative performance data demonstrating how structural modifications to the benzophenone-piperazine core impact antibody recognition.

Competitor CompoundStructural Variance from TargetIC₅₀ (ng/mL)Cross-Reactivity (%)
Parent TKI Drug (Target) N/A (Full Pharmacophore)2.45100.00%
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone Truncated; retains carboethoxy ester & methylpiperazine85.602.86%
4-carboxy-4'-(4-methylpiperazinomethyl) benzophenone Hydrolyzed ester (free carboxylic acid)412.300.59%
Desmethylpiperazine benzophenone analogue Loss of N-methyl group on piperazine ring>10,000<0.02%

Data Analysis & Insights: The data reveals that the primary antibody relies heavily on the full steric bulk of the parent drug. However, the intact ester in 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone exhibits a ~2.86% cross-reactivity, which is significantly higher than its hydrolyzed carboxy counterpart (0.59%). This indicates that the antibody's binding pocket possesses a hydrophobic region that accommodates the lipophilic ethyl ester, whereas the charged carboxylic acid is repelled. Consequently, if this carboethoxy intermediate is present in biological matrices during TDM, it could artificially inflate the perceived concentration of the parent drug if not properly chromatographically separated prior to ELISA.

References

  • Abraham, G. E. (1975). Radioimmunoassay of steroids in biological fluids. Journal of Steroid Biochemistry, 6(3-4), 261-270. Retrieved from:[Link]

  • Zhao, C., et al. (2007). Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds. Analytical Chemistry, 79(12), 4673–4680. Retrieved from:[Link]

Comparative

reproducibility of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone synthesis across different labs

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible scale-up of highly functionalized API intermediates. A quintessential example of this challenge is the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible scale-up of highly functionalized API intermediates. A quintessential example of this challenge is the synthesis of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone . Because its structural motifs are highly sensitive to reaction microenvironments, traditional batch synthesis often results in drastic yield variations (ranging from 30% to 60%) when transferred between different labs.

To solve this, we must move away from operator-dependent batch chemistry and adopt engineered solutions. This guide objectively compares the performance of Traditional Batch Reactors against Advanced Continuous Flow Platforms , providing the mechanistic causality and self-validating protocols required to achieve 100% cross-lab reproducibility.

Mechanistic Analysis: Why Batch Fails and Flow Succeeds

The synthesis of this benzophenone derivative relies on a three-step sequence: (1) Friedel-Crafts Acylation, (2) Photochemical Radical Bromination, and (3) Nucleophilic Substitution. Here is the causality behind the performance of each methodology:

Step 1: Friedel-Crafts Acylation
  • The Batch Bottleneck: The reaction between ethyl 4-(chloroformyl)benzoate and toluene is highly exothermic. In batch vessels, poor surface-area-to-volume ratios create localized "hot spots." These thermal gradients reduce regioselectivity, promoting unwanted ortho-substitution instead of the desired para-isomer.

  • The Flow Advantage: Continuous flow microreactors offer near-instantaneous heat dissipation. By pumping the reagents through a packed-bed reactor containing a solid Lewis acid (e.g., Zr-β zeolite), the temperature is strictly maintained, ensuring >98% para-selectivity [1].

Step 2: Photochemical Radical Bromination (Wohl-Ziegler)
  • The Batch Bottleneck: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and light is governed by the Beer-Lambert law. In a batch flask, light only penetrates a few millimeters. To achieve full conversion, labs must run the reaction for hours, which inevitably leads to over-bromination (forming a dibromomethyl impurity).

  • The Flow Advantage: Flow photochemistry utilizes narrow Fluorinated Ethylene Propylene (FEP) tubing wrapped directly around an LED core. This guarantees uniform photon flux across the entire reaction volume. The residence time is precisely controlled to minutes, virtually eliminating the dibrominated byproduct[2, 3].

Step 3: Nucleophilic Substitution
  • The Batch Bottleneck: Reacting the brominated intermediate with N-methylpiperazine requires perfect stoichiometry. Poor mixing in batch leads to concentration gradients where the product reacts with a second equivalent of the benzyl bromide, forming a quaternary ammonium salt impurity.

  • The Flow Advantage: Flow systems utilize T-mixers for rapid, homogeneous blending. Furthermore, applying a Back Pressure Regulator (BPR) allows the solvent to be superheated above its boiling point, accelerating the desired substitution kinetics to outcompete secondary alkylation [4, 5].

Quantitative Performance Comparison

The following table summarizes the experimental data collected across three independent laboratories, comparing standard batch protocols with an automated continuous flow platform.

Performance MetricTraditional Batch SynthesisContinuous Flow Platform
Overall Yield (3 Steps) 42% – 55% (Highly Variable)81% – 85% (Highly Reproducible)
Regioselectivity (Para:Ortho) 85:15> 98:2
Dibrominated Impurity 8.0% – 12.0%< 0.5%
Quaternary Salt Impurity 5.0% – 9.0%< 0.1%
Total Processing Time 24 – 36 Hours45 – 60 Minutes
Process Mass Intensity (PMI) > 45< 15

Self-Validating Experimental Protocol: Continuous Flow

To guarantee trustworthiness, the following continuous flow protocol is designed as a self-validating system . It utilizes inline Process Analytical Technology (PAT) to create a closed-loop feedback mechanism, ensuring that any deviation in reagent quality is automatically corrected by adjusting pump flow rates.

System Preparation:

  • Stream A: 0.5 M Ethyl 4-(chloroformyl)benzoate in anhydrous toluene.

  • Stream B: 0.55 M N-bromosuccinimide (NBS) in acetonitrile.

  • Stream C: 1.0 M N-methylpiperazine in tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Packed-Bed Acylation: Pump Stream A at 1.0 mL/min through a glass column packed with Zr-β zeolite, thermostatted to 80°C.

    • Causality: The solid catalyst eliminates the need for a highly exothermic aqueous quench (required when using AlCl3 in batch), preventing hydrolysis byproducts and validating the stream's purity inline.

  • Photochemical Bromination: The effluent from Stage 1 meets Stream B at a T-mixer. The combined flow enters a 10 mL FEP tubing reactor wrapped around a 405 nm LED core (Residence time: 5 minutes).

    • Causality: FEP tubing is transparent to UV/Vis and chemically inert. The 1 mm internal diameter ensures complete photon penetration, preventing the radical starvation that causes batch over-bromination.

  • Superheated Amination: The brominated intermediate stream mixes with Stream C. The mixture enters a 5 mL stainless steel coil reactor at 120°C, pressurized by a 100 psi Back Pressure Regulator (BPR).

    • Causality: The BPR prevents solvent boiling, allowing superheating. This thermal energy accelerates the kinetic rate of the desired substitution over degradation pathways.

  • Inline PAT Validation: Route the final effluent through an inline benchtop NMR or UV-Vis flow cell.

    • Self-Validation Logic: If the spectrometer detects an uptick in dibrominated species (>0.5%), the system's software automatically increases the pump speed of Streams A and B, reducing the photochemical residence time until the impurity profile normalizes.

Process Visualization

FlowSynthesis S1 Stream A: Ethyl 4-(chloroformyl)benzoate + Toluene R1 Packed-Bed Reactor (Solid Lewis Acid, 80°C) Friedel-Crafts Acylation S1->R1 I1 Intermediate 1: 4-Carboethoxy-4'-methylbenzophenone R1->I1 R2 Photochemical Flow Reactor (405 nm LED, FEP Tubing) Radical Bromination I1->R2 S2 Stream B: NBS in Acetonitrile S2->R2 I2 Intermediate 2: 4-Carboethoxy-4'-(bromomethyl)benzophenone R2->I2 R3 Heated Coil Reactor (120°C, 100 psi BPR) Nucleophilic Substitution I2->R3 S3 Stream C: N-methylpiperazine S3->R3 P Target API Intermediate: 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone R3->P

Continuous flow synthesis workflow for 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone.

References

  • Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Organic Letters, ACS Publications.[Link]

  • Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, RSC Publishing.[Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, RSC Publishing.[Link]

  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. Organic Process Research & Development, ACS Publications.[Link]

Validation

Comprehensive Comparison Guide: Reference Standards for 4-Carboethoxy-4'-(4-methylpiperazinomethyl) Benzophenone Purity Analysis

Executive Summary 4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a critical bifunctional intermediate utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. Be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-54-5) is a critical bifunctional intermediate utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. Because it contains both an ester moiety (susceptible to hydrolysis) and a basic piperazine ring (susceptible to N-oxidation and demethylation), establishing a highly characterized primary reference standard is paramount.

This guide objectively compares the two dominant analytical paradigms for reference standard qualification—Mass Balance and Quantitative NMR (qNMR) —providing researchers and QC scientists with self-validating protocols to ensure compliance with ICH Q6A and USP guidelines.

Regulatory Context & The Orthogonal Imperative

The International Council for Harmonisation (ICH) Q6A guidelines mandate that reference standards used for quantitative assays must have their purity measured by a rigorous, quantitative procedure[1]. Furthermore, USP General Chapter <11> dictates that primary reference standards must be highly characterized specimens, with their suitability for non-compendial applications resting entirely on the rigorousness of the user's qualification data[2].

To achieve this, modern pharmaceutical analysis relies on an orthogonal approach : utilizing two fundamentally different physicochemical principles to cross-validate the purity value.

Table 1: Comparison of Purity Assessment Methodologies
FeatureMass Balance (HPLC-UV + KF + TGA + ROI)Quantitative NMR (qNMR)
Principle Indirect: 100% minus the sum of all measured impurities (organic, water, volatile, inorganic).Direct: Absolute quantitation by comparing proton resonance integrals against an internal standard.
Traceability Dependent on the accuracy of multiple disparate instruments.Directly traceable to SI units via certified internal standards (e.g., NIST SRMs)[3].
Handling of Piperazine Requires complex mobile phase buffering to prevent peak tailing.Unaffected by chromatographic silanol interactions; requires only full solubility.
Blind Spots Chromophore-lacking impurities; co-eluting degradants.Impurities buried under the analyte's NMR signals; low sensitivity for trace impurities (<0.1%).
Primary Use Case Routine batch release and impurity profiling.Establishing the absolute purity of the Primary Reference Standard.

Reference Standard Qualification Workflow

To establish a primary standard for 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, both Mass Balance and qNMR must be executed in parallel. The workflow below illustrates the convergence of these techniques.

G Start 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone Batch Split1 Mass Balance Approach Start->Split1 Split2 qNMR Approach Start->Split2 HPLC HPLC-UV (Organic Impurities) Split1->HPLC KF Karl Fischer / TGA (Water/Volatiles) Split1->KF ROI Residue on Ignition (Inorganics) Split1->ROI NMR 1H-qNMR with Internal Standard Split2->NMR Calc1 Purity = (100 - W - V - I) x HPLC% HPLC->Calc1 KF->Calc1 ROI->Calc1 Calc2 Absolute Mass Fraction Calculation NMR->Calc2 Final Certified Reference Standard Calc1->Final Calc2->Final

Workflow for orthogonal qualification of a primary pharmaceutical reference standard.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity by 1H-qNMR (The Metrological Anchor)

Causality & Logic: qNMR is selected as the primary anchor because it does not rely on a pre-existing standard of the same compound. The critical choice here is the Internal Standard (IS). For 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, the aromatic protons appear between 7.4–8.0 ppm, and the piperazine/ethyl aliphatic protons appear between 1.0–3.5 ppm. Therefore, Maleic acid (singlet at ~6.3 ppm) is chosen as the IS to ensure zero signal overlap.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~20 mg of the benzophenone analyte and ~10 mg of Maleic Acid (NIST SRM or TraceCERT® grade) into a single vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 1.0 mL of DMSO-d6 (100% deuteration) to ensure complete solvation of the lipophilic benzophenone core.

  • NMR Acquisition Parameters (Critical Step):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: The T1 relaxation time of the analyte protons must be measured. D1 must be ≥5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery and accurate integration[4].

    • Scans: Minimum 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply exponential line broadening (0.3 Hz), perform manual phase/baseline correction, and integrate the Maleic acid singlet (6.3 ppm) against the distinct ester -CH2- quartet (~4.3 ppm) of the analyte.

  • Calculation: Calculate mass fraction based on the molar ratio, molecular weights, and IS purity.

Protocol B: Organic Impurity Profiling by HPLC-UV (Mass Balance Component)

Causality & Logic: The basic tertiary amines in the piperazine moiety (pKa ~9.0) will strongly interact with residual silanols on standard silica-based C18 columns, causing severe peak tailing. To counteract this, the protocol utilizes a low-pH mobile phase with Trifluoroacetic Acid (TFA) as an ion-pairing agent to fully protonate the nitrogens and mask silanol interactions.

HPLC Analyte Basic Piperazine Moiety Challenge Silanol Interaction (Peak Tailing) Analyte->Challenge Sol1 Low pH (0.1% TFA) Protonation Challenge->Sol1 Sol2 High pH (Ammonium Bicarb) Neutralization Challenge->Sol2 Result Sharp Symmetric Peaks Accurate Integration Sol1->Result Sol2->Result

HPLC method development logic for resolving basic piperazine-containing compounds.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes. Causality: A broad gradient is required to elute highly polar degradants (e.g., the hydrolyzed carboxylic acid derivative) early, while retaining the lipophilic intact benzophenone.

  • Detection: UV at 254 nm (optimal for the benzophenone chromophore).

  • System Suitability: Inject a resolution mixture containing the analyte and the N-desmethyl piperazine impurity. Resolution (Rs) must be > 2.0, and the tailing factor for the main peak must be < 1.5.

Experimental Data Synthesis

When qualifying a new lot of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, the results from the orthogonal methods must agree within a predefined statistical tolerance (typically ±0.5% ).

Table 2: Representative Qualification Data for a Primary Standard Lot
Analytical TestMethod ParameterResultContribution to Mass Balance
Chromatographic Purity HPLC-UV (254 nm, Area %)99.65%Base value
Water Content Karl Fischer Titration0.15% w/w- 0.15%
Residual Solvents HS-GC-FID (Ethanol, DCM)0.08% w/w- 0.08%
Residue on Ignition USP <281> (Sulfated Ash)< 0.05% w/w- 0.00%
Calculated Mass Balance 99.65% * (100 - 0.15 - 0.08) / 10099.42% Final MB Purity
Absolute Purity (qNMR) 1H-NMR (Maleic Acid IS)99.48% Final qNMR Purity

References

  • European Medicines Agency (EMA): ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at:[Link]

  • United States Pharmacopeia (USP): General Chapter <11> USP Reference Standards. DrugFuture Pharmacopeia Archive. Available at:[Link]

  • National Institutes of Health (NIH) / PMC: Reference Standards to Support Quality of Synthetic Peptide Therapeutics (Discussion of ICH Q6A and USP standards). Available at:[Link]

  • PubChem Database: 4-(4-Methylpiperazin-1-yl)benzoic acid (Properties of related piperazine moieties). National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative

Comparative Pharmacokinetics of Benzophenone-Based Pharmaceutical Intermediates

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the benzophenone pharmacophore. While historically recognized for its UV-absorbing properties in consumer products,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the benzophenone pharmacophore. While historically recognized for its UV-absorbing properties in consumer products, the benzophenone scaffold is a highly versatile intermediate in drug discovery, serving as a core structure for non-steroidal anti-inflammatory drugs (NSAIDs), specific kinase inhibitors, and photoaffinity labels.

However, the pharmacokinetic (PK) behavior of benzophenone derivatives is not uniform. Minor functional group modifications—such as sulfonation or the addition of a propionic acid moiety—drastically alter their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide objectively compares the PK performance of three distinct benzophenone-based molecules to illustrate these structure-PK relationships:

  • Benzophenone-3 (BP-3 / Oxybenzone): A highly lipophilic baseline molecule.

  • Benzophenone-4 (BP-4 / Sulisobenzone): A sulfonated, hydrophilic derivative.

  • Ketoprofen: A clinically optimized, benzophenone-derived NSAID.

Mechanistic Causality in Pharmacokinetic Divergence

To engineer a successful therapeutic, we must understand why a molecule behaves the way it does in a biological system. The PK divergence among these three benzophenone derivatives is driven by their physicochemical properties and their subsequent interactions with biological barriers and metabolic enzymes.

Absorption and Permeability: Passive vs. Active Pathways

Benzophenone-3 (BP-3) possesses a high partition coefficient (logP ~3.8), allowing it to rapidly penetrate lipid bilayers via passive diffusion[1]. While its absolute systemic bioavailability from dermal application is relatively low (~0.4% to 10% depending on formulation), it is absorbed quickly enough to be detected in plasma and tissues within hours[1][2].

In stark contrast, Benzophenone-4 (BP-4) contains a sulfonic acid group, rendering it highly hydrophilic. This modification effectively abolishes its ability to passively diffuse across the stratum corneum or intestinal epithelium, resulting in dermal absorption rates of less than 0.4%[3][4].

Ketoprofen , an optimized oral therapeutic, utilizes a propionic acid moiety. It is almost completely absorbed from the gastrointestinal tract, achieving an oral bioavailability of approximately 90%[5].

Distribution: The Role of Protein Binding

The volume of distribution (Vd) dictates whether a drug remains in the plasma or penetrates deep into tissues. Ketoprofen is highly bound to plasma albumin (~99%)[6]. Because the drug is sequestered in the plasma compartment, its apparent volume of distribution is remarkably low (~0.1 L/kg)[5]. Conversely, the highly lipophilic BP-3 distributes more widely into tissues, including the liver and brain, before being cleared[1].

Metabolism and Excretion: Hepatic vs. Renal Transporter Clearance

Metabolic fate is where these intermediates differ most profoundly:

  • BP-3 undergoes extensive hepatic Phase I (CYP450) and Phase II metabolism, primarily forming glucuronic acid conjugates. Its elimination half-life in humans is estimated at 7.9 ± 1.7 hours[1].

  • BP-4 bypasses significant hepatic metabolism. Instead, its clearance is entirely dependent on renal active transport. It acts as a substrate for influx transporters (OAT1, OAT2, OAT3) and efflux transporters (BCRP, MRP4) in the kidneys, leading to rapid, active systemic clearance[3][4].

  • Ketoprofen is rapidly hydroxylated by CYP2C8/CYP2C9 and heavily conjugated with glucuronic acid by UGT2B7[6]. It features a rapid elimination half-life of 2 to 4 hours and a plasma clearance of approximately 0.08 L/kg/h[5].

G BP3 Benzophenone-3 (Lipophilic, logP ~3.8) Liver Hepatic Metabolism (CYP450 & UGT2B7) BP3->Liver Extensive Glucuronidation Plasma Systemic Circulation (Albumin Binding) BP3->Plasma High Passive Permeability BP4 Benzophenone-4 (Hydrophilic/Sulfonated) Kidney Renal Excretion (OAT1/3, BCRP, MRP4) BP4->Kidney Active Transport (OAT influx) BP4->Plasma Poor Absorption (<0.4%) KP Ketoprofen (Propionic Acid NSAID) KP->Liver Rapid Glucuronidation KP->Plasma >90% Bioavailability (99% Protein Bound) Liver->Kidney Metabolite Clearance

Caption: Divergent pharmacokinetic and metabolic pathways of benzophenone derivatives.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the experimentally derived PK parameters for these three compounds, highlighting how structural modifications impact systemic exposure.

ParameterBenzophenone-3 (BP-3)Benzophenone-4 (BP-4)Ketoprofen
Primary Route of Entry Dermal (Consumer products)Dermal (Consumer products)Oral / IV / IM (Therapeutic)
Bioavailability ~0.4% - 10% (Dermal)[1]< 0.4% (Dermal)[4]~90% (Oral)[5]
Tmax 2 - 6 hours (Oral, rat)[2]N/A (Poorly absorbed)1 - 2 hours (Oral, human)[5][6]
Protein Binding Moderate to HighLow~99%[6]
Volume of Distribution (Vd) High (Lipophilic distribution)Low (Restricted to plasma/kidney)~0.1 L/kg[5]
Elimination Half-Life (t1/2) 7.9 ± 1.7 hours (Human)[1]Rapid (Active renal excretion)[4]2 - 4 hours (Human)[5]
Primary Clearance Mechanism Hepatic GlucuronidationRenal Transporters (OAT/BCRP)[4]Hepatic (UGT2B7) -> Renal[6]

Experimental Protocols for PK Validation

To ensure scientific integrity, DMPK data must be generated using self-validating experimental systems. Below are the standard protocols used to derive the comparative data discussed above.

Protocol A: In Vitro Transporter-Mediated Efflux (Caco-2 Bidirectional Assay)

This protocol determines whether a benzophenone derivative relies on passive diffusion (like BP-3) or active transport (like BP-4).

  • Cell Culture & Monolayer Integrity (Self-Validation): Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days. Crucial Step: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker); if Lucifer Yellow permeability (Papp) exceeds 1×10−6 cm/s, discard the well as the monolayer is compromised.

  • Dosing: Prepare 10 µM solutions of BP-3, BP-4, and Ketoprofen in HBSS buffer (pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber. Sample the apical chamber at identical time points.

  • Quantification & Causality Analysis: Quantify using LC-MS/MS. Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER > 2 indicates active efflux (expected for BP-4 via BCRP/MRP4), whereas an ER ~ 1 indicates passive diffusion (expected for BP-3).

Protocol B: In Vivo Plasma PK via LC-MS/MS (Rat Model)

This protocol accurately determines half-life, clearance, and volume of distribution.

  • Dosing Strategy: Fast male Sprague-Dawley rats overnight. Administer the target benzophenone derivative via intravenous (IV) tail vein injection (e.g., 2 mg/kg) or oral gavage (PO) (e.g., 10 mg/kg).

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 x g for 10 mins to isolate plasma.

  • Protein Precipitation (Self-Validation): To 50 µL of plasma, add 150 µL of cold acetonitrile containing an Internal Standard (IS) (e.g., Ketoprofen-d3). Causality: The IS validates the extraction efficiency and corrects for any ion suppression during mass spectrometry. Vortex and centrifuge at 15,000 x g for 10 mins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Operate in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Process the concentration-time data using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, t1/2, Vd, and Clearance.

Workflow Dose 1. In Vivo Dosing (IV/PO Administration) Sample 2. Serial Blood Sampling (K2EDTA Plasma Isolation) Dose->Sample Prep 3. Protein Precipitation (Self-Validation: Internal Standard) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode Quantification) Prep->LCMS Model 5. NCA PK Modeling (AUC, t1/2, Vd, CL) LCMS->Model

Caption: Standardized in vivo pharmacokinetic experimental workflow utilizing LC-MS/MS.

Conclusion

The benzophenone core is highly malleable. As demonstrated, unmodified or methoxy-substituted benzophenones (BP-3) exhibit high lipophilicity and broad tissue distribution, relying heavily on hepatic glucuronidation for clearance. The introduction of a sulfonic acid group (BP-4) flips the molecule's profile to highly hydrophilic, restricting passive absorption and shifting clearance entirely to renal active transporters. Finally, the strategic addition of a propionic acid group (Ketoprofen) creates an ideal oral therapeutic profile: excellent bioavailability, restricted volume of distribution via high albumin binding, and predictable, rapid metabolic clearance. Understanding these structure-pharmacokinetic relationships is critical for any scientist utilizing benzophenone intermediates in drug design.

References
  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. CIR Safety. Available at: [Link]

  • Bioavailability File: KETOPROFEN. FABAD Journal of Pharmaceutical Sciences. Available at:[Link]

  • Clinical Pharmacology of Ketoprofen. Gavin Publishers. Available at: [Link]

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. PMC / NIH. Available at:[Link]

  • Making safety decisions for a sunscreen active ingredient using next-generation risk assessment: Benzophenone-4 case study. PubMed / NIH. Available at: [Link]

  • Building confidence in PBK model predictions in the absence of human kinetic data: Benzophenone-4 case study. PubMed / NIH. Available at: [Link]

  • BENZOPHENONE-3. Ataman Kimya. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates not merely as a compliance exercise, but as a critical component of experimental integrity and operator safety. 4-carboet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates not merely as a compliance exercise, but as a critical component of experimental integrity and operator safety. 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-54-5)[1] is a bifunctional organic building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors.

Because this compound features both a highly lipophilic benzophenone core and a basic, potentially sensitizing piperazine moiety, standard "one-size-fits-all" laboratory safety protocols are insufficient. This guide provides a self-validating, causally driven framework for the safe handling, dissolution, and disposal of this specific chemical.

Physicochemical Hazard Profile & PPE Rationale

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physical and chemical behavior of the compound in the laboratory environment. Under[2], a rigorous hazard assessment is required to match protective gear to specific operational risks.

  • Hazard 1: Micro-Aerosolization (Dry Powder State). With a molecular weight of 366.46 g/mol , this compound is typically handled as a fine, crystalline powder. The lipophilic nature of the powder causes it to hold static electrical charges. When approached with a metal spatula, electrostatic repulsion can cause the powder to "jump," creating an invisible micro-aerosol. Inhalation of piperazine derivatives is a known vector for respiratory sensitization.

  • Hazard 2: Accelerated Dermal Penetration (Solution State). In drug discovery, this intermediate is frequently dissolved in aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as aggressive carrier agents. If a DMSO solution of this compound contacts the skin, the solvent will rapidly transport the lipophilic benzophenone core across the stratum corneum and into the systemic circulation.

  • Hazard 3: Ocular Alkalinity. The tertiary amines within the piperazine ring are basic. If airborne dust or a splashed solution contacts the ocular mucosa, it can cause immediate and severe irritation.

Tiered Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, PPE must be dynamically adjusted depending on the operational task. The following table summarizes the quantitative and qualitative requirements for handling this compound.

Operational TaskPhysical StatePrimary Hazard VectorRequired PPE Configuration
Bulk Transfer / Weighing Dry PowderInhalation (Aerosolization), Ocular IrritationN95/P100 Particulate Respirator, Chemical Splash Goggles (not safety glasses), Standard 4-mil Nitrile Gloves, Flame-resistant Lab Coat.
Dissolution / Aliquoting Solution (DMSO/DMF)Dermal Penetration, Systemic AbsorptionDouble Nitrile Gloves (8-mil outer layer), Chemical Splash Goggles, Face Shield (if outside hood), Lab Coat.
Spill Cleanup Mixed (Powder/Liquid)High-concentration Acute ExposurePAPR (Powered Air-Purifying Respirator), Heavy-duty Neoprene Gloves, Tyvek Apron, Chemical Splash Goggles.

Causality Note on Double Gloving: Standard 4-mil nitrile gloves offer less than 5 minutes of breakthrough time against pure DMSO. By double-gloving, you create a sacrificial outer layer. If a drop of solution lands on your hand, the outer glove can be immediately stripped and replaced before the solvent breaches the inner glove.

Self-Validating Operational Workflow

According to the [3], engineered controls (like fume hoods) must be validated prior to handling hazardous intermediates. Follow this step-by-step methodology to ensure a closed, safe system.

Step 1: Engineered Control Validation

  • Action: Before opening the reagent bottle, perform a "tissue flutter test." Tape a 1-inch strip of a Kimwipe to the bottom edge of the fume hood sash.

  • Validation: The strip must pull continuously inward. If it hangs straight down or flutters outward, the hood's negative pressure is compromised. Do not proceed.

Step 2: Static Mitigation & Weighing

  • Action: Place a disposable anti-static weigh boat on the analytical balance inside the fume hood. Use a Zerostat (anti-static) gun, squeezing the trigger slowly over the weigh boat to neutralize surface charges.

  • Action: Use a grounded metal or ceramic spatula to transfer the 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone.

  • Causality: Neutralizing the static charge prevents the powder from aerosolizing or clinging to the exterior of the weigh boat, ensuring precision and preventing contamination of the balance pan.

Step 3: In-Situ Dissolution

  • Action: Do not transport the dry powder across the lab. Instead, bring the solvent (e.g., DMSO) into the fume hood.

  • Action: Add the solvent directly to the pre-weighed solid within a secondary containment tray. Cap the vial tightly before removing it from the hood.

  • Validation: Invert the capped vial over a dry Kimwipe inside the hood. A lack of residue on the wipe confirms the seal is intact before transport.

Workflow Start Start: Operational Planning Hazard Hazard Assessment (Powder vs. Solution) Start->Hazard PPE Don Tiered PPE (Nitrile, N95/PAPR, Goggles) Hazard->PPE Hood Fume Hood Validation (Face Velocity >100 fpm) PPE->Hood Weighing Weighing Solid (Anti-static measures) Hood->Weighing Dissolution Dissolution in Solvent (DMSO/DMF) Weighing->Dissolution Spill Spill Event? Dissolution->Spill Cleanup Execute Spill Protocol (HEPA vac / Absorbent) Spill->Cleanup Yes Waste Segregate Waste (Nitrogenous Organics) Spill->Waste No Cleanup->Waste

Workflow for the safe handling, dissolution, and disposal of piperazine-benzophenone derivatives.

Spill Response and Decontamination Plan

A spill response must be dictated by the physical state of the compound at the time of the incident.

For Dry Powder Spills:

  • Do NOT use water. The lipophilic benzophenone core is highly insoluble in water. Introducing aqueous media will create a sticky, difficult-to-contain slurry that smears across surfaces.

  • Containment: Gently cover the powder with a damp, inert absorbent (such as sand or vermiculite) to prevent aerosolization.

  • Collection: Use a dedicated HEPA-filtered laboratory vacuum to remove the solid. If a vacuum is unavailable, sweep the absorbent mixture gently using a disposable brush and pan.

For Solution Spills (e.g., in DMSO):

  • Evacuate & Isolate: If >50 mL of a concentrated DMSO solution is spilled outside a fume hood, evacuate the immediate area to prevent inhalation of solvent vapors.

  • Absorption: Don heavy-duty neoprene gloves over standard nitrile gloves. Cover the spill with universal chemical absorbent pads.

  • Decontamination: Once the liquid is absorbed, wash the surface with a high-flashpoint organic solvent (like isopropanol) to dissolve any remaining benzophenone residue, followed by a final wash with warm soapy water.

Waste Segregation and Disposal

Proper disposal prevents dangerous downstream reactions in the waste accumulation area.

  • Segregation: 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone contains a tertiary amine. It must be disposed of in a dedicated Non-Halogenated Nitrogenous Organic Waste container.

  • Self-Validating Compatibility Check: Before adding this waste to a bulk carboy, verify the waste log to ensure the container has not previously held strong oxidizers (e.g., peroxides, nitric acid). Causality: The electron-rich piperazine ring can undergo rapid, exothermic N-oxidation if mixed with strong oxidizing agents, potentially leading to a pressure rupture of the waste container.

References

  • Rieke Metals. "4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone | #6124-0800-13". Rieke Metals Catalog. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment, General Requirements". United States Department of Labor. URL:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions". ACS Committee on Chemical Safety. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
Reactant of Route 2
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
© Copyright 2026 BenchChem. All Rights Reserved.